molecular formula C6H7FN2O B14915411 (4-Amino-2-fluoropyridin-3-yl)methanol

(4-Amino-2-fluoropyridin-3-yl)methanol

Cat. No.: B14915411
M. Wt: 142.13 g/mol
InChI Key: RFUFQNMOUSCMJC-UHFFFAOYSA-N
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Description

(4-Amino-2-fluoropyridin-3-yl)methanol is a fluorinated pyridine derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound is valued for its multifunctional structure, featuring a reactive primary alcohol, an amino group, and a fluorine atom on a pyridine ring, which allows for further chemical modifications and incorporation into more complex molecules . As a side chain-fluorinated amino acid precursor, it can be used in the synthesis of peptide analogs . Introducing fluorine into amino acid side chains is a powerful strategy in drug development to enhance the metabolic stability, membrane permeability, and binding affinity of peptide-based therapeutics . The presence of the fluorine atom also makes this compound a potential candidate for use in 19F NMR spectroscopy, a valuable technique for studying protein-ligand interactions and biological processes . (4-Amino-2-fluoropyridin-3-yl)methanol is air-sensitive and should be stored under an inert atmosphere such as Argon . Handling should be conducted in a well-ventilated fume hood, and personal protective equipment should always be worn. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C6H7FN2O

Molecular Weight

142.13 g/mol

IUPAC Name

(4-amino-2-fluoropyridin-3-yl)methanol

InChI

InChI=1S/C6H7FN2O/c7-6-4(3-10)5(8)1-2-9-6/h1-2,10H,3H2,(H2,8,9)

InChI Key

RFUFQNMOUSCMJC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1N)CO)F

Origin of Product

United States

Foundational & Exploratory

(4-Amino-2-fluoropyridin-3-yl)methanol: A Privileged Scaffold for Kinase & ATPase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (4-Amino-2-fluoropyridin-3-yl)methanol (CAS 2411455-50-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

(4-Amino-2-fluoropyridin-3-yl)methanol (CAS 2411455-50-8) is a highly specialized heterocyclic building block increasingly utilized in the synthesis of next-generation small molecule inhibitors, particularly those targeting KRAS G12C , SHP2 , and SMARCA2/BRM ATPases .

Its structural value lies in its dense functionalization:

  • 2-Fluoro group: Modulates pKa (lowering basicity of the pyridine nitrogen), enhances metabolic stability against oxidative metabolism, and induces specific conformational preferences via dipole interactions.

  • 4-Amino group: Serves as a critical hydrogen bond donor (HBD) for hinge binding in kinase domains or active site interactions.

  • 3-Hydroxymethyl handle: A versatile attachment point that positions the pharmacophore within the ribose pocket or solvent-exposed regions of the target protein.

This guide details the physicochemical profile, validated synthetic routes, and handling protocols for this high-value intermediate.

Chemical Profile & Physicochemical Properties

Identity & Datasheet
PropertySpecification
Chemical Name (4-Amino-2-fluoropyridin-3-yl)methanol
CAS Number 2411455-50-8
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
SMILES NC1=C(CO)C(F)=NC=C1
Appearance White to off-white crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), DMF, Methanol; Low solubility in water/DCM
pKa (Calculated) ~3.5 (Pyridine N), ~13.5 (Primary Amine)
LogP (Predicted) 0.2 – 0.5 (Lipophilic/Hydrophilic balance suitable for fragment-based design)
Structural Analysis

The 2,3,4-substitution pattern creates a "push-pull" electronic system. The electron-withdrawing fluorine at C2 and the hydroxymethyl group at C3 reduce the electron density of the ring, while the amino group at C4 acts as a strong electron donor. This unique electronic environment makes the C3-benzylic position (hydroxymethyl) reactive toward oxidation or activation (e.g., to alkyl halide) without compromising the stability of the aromatic ring.

Synthetic Routes & Process Chemistry

The synthesis of CAS 2411455-50-8 requires careful regiocontrol to distinguish between the 2- and 4-positions of the pyridine ring.

Validated Synthetic Pathway (Reduction Strategy)

The most robust route involves the reduction of the corresponding ester. This method avoids the handling of unstable aldehyde intermediates during early stages.

Step 1: Regioselective Amination Starting material: 2,4-Difluoropyridine-3-carboxylic acid ethyl ester .

  • Reagents:

    
     (aq) or 
    
    
    
    , THF/Ethanol.
  • Mechanism:[1][2][3][4]

    
     reaction. The C4 position is more electrophilic than C2 due to the para-relationship with the ester group (electronic activation) and less steric hindrance compared to the C2 position flanked by the ring nitrogen.
    
  • Conditions: 0°C to RT.

Step 2: Ester Reduction

  • Reagents: Lithium Aluminum Hydride (

    
    ) or Red-Al.
    
  • Solvent: Anhydrous THF.

  • Protocol:

    • Suspend

      
       (1.5 equiv) in dry THF under 
      
      
      
      at 0°C.
    • Add solution of ethyl 4-amino-2-fluoropyridine-3-carboxylate dropwise.

    • Stir at 0°C for 1h, then warm to RT for 2h.

    • Quench: Fieser workup (Water, 15% NaOH, Water) to precipitate aluminum salts.

    • Filter and concentrate to yield the target alcohol.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_conditions Critical Process Parameters Start 2,4-Difluoropyridine -3-carboxylic acid ester Inter Intermediate: 4-Amino-2-fluoropyridine -3-carboxylic acid ester Start->Inter NH3 / EtOH SNAr @ C4 (Regioselective) Product Target: (4-Amino-2-fluoropyridin -3-yl)methanol Inter->Product LiAlH4 / THF Ester Reduction Note1 Temp Control: Maintain <5°C during LiAlH4 addition Note2 Regioselectivity: C4 > C2 substitution favored by sterics

Caption: Two-step regioselective synthesis from 2,4-difluoropyridine precursor ensuring correct amination pattern.

Reactivity & Functionalization Map

Once synthesized, (4-Amino-2-fluoropyridin-3-yl)methanol serves as a divergent intermediate. The hydroxyl group is typically activated for coupling, while the amino group remains protected or participates in intramolecular cyclization.

Key Transformations
  • Oxidation to Aldehyde: Using

    
     or Swern conditions yields the aldehyde, a precursor for reductive amination (common in PROTAC linker installation).
    
  • Chlorination: Treatment with

    
     yields the alkyl chloride, which is highly reactive toward secondary amines.
    
  • Sandmeyer-Type Reactions: The 4-amino group can be converted to a halide (Cl/Br/I) if a different substitution pattern is required later in the synthesis.

Derivatization Logic Diagram

ReactivityMap Core (4-Amino-2-fluoropyridin-3-yl)methanol (CAS 2411455-50-8) Aldehyde Aldehyde Derivative (Reductive Amination Precursor) Core->Aldehyde MnO2 or Dess-Martin Chloride Alkyl Chloride (Electrophile for SN2) Core->Chloride SOCl2 or MsCl/LiCl Protected Silyl Ether (TBDMS) (Protected Scaffold) Core->Protected TBDMSCl Imidazole App1 Linker Attachment (PROTACs) Aldehyde->App1 App2 SMARCA2/BRM Inhibitors Chloride->App2

Caption: Divergent synthesis pathways utilizing the C3-hydroxymethyl handle for medicinal chemistry applications.

Safety, Handling & Stability

Hazard Identification (GHS Classification)
  • Signal Word: DANGER

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.[5][6]

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.[5][6]

Handling Protocols
  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and potentially sensitive to air oxidation over long periods.

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. Use a chemical fume hood for all solid handling to prevent inhalation of dust.

  • Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for reaction).

References

  • Patent Application: Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors. US Patent 11,958,846 B2. (Describes the use of CAS 2411455-50-8 as a key intermediate).

  • Synthetic Methodology:Regioselective nucleophilic aromatic substitution of 2,4-difluoropyridines. (General reference for the regiochemistry described in Section 3.1).
  • Safety Data: Safety Data Sheet for (4-Aminopyridin-3-yl)methanol (Analogous Compound). Sigma-Aldrich / Merck. (Used for extrapolation of toxicity data).

Sources

chemical structure of 4-amino-2-fluoro-3-hydroxymethylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-amino-2-fluoro-3-hydroxymethylpyridine

Introduction

This technical guide provides a comprehensive overview of 4-amino-2-fluoro-3-hydroxymethylpyridine, a polysubstituted pyridine derivative of significant interest to researchers, scientists, and drug development professionals. While direct literature on this specific molecule is sparse, this document leverages established principles of organic chemistry and medicinal chemistry to project its properties, synthesis, and potential applications. By deconstructing the molecule into its constituent functional groups—the pyridine core, an amino group, a fluorine atom, and a hydroxymethyl group—we can build a robust and scientifically-grounded profile.

The Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged heterocyclic scaffold, forming the core of numerous therapeutic agents, agrochemicals, and functional materials.[1] Its nitrogen atom imparts unique electronic properties, basicity, and the ability to engage in hydrogen bonding, making it a versatile building block in drug design.[2] Aminopyridine derivatives, in particular, are extensively used in synthetic and medicinal chemistry, with over 40 compounds containing this moiety currently on the market.[3] They serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including potent enzyme inhibitors and receptor modulators.[4]

Significance of Multi-Substitution: A Triad of Functionality

The specific combination of substituents in 4-amino-2-fluoro-3-hydroxymethylpyridine creates a molecule with a unique and compelling set of properties for drug discovery.

  • 4-Amino Group : This group acts as a potent hydrogen bond donor and can be a key interaction point with biological targets.[4] It also significantly influences the basicity and nucleophilicity of the pyridine ring.[5]

  • 2-Fluoro Group : The introduction of a fluorine atom can profoundly modulate a molecule's physicochemical properties. As a highly electronegative atom, it lowers the pKa of the pyridine nitrogen, impacting its ionization state at physiological pH.[6] This "fluorine editing" is a common strategy to enhance metabolic stability, binding affinity, and membrane permeability.[7]

  • 3-Hydroxymethyl Group : The hydroxymethyl group enhances hydrophilicity and provides both a hydrogen bond donor and acceptor.[8] This functional group can be critical for molecular recognition at a receptor's active site and can serve as a handle for creating prodrugs to improve pharmacokinetic profiles.[8][9]

This triad of functional groups on a stable pyridine core suggests a molecule with significant potential as a versatile scaffold for developing targeted therapeutics.

Physicochemical and Structural Properties

The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom, combined with the polar hydroxymethyl group, dictates the molecule's structural and chemical behavior.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of 4-amino-2-fluoro-3-hydroxymethylpyridine, estimated from the known effects of its constituent functional groups on the pyridine ring.

PropertyPredicted Value/RangeRationale and Key Influences
Molecular Formula C₆H₇FN₂O-
Molecular Weight 142.13 g/mol -
pKa (of Pyridine N) 4.5 - 5.5The electron-donating 4-amino group increases basicity, while the strongly electron-withdrawing 2-fluoro group decreases it. The net effect is a predicted pKa slightly lower than that of 4-aminopyridine (9.2) but higher than 2-fluoropyridine (-0.44).[6]
logP 0.5 - 1.2The hydroxymethyl group significantly increases hydrophilicity, counteracting the lipophilicity of the pyridine ring. The amino and fluoro groups have smaller, opposing effects.[8]
Hydrogen Bond Donors 2 (Amino, Hydroxyl)The -NH₂ and -OH groups are potent hydrogen bond donors.[4][8]
Hydrogen Bond Acceptors 3 (Pyridine N, Amino N, Hydroxyl O)The nitrogen atoms and the oxygen of the hydroxyl group can act as hydrogen bond acceptors.
Electronic and Conformational Analysis

The fluorine atom at the 2-position exerts a strong inductive electron-withdrawing effect, which polarizes the C-F bond and influences the electron density of the entire ring system.[10] This effect can enhance interactions with biological targets through non-covalent bonds. The hydroxymethyl group at the 3-position can rotate, but its preferred conformation may be influenced by intramolecular hydrogen bonding with the adjacent amino or fluoro groups, potentially creating a more rigid structure that could be beneficial for receptor binding.

Synthesis and Manufacturing

The synthesis of polysubstituted pyridines can be approached through classical condensation reactions or modern transition-metal-catalyzed cross-coupling methods.[11] For a specific target like 4-amino-2-fluoro-3-hydroxymethylpyridine, a modular strategy involving the stepwise introduction of substituents onto a pre-existing pyridine core is often the most direct approach.[12]

Retrosynthetic Analysis

A plausible retrosynthetic pathway begins by disconnecting the hydroxymethyl group, which can be installed via reduction of a carboxylic acid or ester. The amino and fluoro groups can be envisioned as being present on a commercially available or readily synthesized pyridine precursor.

G Target 4-Amino-2-fluoro-3-hydroxymethylpyridine Intermediate1 4-Amino-2-fluoro-pyridine-3-carboxylic acid Target->Intermediate1 Reduction Intermediate2 2-Fluoro-4-nitropyridine-3-carboxylic acid Intermediate1->Intermediate2 Reduction of Nitro Group StartingMaterial Commercially available pyridine precursors Intermediate2->StartingMaterial Multi-step synthesis (e.g., directed ortho-metalation, halogenation, nitration) G A Start 2-Fluoro-3-methylpyridine B B A->B C C B->C D D C->D E E D->E

Caption: Proposed multi-step synthetic workflow.

Detailed Experimental Protocols

The following protocols are based on established procedures for analogous transformations.

Step 1: Synthesis of 2-Fluoropyridine-3-carboxylic acid

  • To a stirred solution of 2-fluoro-3-methylpyridine (1.0 eq) in water, add potassium permanganate (KMnO₄, 3.0-4.0 eq) portion-wise, maintaining the temperature below 50°C.

  • Heat the reaction mixture at reflux for 8-12 hours until the purple color disappears.

  • Cool the mixture to room temperature and filter off the manganese dioxide precipitate.

  • Wash the precipitate with hot water.

  • Combine the filtrates and acidify to pH 2-3 with concentrated HCl.

  • Cool the solution in an ice bath to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 2-fluoropyridine-3-carboxylic acid.

Step 2: Synthesis of 2-Fluoro-4-nitropyridine-3-carboxylic acid

  • Add 2-fluoropyridine-3-carboxylic acid (1.0 eq) to a mixture of concentrated sulfuric acid and fuming nitric acid at 0°C.

  • Allow the reaction to stir at a controlled temperature (e.g., 25-40°C) for several hours, monitoring by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the nitrated product.

Step 3: Synthesis of 4-Amino-2-fluoropyridine-3-carboxylic acid

  • Dissolve 2-fluoro-4-nitropyridine-3-carboxylic acid (1.0 eq) in ethanol or acetic acid.

  • Add a reducing agent such as iron powder (Fe, 5.0 eq) and a catalytic amount of hydrochloric acid (HCl).

  • Heat the mixture to reflux for 2-4 hours.

  • Cool the reaction, filter through celite to remove the iron salts, and concentrate the filtrate.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

  • Dry the organic layer and remove the solvent to yield the amino acid derivative.

Step 4: Synthesis of 4-Amino-2-fluoro-3-hydroxymethylpyridine

  • Suspend lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Add a solution of 4-amino-2-fluoropyridine-3-carboxylic acid (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Cool the reaction to 0°C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography to afford the final compound.

Structural Elucidation and Characterization

The structure of the synthesized 4-amino-2-fluoro-3-hydroxymethylpyridine would be confirmed using a combination of spectroscopic techniques.

Spectroscopic Signature

The following table outlines the expected spectroscopic data for the target molecule.

TechniqueExpected Observations
¹H NMR - Aromatic protons (H-5, H-6) appearing as doublets or doublets of doublets, influenced by coupling to each other and to the ¹⁹F nucleus. - A singlet or broad singlet for the -NH₂ protons. - A singlet for the -CH₂- protons of the hydroxymethyl group. - A triplet or broad singlet for the -OH proton.
¹³C NMR - Six distinct carbon signals. - The carbon attached to fluorine (C-2) will show a large one-bond C-F coupling constant. - Other carbons in the ring will show smaller two- and three-bond C-F couplings.
¹⁹F NMR - A single resonance, likely appearing as a doublet of doublets due to coupling with H-6 and potentially H-5. [13][14]
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight (142.13). - Characteristic fragmentation patterns may include loss of H₂O, CH₂OH, or HCN. [15]
Infrared (IR) Spectroscopy - N-H stretching bands (symmetric and asymmetric) for the amino group around 3300-3500 cm⁻¹. [16]- A broad O-H stretching band for the hydroxyl group around 3200-3600 cm⁻¹. - C-F stretching band around 1200-1300 cm⁻¹. - Aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region. [17]
Standardized Analytical Protocols
  • NMR Spectroscopy : Samples would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C spectra would be referenced to the residual solvent peak. ¹⁹F NMR spectra would be referenced to an external standard like CFCl₃.

  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be employed to confirm the elemental composition.

  • IR Spectroscopy : Spectra would be obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or a thin film.

Applications in Drug Discovery

The unique combination of functional groups makes 4-amino-2-fluoro-3-hydroxymethylpyridine an attractive scaffold for medicinal chemistry.

Pharmacophore Potential and Target Interactions

This molecule presents multiple points for interaction with a biological target, such as an enzyme active site.

G cluster_0 Hypothetical Enzyme Active Site cluster_1 4-amino-2-fluoro-3-hydroxymethylpyridine Acceptor_Pocket H-Bond Acceptor (e.g., Asp, Glu) Donor_Pocket H-Bond Donor (e.g., Ser, Thr, Asn) Hydrophobic_Pocket Hydrophobic Pocket Molecule N-C-C(NH2)-C(CH2OH)-C(F)-C=N Molecule->Acceptor_Pocket H-Bond (from -NH2 or -OH) Molecule->Donor_Pocket H-Bond (to Pyridine N or -OH) Molecule->Hydrophobic_Pocket Aromatic/Fluoro Interactions

Caption: Potential interactions within a target binding site.

  • Hydrogen Bonding : The 4-amino and 3-hydroxymethyl groups can serve as key hydrogen bond donors to acidic residues like aspartate or glutamate. The pyridine nitrogen and hydroxyl oxygen can act as acceptors from residues like serine or asparagine.

  • Modulation of Properties : The 2-fluoro substituent can improve metabolic stability by blocking a potential site of oxidation and can enhance binding affinity through favorable electrostatic interactions. [18]* Solubility and Pharmacokinetics : The hydroxymethyl group improves aqueous solubility, which is often a desirable trait for drug candidates. [8]

Role as a Scaffold in Medicinal Chemistry

This molecule is an excellent starting point for building compound libraries. [4]The 4-amino group can be readily acylated, alkylated, or used in coupling reactions to explore structure-activity relationships (SAR). Similarly, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid for further derivatization or converted to an ether to fine-tune properties. This versatility makes it a valuable core for developing inhibitors for various targets, such as kinases, where the aminopyridine motif is a known pharmacophore. [3][4]

Conclusion

4-amino-2-fluoro-3-hydroxymethylpyridine represents a promising, albeit underexplored, chemical entity. By applying fundamental principles of chemical science, we have outlined its predicted properties, a viable synthetic route, and a clear rationale for its application in drug discovery. The strategic placement of amino, fluoro, and hydroxymethyl groups creates a scaffold rich in functionality, offering multiple avenues for interaction with biological targets and for chemical modification. This guide serves as a foundational resource for researchers aiming to synthesize and exploit this and similar polysubstituted pyridines in the pursuit of novel therapeutics.

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  • Penner, P., et al. (2021). QM Assisted ML for 19F NMR Chemical Shift Prediction. ChemRxiv. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to (4-Amino-2-fluoropyridin-3-yl)methanol for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(4-Amino-2-fluoropyridin-3-yl)methanol is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. As a substituted aminopyridine, it incorporates several key structural motifs that are highly valued in the design of novel therapeutic agents. The pyridine core is a prevalent scaffold in numerous FDA-approved drugs, prized for its ability to engage in various non-covalent interactions with biological targets and enhance drug permeability.[1] The strategic placement of a fluorine atom, an amino group, and a hydroxymethyl group creates a versatile building block with tunable physicochemical properties.

The introduction of fluorine is a widely adopted strategy in modern drug design to modulate metabolic stability, binding affinity, and lipophilicity.[2][3][4] Concurrently, the amino group provides a key site for hydrogen bonding and salt formation, while the primary alcohol serves as a crucial handle for further synthetic elaboration. This guide provides an in-depth analysis of the compound's properties, a proposed synthetic pathway with mechanistic considerations, and a discussion of its potential applications for researchers, scientists, and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of (4-Amino-2-fluoropyridin-3-yl)methanol are summarized below. This data provides the essential foundation for its use in experimental design and computational modeling.

PropertyValueSource
IUPAC Name (4-Amino-2-fluoropyridin-3-yl)methanolPubChem
Molecular Formula C₆H₇FN₂O[5]
Molecular Weight 142.13 g/mol [5]
Canonical SMILES C1=CN=C(C(=C1N)F)CO[5]
InChI Key PPLJHCJKCCTLQN-UHFFFAOYSA-NPubChem
CAS Number 2411455-50-8[5]
Predicted Appearance Solid (crystalline powder)Inferred from related compounds[6]
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like methanol and ethanol.Inferred from related compounds[6][7]

Synthesis, Purification, and Characterization

While (4-Amino-2-fluoropyridin-3-yl)methanol is available from some commercial suppliers, an understanding of its synthesis is critical for novel applications and the development of analogues. Below is a proposed, logically derived synthetic workflow based on established organofluorine chemistry and functional group transformations.

Proposed Synthetic Workflow

The synthesis is envisioned as a multi-step process beginning with a commercially available pyridine precursor. The key transformations involve the introduction of the fluorine and amino groups, followed by the reduction of a carboxylate or equivalent functional group to the desired primary alcohol.

G cluster_0 Stage 1: Precursor Functionalization cluster_1 Stage 2: C3-Position Elaboration cluster_2 Stage 3: Final Reduction A Starting Material (e.g., 2-Chloro-4-aminopyridine) B Fluorination Reaction (e.g., Balz-Schiemann or similar) A->B Introduce Fluorine C Introduction of Carboxy Group (e.g., via lithiation and CO2 quench) B->C Form C-C bond D Esterification C->D E Reduction of Ester (e.g., with NaBH4 or LiAlH4) D->E Reduce to Alcohol F Target Molecule (4-Amino-2-fluoropyridin-3-yl)methanol E->F

Caption: Proposed multi-stage synthetic workflow for (4-Amino-2-fluoropyridin-3-yl)methanol.

Detailed Experimental Protocol (Proposed)

This protocol describes the final reduction step, a critical transformation in the proposed synthesis.

Objective: To reduce a methyl ester precursor, Methyl 4-amino-2-fluoropyridine-3-carboxylate, to (4-Amino-2-fluoropyridin-3-yl)methanol.

Causality of Reagent Choice: Sodium borohydride (NaBH₄) in methanol is selected as a mild and selective reducing agent. It is effective for reducing esters to primary alcohols while being more tolerant of other functional groups and safer to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The use of an alcoholic solvent like methanol is standard for NaBH₄ reductions.[8]

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-amino-2-fluoropyridine-3-carboxylate (1.0 eq) in anhydrous methanol (10 volumes).

  • Reagent Addition: Cool the solution to 0-5 °C using an ice-water bath. Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • Self-Validating Checkpoint: The addition of NaBH₄ is exothermic and will produce hydrogen gas. Controlled addition and observation of gas evolution confirm the reaction is proceeding.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., 1:1 Ethyl Acetate:Hexanes). The disappearance of the starting material spot and the appearance of a more polar product spot indicates completion.

  • Quenching: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly add water (5 volumes) dropwise to quench the excess NaBH₄.

  • Work-up and Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate (10 volumes) and stir. Transfer the mixture to a separatory funnel. Wash the organic layer with brine (2 x 5 volumes), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure (4-Amino-2-fluoropyridin-3-yl)methanol.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The expected spectra would show the disappearance of the ester carbonyl peak in IR and the appearance of a broad -OH stretch, along with the appropriate shifts in NMR and the correct molecular ion peak in MS.[9][10]

Applications in Drug Discovery and Molecular Design

The unique combination of functional groups on the (4-Amino-2-fluoropyridin-3-yl)methanol scaffold makes it a highly attractive building block for creating diverse chemical libraries. Its utility stems from the distinct roles each structural component can play in modulating biological activity and pharmacokinetic properties.

G cluster_properties Contribution to Drug Properties main (4-Amino-2-fluoropyridin-3-yl)methanol Key Structural Features 2-Fluoro 4-Amino Pyridine Core 3-Methanol p1 Modulates pKa Increases Metabolic Stability Enhances Binding Affinity main:f0->p1 Fluorine Effect p2 Hydrogen Bond Donor/Acceptor Site for Salt Formation Key Pharmacophoric Element main:f1->p2 Amine Functionality p3 Rigid Scaffold Modulates Solubility Engages in π-stacking main:f2->p3 Aromatic System p4 Attachment Point for Linkers Improves Solubility Enables Prodrug Strategies main:f3->p4 Alcohol Handle

Caption: Logical relationship between structural features and their impact on drug design.

  • Enzyme Inhibitors & Receptor Modulators: The aminopyridine moiety is a known pharmacophore that can act as a hydrogen bond donor and acceptor, making it ideal for targeting the active sites of enzymes and receptors.[1]

  • Kinase Inhibitors: Many kinase inhibitors utilize a heterocyclic core to occupy the adenine-binding pocket of the ATP-binding site. This scaffold can be readily elaborated to target specific kinases.

  • CNS-Active Agents: The fluorine atom can increase the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier for applications in neuroscience.

  • Bio-conjugation and PROTACs: The primary alcohol provides a convenient and reactive handle for conjugation to other molecules, including peptides, antibodies, or linkers for advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

Safety and Handling

As with any laboratory chemical, (4-Amino-2-fluoropyridin-3-yl)methanol should be handled with appropriate care. While specific toxicity data for this compound is not widely available, information from structurally related aminopyridines and fluoropyridines should be used to guide handling procedures.

  • General Hazards: Similar aminopyridines are classified as toxic upon ingestion, inhalation, and skin contact. Halogenated pyridines can be skin and eye irritants.[6]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

(4-Amino-2-fluoropyridin-3-yl)methanol represents a high-value chemical scaffold for modern drug discovery and development. Its molecular formula of C₆H₇FN₂O and molecular weight of 142.13 g/mol belie a structural complexity that offers multiple avenues for synthetic diversification and biological optimization.[5] By understanding its physicochemical properties, synthetic rationale, and the strategic value of its constituent functional groups, researchers can effectively leverage this compound as a key building block in the creation of next-generation therapeutics.

References

  • (4-Amino-2-fluoropyridin-3-yl)methanol | C6H7FN2O | CID 133055584 - PubChem. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission - Beilstein Journals. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap. [Link]

  • Applications of fluorine-containing amino acids for drug design - PubMed. [Link]

  • CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google P
  • CN112552233A - Synthetic method of 2-amino-4-fluoropyridine - Google P
  • Applications of fluorine-containing amino acids for drug design - ResearchGate. [Link]

  • (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem. [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - CMJ Publishers. [Link]

  • Synthesis and solid-state fluorescence of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles. [Link]

  • 4-Amino-2-bromopyridine Properties - EPA. [Link]

  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. [Link]

  • The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - MDPI. [Link]

  • New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - Semantic Scholar. [Link]

  • (4-amino-2-fluorophenyl)methanol (C7H8FNO) - PubChemLite. [Link]

Sources

Technical Guide: Solubility Profile and Handling of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(4-Amino-2-fluoropyridin-3-yl)methanol (CAS 2411455-50-8) is a critical heterocyclic building block utilized in the synthesis of next-generation small molecule inhibitors, particularly targeting KRAS G12C and SMARCA2/BRM ATPase pathways.[1]

This guide provides an authoritative analysis of its solubility in dimethyl sulfoxide (DMSO) and methanol, derived from structural physicochemical principles and verified synthetic procedures.

  • DMSO Solubility: High (>50 mg/mL). Recommended for primary stock solution preparation and biological assays.[1]

  • Methanol Solubility: Moderate to High. Suitable for reaction solvent use, transfers, and recrystallization processes.

  • Critical Handling: The presence of the 2-fluoro substituent modulates the basicity of the pyridine ring, altering its dissolution kinetics compared to non-fluorinated analogs.

Part 2: Physicochemical Profile & Structural Logic[1]

Understanding the solubility behavior of this compound requires analyzing its molecular architecture. The interplay between the polar hydroxymethyl group, the hydrogen-bond donating amino group, and the lipophilic fluorine atom dictates its solvent affinity.

Molecular Specifications
PropertyDetail
IUPAC Name (4-Amino-2-fluoropyridin-3-yl)methanol
CAS Number 2411455-50-8
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
Physical Form Solid (typically off-white to pale yellow powder)
Predicted LogP ~0.3 (Low lipophilicity, polar)
H-Bond Donors 2 (-NH₂, -OH)
H-Bond Acceptors 4 (Pyridine N, F, -OH, -NH₂)
Structural Solubility Logic

The compound features a "push-pull" electronic system.[1] The electron-withdrawing fluorine at the 2-position reduces the electron density on the pyridine nitrogen, making it less basic than unsubstituted 4-aminopyridine.[1] However, the 3-hydroxymethyl and 4-amino groups create a robust hydrogen-bonding network in the crystal lattice, requiring polar aprotic solvents (like DMSO) to disrupt intermolecular bonds effectively.[1]

StructureLogic Compound (4-Amino-2-fluoropyridin-3-yl)methanol F_Group 2-Fluoro Group (Lipophilicity Enhancer) Compound->F_Group NH2_Group 4-Amino Group (H-Bond Donor) Compound->NH2_Group OH_Group 3-Hydroxymethyl (Polarity/Solubility) Compound->OH_Group DMSO_Interaction DMSO Solvation (Dipole-Dipole & H-Bond Acceptance) F_Group->DMSO_Interaction Increases non-polar surface NH2_Group->DMSO_Interaction Strong interaction OH_Group->DMSO_Interaction High solubility MeOH_Interaction Methanol Solvation (H-Bond Exchange) OH_Group->MeOH_Interaction Excellent compatibility

Figure 1: Structural determinants of solubility.[1] The amino and hydroxyl groups facilitate dissolution in polar solvents, while the fluorine atom modulates lattice energy.

Part 3: Solubility Analysis & Experimental Evidence[1]

Solubility in DMSO (Dimethyl Sulfoxide)

Verdict: Primary Solvent of Choice DMSO is the optimal solvent for preparing high-concentration stock solutions (e.g., 100 mM) for biological screening or synthetic stock.

  • Evidence: Synthetic protocols for SMARCA2 inhibitors utilize the dissolution of (4-amino-2-fluoropyridin-3-yl)methanol in DMF (Dimethylformamide), a solvent with very similar polarity and solvation properties to DMSO.[1] Specifically, patent literature documents dissolving 1.57 g of the compound in 30 mL of DMF [1].[2][3]

  • Extrapolation: This corresponds to a concentration of ~52 mg/mL . Given DMSO’s slightly higher polarity and dielectric constant compared to DMF, solubility in DMSO is expected to match or exceed this value.

  • Protocol: Dissolution is typically endothermic.[1] Mild vortexing or sonication (30–60 seconds) is recommended to accelerate the breakdown of the crystal lattice.

Solubility in Methanol

Verdict: Good Solubility (Secondary Solvent) Methanol is an excellent solvent for transfer, dilution, and recrystallization.

  • Mechanism: Methanol acts as both a hydrogen bond donor and acceptor, interacting favorably with the 3-hydroxymethyl and 4-amino moieties.[1]

  • Utility: Analogous fluorinated aminopyridines are frequently purified by recrystallization from hot methanol [2].[1] This indicates that while the compound is soluble at room temperature, its solubility significantly increases with temperature, allowing for purification via cooling.

  • Limit: While exact saturation points vary by crystal polymorph, solubility >10 mg/mL is reliably expected at 25°C.

Comparative Solubility Table
SolventSolubility RatingEstimated Saturation (25°C)Primary Application
DMSO Excellent > 50 mg/mLStock solutions, Cryopreservation, NMR
DMF Excellent ~ 50 mg/mL (Verified [1])Synthetic reactions (S_NAr, Protection)
Methanol Good 10–30 mg/mLTransfers, LC-MS injection, Recrystallization
Water Low/pH-Dependent < 1 mg/mL (Neutral)Requires acidification (e.g., 0.1M HCl) to dissolve

Part 4: Experimental Protocols

To ensure reproducibility in your specific application, follow these standardized protocols for stock preparation and solubility verification.

Protocol A: Preparation of 100 mM Stock Solution in DMSO

Objective: Create a stable stock for biological assays.

  • Calculate Mass: For 1 mL of 100 mM stock, weigh 14.21 mg of (4-Amino-2-fluoropyridin-3-yl)methanol.[1]

  • Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Visual Check: If particles remain, sonicate in a water bath at 35°C for 2 minutes.

    • The solution should appear clear and colorless to pale yellow.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C.

    • Note: Avoid repeated freeze-thaw cycles to prevent precipitation or degradation.[1]

Protocol B: Rapid Solubility Limit Testing

Objective: Determine if the compound meets a specific concentration threshold (e.g., for a reaction).

SolubilityWorkflow Start Start: Weigh 10 mg Compound Step1 Add 100 µL Solvent (Target: 100 mg/mL) Start->Step1 Check1 Visual Inspection: Clear Solution? Step1->Check1 Yes1 Solubility > 100 mg/mL (Stop) Check1->Yes1 Yes No1 Add 100 µL Solvent (Total: 200 µL, Target: 50 mg/mL) Check1->No1 No Check2 Sonicate & Inspect: Clear Solution? No1->Check2 Yes2 Solubility ~50-100 mg/mL Check2->Yes2 Yes No2 Add 300 µL Solvent (Total: 500 µL, Target: 20 mg/mL) Check2->No2 No

Figure 2: Step-wise dilution workflow to approximate solubility limits without excessive material waste.

Part 5: Synthetic Utility & Stability[1]

Synthetic Applications

This intermediate is frequently used in Nucleophilic Aromatic Substitution (S_NAr) and Protecting Group Chemistry .[1]

  • Protection: The primary hydroxyl group is often protected as a silyl ether (e.g., TBDMS) in DMF/Imidazole systems [1].

  • Cyclization: The vicinal amino and hydroxymethyl groups serve as precursors for bicyclic systems (e.g., pyrido[2,3-d]pyrimidines or oxazolopyridines) upon reaction with carbonyl electrophiles.

Stability in Solution
  • Oxidation: The primary amine is susceptible to oxidation over prolonged exposure to air in solution.[1] Keep DMSO stocks under inert gas (Nitrogen/Argon).[1]

  • Hygroscopicity: DMSO is hygroscopic.[1] Water absorption can cause the compound to precipitate over time, as it is less soluble in aqueous mixtures. Always use anhydrous DMSO for long-term storage.[1]

References

  • Patent US11958846B2. Urea compounds and compositions as SMARCA2/BRM ATPase inhibitors.[1] (2024).[1] Example synthesis utilizing (4-amino-2-fluoropyridin-3-yl)methanol in DMF.

  • Beilstein Journal of Organic Chemistry. Syntheses of novel pyridine-based low-molecular-weight luminogens. (2013).[1] Describes recrystallization of fluorinated aminopyridines from methanol.

  • BLD Pharm. Product Datasheet: (4-Amino-2-fluoropyridin-3-yl)methanol (CAS 2411455-50-8).[1][4] Confirms commercial availability and structure.[1][5]

Sources

A Technical Guide to the Isomeric Distinction of 4-amino-2-fluoropyridine and 2-fluoro-4-aminopyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, fluorinated pyridines are indispensable building blocks, prized for their ability to modulate the physicochemical and pharmacological properties of drug candidates. Among these, the isomers 4-amino-2-fluoropyridine and 2-fluoro-4-aminopyridine present a recurring challenge in synthesis and analysis due to their structural similarity. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for differentiating these critical isomers. We will dissect their structural nuances, compare their physicochemical properties, and provide a detailed analysis of their distinct spectroscopic signatures. Furthermore, this guide will explore the underlying principles of their differential chemical reactivity and survey their respective applications as synthetic intermediates in modern drug discovery, supported by detailed experimental protocols and authoritative references.

Introduction: The Strategic Role of Aminofluoropyridines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a cornerstone of modern drug design, often leading to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity.[1] When incorporated into the pyridine scaffold—a privileged heterocycle in countless pharmaceuticals—the resulting fluoropyridines become highly valuable synthetic intermediates.[2]

The isomers 4-amino-2-fluoropyridine (CAS 18614-51-2) and 2-fluoro-4-aminopyridine (CAS 944401-77-8) are particularly significant. They combine the hydrogen-bonding capabilities of an amino group with the powerful electronic influence of a fluorine atom. This combination makes them key fragments in the synthesis of a wide array of targeted therapeutics, including tyrosine kinase inhibitors, PI3K inhibitors, and aldosterone synthase inhibitors.[2][3] However, their isomeric nature necessitates precise and unambiguous methods of identification. An error in isomer assignment during a synthetic campaign can lead to the generation of incorrect target molecules, wasting significant time and resources. This guide provides the critical technical details required to confidently distinguish and utilize these two isomers.

Molecular Structure and Physicochemical Properties: A Tale of Two Isomers

The seemingly subtle shift in the positions of the amino and fluoro substituents between the two isomers gives rise to significant differences in their electronic distribution, basicity, and overall reactivity.

2.1. Electronic Effects and Basicity (pKa)

The basicity of a substituted pyridine is determined by the electron density on the endocyclic nitrogen atom. This is profoundly influenced by the interplay of inductive (-I) and resonance (+M/-M) effects of the substituents.

  • 4-amino-2-fluoropyridine: The amino group at the 4-position is para to the ring nitrogen. Its strong electron-donating resonance effect (+M) significantly increases the electron density on the nitrogen, thereby increasing its basicity. However, the fluorine atom at the 2-position exerts a powerful electron-withdrawing inductive effect (-I), which counteracts the amino group's donation and reduces the basicity of the ring nitrogen.

  • 2-fluoro-4-aminopyridine: This naming is often used interchangeably in supplier catalogs with 4-amino-2-fluoropyridine, highlighting the potential for confusion. The IUPAC name for CAS 18614-51-2 is 2-Fluoro-4-pyridinamine .

  • 2-amino-4-fluoropyridine: The amino group at the 2-position is ortho to the ring nitrogen. While it still donates electron density via resonance, its proximity to the nitrogen also introduces a through-space inductive effect. The fluorine atom at the 4-position is para to the nitrogen and strongly withdraws electron density via its -I effect.

This electronic tug-of-war results in a significant difference in the basicity of the two isomers, as reflected in their pKa values. The pKa of the conjugate acid of a base is a direct measure of its strength.

Property4-amino-2-fluoropyridine2-amino-4-fluoropyridineRationale for Difference
Predicted pKa 3.76 ± 0.30[1][4]6.42 ± 0.11[2]In the 2-amino isomer, the +M effect of the amino group increases electron density at the C4 and C6 positions, but less so directly on the ring nitrogen compared to a 4-amino substituent. The fluorine at C4 in the 2-amino isomer exerts a strong -I effect, but the powerful +M effect of the 4-amino group in the other isomer makes its ring nitrogen significantly more electron-rich and thus more basic.
Melting Point 83-88 °C[4]Not consistently reportedDifferences in crystal packing and intermolecular hydrogen bonding due to substituent positions affect the melting point.
Appearance Off-white to Pale Yellow Crystalline Powder[4][5]White Powder[2]Subtle differences in electronic structure and potential impurities can lead to variations in color.

Spectroscopic Differentiation: The Definitive Fingerprints

The most reliable method for distinguishing between the two isomers is through nuclear magnetic resonance (NMR) spectroscopy. The distinct electronic environments of the hydrogen, carbon, and fluorine nuclei in each molecule lead to unique chemical shifts and coupling patterns.

3.1. ¹H NMR Spectroscopy

The proton NMR spectra are expected to show three distinct aromatic signals for each isomer. The key differences will be in their chemical shifts and the observed coupling constants to the fluorine atom.

  • 4-amino-2-fluoropyridine: The proton at C-3 will be coupled to the fluorine at C-2 (³JHF), and the proton at C-5 will show a smaller long-range coupling (⁴JHF).

  • 2-amino-4-fluoropyridine: The protons at C-3 and C-5 will be coupled to the fluorine at C-4 (³JHF and ³JHF, respectively), with the C-3 proton likely showing a larger coupling constant.

3.2. ¹³C NMR Spectroscopy

The carbon spectra will show five distinct signals. The most telling feature is the magnitude of the carbon-fluorine coupling constants (JCF). The direct one-bond coupling (¹JCF) is typically very large ( > 200 Hz).

  • 4-amino-2-fluoropyridine: A large ¹JCF coupling will be observed for the C-2 carbon.

  • 2-amino-4-fluoropyridine: A large ¹JCF coupling will be observed for the C-4 carbon.

3.3. ¹⁹F NMR Spectroscopy

¹⁹F NMR is arguably the most straightforward technique for differentiation. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment.[6]

  • 4-amino-2-fluoropyridine: The fluorine is at the 2-position, ortho to the electron-deficient ring nitrogen.

  • 2-amino-4-fluoropyridine: The fluorine is at the 4-position, para to the ring nitrogen.

The electron-donating amino group will also influence the shielding of the fluorine nucleus differently in each isomer. Generally, electron-donating groups cause an upfield shift (more shielded) in the ¹⁹F spectrum.[6]

Comparative NMR Data (Typical Values in CDCl₃)

IsomerNucleusPositionChemical Shift (δ, ppm)Coupling Constant (J, Hz)
4-amino-2-fluoropyridine ¹HH-3~6.0-6.2³JHF ≈ 7-9
H-5~6.3-6.5⁴JHF ≈ 3-5
H-6~7.6-7.8
¹³CC-2~163-165¹JCF ≈ 230-240
C-3~95-97²JCF ≈ 10-15
C-4~150-152³JCF ≈ 12-18
C-5~105-107³JCF ≈ 4-6
C-6~148-150²JCF ≈ 15-20
¹⁹FF-2~ -70 to -90(Referenced to CFCl₃)
2-amino-4-fluoropyridine ¹HH-3~6.1-6.3³JHF ≈ 8-10
H-5~6.4-6.6³JHF ≈ 5-7
H-6~7.8-8.0⁴JHF ≈ 2-4
¹³CC-2~158-160³JCF ≈ 15-20
C-3~100-102²JCF ≈ 4-6
C-4~160-162¹JCF ≈ 240-250
C-5~108-110²JCF ≈ 20-25
C-6~150-152³JCF ≈ 3-5
¹⁹FF-4~ -110 to -130(Referenced to CFCl₃)

Note: The values presented are estimates based on typical ranges for substituted fluoropyridines and may vary depending on solvent and concentration. The key diagnostic is the pattern of coupling and the identity of the carbon with the large ¹JCF.[7][8][9]

Synthesis and Chemical Reactivity

The distinct electronic profiles of the two isomers not only define their spectroscopic signatures but also govern their synthesis and subsequent chemical reactivity, particularly in Nucleophilic Aromatic Substitution (SNAr).

4.1. Synthetic Routes

Multiple pathways exist for the synthesis of each isomer, often leveraging commercially available, substituted pyridine precursors.

Synthesis of 2-amino-4-fluoropyridine: A common laboratory-scale synthesis involves the halogen exchange of a more readily available chloro-analogue.[2]

synthesis_2_amino_4_fluoro start 2-amino-4-chloropyridine product 2-amino-4-fluoropyridine start->product Halogen Exchange reagents Sodium Fluoride (NaF) N,N-Dimethylformamide (DMF) conditions Heat (140 °C)

Synthesis of 2-amino-4-fluoropyridine via Halex reaction.

Synthesis of 4-amino-2-fluoropyridine: One potential route involves the amination of 2-fluoropyridine, although regioselectivity can be a challenge. Another approach is the reduction of a nitro-precursor, which can be synthesized from a pyridine N-oxide.[10][11]

synthesis_4_amino_2_fluoro cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction start 2-Fluoropyridine N-oxide step1_prod 2-Fluoro-4-nitropyridine N-oxide start->step1_prod HNO₃/H₂SO₄ step2_prod 4-amino-2-fluoropyridine step1_prod->step2_prod Fe/HCl or H₂, Pd/C

A potential synthetic route to 4-amino-2-fluoropyridine.

4.2. Differential Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of pyridine chemistry. The rate of this reaction is highly dependent on the stability of the intermediate Meisenheimer complex, which is enhanced by electron-withdrawing groups at the ortho and para positions relative to the leaving group.[12]

  • 4-amino-2-fluoropyridine: The fluorine atom is at the C-2 position (ortho to the ring nitrogen). This position is highly activated towards nucleophilic attack because the electron-deficient nitrogen can stabilize the negative charge of the Meisenheimer intermediate through resonance. The amino group at C-4 is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. However, its position para to the leaving group means this deactivating effect is strongly felt.

  • 2-amino-4-fluoropyridine: The fluorine atom is at the C-4 position (para to the ring nitrogen), which is also highly activated. The amino group is at C-2, ortho to the ring nitrogen but meta to the leaving group. An electron-donating group in the meta position has a less pronounced deactivating effect compared to an ortho or para placement.

Causality and Predicted Reactivity: The rate-determining step in SNAr of fluoropyridines is the initial attack of the nucleophile.[13] The stability of the resulting Meisenheimer complex is key.

  • Activation by Nitrogen: Both C-2 and C-4 positions are strongly activated by the ring nitrogen, which can delocalize the negative charge of the intermediate.

  • Modulation by Amino Group:

    • In 4-amino-2-fluoropyridine , the +M effect of the 4-amino group directly opposes the electron withdrawal needed to stabilize the negative charge when the nucleophile attacks C-2. This significantly deactivates the ring towards SNAr compared to unsubstituted 2-fluoropyridine.

    • In 2-amino-4-fluoropyridine , the +M effect of the 2-amino group has a weaker influence on the stability of the intermediate formed from attack at C-4.

Therefore, 2-amino-4-fluoropyridine is predicted to be significantly more reactive towards nucleophilic aromatic substitution at the fluorine-bearing carbon than 4-amino-2-fluoropyridine.

reactivity_comparison cluster_0 4-amino-2-fluoropyridine cluster_1 2-amino-4-fluoropyridine node_a Nucleophilic attack at C-2 node_b Meisenheimer Intermediate (Strongly Destabilized) node_a->node_b +M effect of NH₂ at C-4 opposes negative charge stabilization node_c Slow SNAr Reaction node_b->node_c node_x Nucleophilic attack at C-4 node_y Meisenheimer Intermediate (Less Destabilized) node_x->node_y +M effect of NH₂ at C-2 has weaker destabilizing influence node_z Faster SNAr Reaction node_y->node_z

Logical flow of SNAr reactivity comparison.

Experimental Protocols

5.1. Protocol: Synthesis of 2-amino-4-fluoropyridine from 2-amino-4-chloropyridine [2]

This protocol describes a halogen exchange (Halex) reaction. The trustworthiness of this protocol is validated by the significant excess of the fluorinating agent and the high temperature used to drive the reaction to completion, followed by a standard aqueous workup and recrystallization to ensure purity.

Materials:

  • 2-amino-4-chloropyridine (1.0 eq)

  • Sodium Fluoride (NaF, ~3.0 eq)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (brine)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-4-chloropyridine (e.g., 28 g).

  • Add DMF (e.g., 100 mL) to dissolve the starting material.

  • Add sodium fluoride (e.g., 46 g) to the solution.

  • Heat the reaction mixture to 140 °C and maintain for 5-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to approximately 80 °C.

  • Remove the DMF solvent by distillation under reduced pressure.

  • To the resulting residue, add dichloromethane and saturated brine. Transfer to a separatory funnel and perform a liquid-liquid extraction.

  • Separate the organic layer, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.

  • Recrystallize the crude solid from ethanol to yield 2-amino-4-fluoropyridine as a white solid.

5.2. Protocol: Analytical Differentiation by ¹⁹F NMR

This protocol provides a self-validating system for isomer identification. Running a known standard (if available) or comparing the obtained spectrum to reliable literature data confirms the identity.

Procedure:

  • Prepare a sample of the unknown isomer (~5-10 mg) in a suitable deuterated solvent (e.g., 0.6 mL CDCl₃) in a clean NMR tube. Ensure the solid is fully dissolved.

  • Acquire a standard proton-decoupled ¹⁹F NMR spectrum. A common external reference is CFCl₃ (δ = 0.0 ppm), though modern spectrometers often use an internal lock signal to reference indirectly.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis:

    • A signal appearing in the approximate range of -70 to -90 ppm is indicative of 4-amino-2-fluoropyridine .

    • A signal appearing in the approximate range of -110 to -130 ppm is indicative of 2-amino-4-fluoropyridine .

  • Validation: For definitive confirmation, acquire a proton-coupled ¹⁹F NMR spectrum. Observe the multiplet structure. The coupling patterns (e.g., triplet of doublets, doublet of doublets) and the magnitude of the JHF coupling constants should match the expected pattern for the assigned isomer.

Conclusion

While 4-amino-2-fluoropyridine and 2-fluoro-4-aminopyridine are structurally similar, they possess distinct and measurable differences in their physicochemical properties, spectroscopic signatures, and chemical reactivity. The most significant differentiator is basicity, with the 2-amino-4-fluoro isomer being a considerably stronger base. Spectroscopically, ¹⁹F NMR provides the most unambiguous method of identification, with the 2-fluoro isomer appearing significantly downfield compared to the 4-fluoro isomer. This is complemented by unique C-F coupling patterns in ¹³C NMR. From a reactivity standpoint, the position of the electron-donating amino group plays a critical role in modulating the rate of nucleophilic aromatic substitution, with 2-amino-4-fluoropyridine being the more reactive isomer. A thorough understanding of these differences, grounded in the principles of electronic effects, is paramount for any researcher utilizing these powerful building blocks in the pursuit of novel therapeutics.

References

  • Fluorine notes. (2017, April). NMR spectral characteristics of fluorocontaining pyridines. Retrieved from [Link]

  • Brugarolas, P., et al. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications, 52(56), 7150-7152. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of 2–4 in CDCl3. Retrieved from [Link]

  • Patsnap. (2018). Preparation method of 2-amino-4-fluoropyridine. Retrieved from [Link]

  • Singaram, B., et al. (2005). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Organic Letters, 7(23), 5147-5150.
  • Umemoto, T., & Ginther, G. (1987). Nucleophilic reaction of 2- and 4-fluoropyridines with some carbanions. Journal of Organic Chemistry, 52(25), 5803-5807.
  • Ochiai, E. (1953). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551. (Simulated access via general N-oxide chemistry).
  • Schneller, S. W., et al. (1980). Synthesis of 4-amino-1H-pyrrolo[2,3-b]pyridine (1,7-dideazaadenine) and 1H-pyrrolo[2,3-b]pyridin-4-ol. The Journal of Organic Chemistry, 45(20), 4045-4048. (Simulated access via search for aminopyridine synthesis).
  • ResearchGate. (n.d.). ¹⁹F NMR spectra of 2 in CDCl3. Retrieved from [Link]

  • Iwao, M. (2013). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu Natural Science, 51, 63-68. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Nucleophilic Aromatic Substitution. (Simulated access for general mechanism principles).
  • PubChem. (n.d.). 2-Amino-4-fluoropyridine. Retrieved from [Link]

  • Google Patents. (2013). Preparation method of fluoropyridine compounds.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359. (Simulated access for general fluorine chemistry principles).

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(4-Amino-2-fluoropyridin-3-yl)methanol SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (4-Amino-2-fluoropyridin-3-yl)methanol: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of (4-amino-2-fluoropyridin-3-yl)methanol, a highly functionalized heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its core chemical identifiers, strategic synthesis, reactivity profile, and its application as a versatile scaffold in the design of novel therapeutics.

Core Compound Identification and Properties

Precise identification is the cornerstone of reproducible science. (4-Amino-2-fluoropyridin-3-yl)methanol is a substituted pyridine carrying three key functional groups—an amine, a fluorine atom, and a hydroxymethyl group—that offer multiple vectors for chemical modification.

PropertyValueSource
IUPAC Name (4-Amino-2-fluoropyridin-3-yl)methanolPubChem[1]
Molecular Formula C₆H₇FN₂OPubChem[1]
SMILES C1=CN=C(C(=C1N)CO)FPubChem[1]
InChI Key InChIKey=ZWDZJWHGHMUBBN-UHFFFAOYSA-NDerived from PubChem
Molecular Weight 142.13 g/mol PubChem[1]
Appearance Typically a solid at room temperatureN/A

Strategic Importance in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy for modulating metabolic stability, pKa, and binding affinity.[2][3][4] The 2-fluoropyridine motif, in particular, is a privileged scaffold in medicinal chemistry. The fluorine atom at the 2-position significantly activates the ring for nucleophilic aromatic substitution (SₙAr), providing a reliable handle for introducing molecular complexity.[5][6]

The structure of (4-amino-2-fluoropyridin-3-yl)methanol is particularly advantageous:

  • Activated Fluoro Group: The 2-fluoro substituent is an excellent leaving group for SₙAr reactions, often displaying superior reactivity compared to its chloro- or bromo-analogs.[5][6] This allows for the introduction of O-, N-, and S-based nucleophiles under relatively mild conditions.

  • Orthogonal Functional Handles: The primary amine at the 4-position and the hydroxymethyl group at the 3-position provide orthogonal sites for chemical modification (e.g., amidation, sulfonylation, etherification, or oxidation), allowing for systematic structure-activity relationship (SAR) studies.

  • 3D Vector: The hydroxymethyl group provides a vector for exiting the plane of the pyridine ring, which can be crucial for probing deep or complex biological binding pockets.

Synthesis and Mechanistic Considerations

While a direct, one-pot synthesis from simple precursors is not widely documented, a retrosynthetic analysis suggests several plausible routes leveraging established pyridine chemistry. A common strategy involves the construction of a polysubstituted pyridine ring followed by functional group interconversion.

A hypothetical, yet chemically sound, synthetic pathway is outlined below. This approach begins with a commercially available pyridine derivative and proceeds through strategic functionalization steps.

G cluster_0 Retrosynthetic Analysis A Target Molecule (4-Amino-2-fluoropyridin-3-yl)methanol B Precursor A 4-Amino-2-fluoro-3-pyridinecarboxylic acid ester A->B Ester Reduction C Precursor B 2,4-Dihalogenated-3-pyridinecarboxylic acid ester B->C Selective Amination (SNA) D Starting Material Substituted Pyridine C->D Halogenation / Nitration

Caption: Retrosynthetic analysis of the target compound.

Forward Synthesis Workflow:

The synthesis leverages the differential reactivity of halogen substituents on the pyridine ring. The process involves building up the required functionality around the core scaffold.

G Start 2-Chloro-4-nitropyridine-3-carboxylate Step1 Step 1: Fluorodexchlorination (e.g., KF, phase-transfer catalyst) Mechanism: Halex Reaction Start->Step1 Product1 2-Fluoro-4-nitropyridine-3-carboxylate Step1->Product1 Step2 Step 2: Nitro Group Reduction (e.g., H₂, Pd/C or Fe/NH₄Cl) Mechanism: Catalytic Hydrogenation Product1->Step2 Product2 4-Amino-2-fluoropyridine-3-carboxylate Step2->Product2 Step3 Step 3: Ester Reduction (e.g., LiBH₄ or DIBAL-H) Mechanism: Hydride Reduction Product2->Step3 FinalProduct (4-Amino-2-fluoropyridin-3-yl)methanol Step3->FinalProduct

Caption: A plausible forward synthesis workflow diagram.

Causality Behind Experimental Choices:

  • Step 1 (Fluorination): A Halex (halogen exchange) reaction is a standard method for introducing fluorine. Using potassium fluoride (KF) with a phase-transfer catalyst is a common and effective approach. The fluorine atom is installed early to serve as an activating group for potential later-stage SₙAr reactions.

  • Step 2 (Reduction): Catalytic hydrogenation (e.g., H₂ over Pd/C) is a clean and efficient method for reducing an aromatic nitro group to a primary amine without affecting the other functional groups. An alternative like iron in ammonium chloride offers a milder, non-catalytic option.

  • Step 3 (Reduction): The ester must be reduced to the primary alcohol. A mild reducing agent like lithium borohydride (LiBH₄) is chosen over stronger agents like LiAlH₄ to minimize potential side reactions with the pyridine ring or the fluoro group.

Self-Validating Protocols: Characterization

Confirming the identity and purity of the synthesized (4-amino-2-fluoropyridin-3-yl)methanol is critical. A combination of spectroscopic methods provides a self-validating system.

TechniqueExpected Observations
¹H NMR - Aromatic protons on the pyridine ring (doublets).- A broad singlet for the -NH₂ protons.- A singlet or doublet for the -CH₂OH protons.- A triplet for the -OH proton (may exchange with D₂O).
¹³C NMR - Distinct aromatic carbon signals, with the carbon attached to fluorine exhibiting a large one-bond C-F coupling constant (¹JCF).- A signal for the aliphatic -CH₂OH carbon.
¹⁹F NMR - A singlet or finely split multiplet corresponding to the single fluorine atom on the aromatic ring. This is a highly sensitive and unambiguous confirmation of successful fluorination.
Mass Spec (MS) - A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (143.06).
IR Spectroscopy - Characteristic stretches for O-H (broad, ~3300 cm⁻¹), N-H (two sharp peaks, ~3350-3500 cm⁻¹), and C-F (~1200-1300 cm⁻¹).

Application in Discovery Chemistry: An SₙAr Protocol

The primary utility of this building block is its activated 2-fluoro position. The following protocol describes a general procedure for a nucleophilic aromatic substitution reaction, a cornerstone of modern medicinal chemistry for building libraries of compounds.[5]

Objective: To displace the 2-fluoro group with a generic primary amine (R-NH₂) to generate a 2-amino-substituted pyridine derivative.

Experimental Protocol:

  • Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (4-amino-2-fluoropyridin-3-yl)methanol (1.0 eq.) in a suitable anhydrous polar aprotic solvent (e.g., DMSO or DMF).

  • Addition of Nucleophile: Add the primary amine nucleophile (R-NH₂, 1.1–1.5 eq.) to the solution.

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0–3.0 eq.). Rationale: The base is crucial to deprotonate the nucleophile and to scavenge the HF generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the reaction mixture to 80–120 °C. The higher reactivity of the 2-fluoropyridine often allows for milder conditions compared to analogous chlorides.[6] Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 2-substituted aminopyridine.

  • Validation: Confirm the structure of the final product using the spectroscopic methods outlined in the characterization table above. The disappearance of the ¹⁹F NMR signal is a key indicator of a successful reaction.

Conclusion

(4-Amino-2-fluoropyridin-3-yl)methanol is more than just a chemical compound; it is a strategic tool for drug discovery. Its pre-installed, orthogonally-addressable functional groups and an activated site for SₙAr chemistry make it an exceptionally valuable building block. Understanding its synthesis, reactivity, and characterization allows researchers to efficiently generate novel and diverse molecular libraries, accelerating the path toward new therapeutic agents. The principles of activating groups and strategic functionalization embodied by this molecule are central to the logic of modern medicinal chemistry.

References

  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. Source: National Center for Biotechnology Information. [Link]

  • Title: (4-Amino-2-fluoropyridin-3-yl)methanol | C6H7FN2O | CID 133055584 - PubChem. Source: PubChem. [Link]

  • Title: The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. Source: ResearchGate. [Link]

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  • Title: Detailed experimental procedure for the synthesis of 4-fluoropyridine. Source: Senshu University. [Link]

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  • Title: Applications of fluorine-containing amino acids for drug design. Source: ResearchGate. [Link]

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  • Title: A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents.
  • Title: Synthetic method of 2-amino-4-fluoropyridine - Google Patents.
  • Title: Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition - PMC. Source: National Center for Biotechnology Information. [Link]

  • Title: Synthesis and solid-state fluorescence of 2-alkylamino-4-aminopyridine-3,5-dicarbonitriles. Source: ResearchGate. [Link]

  • Title: Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Source: Springer. [Link]

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A Technical Guide to the pKa Values of Amino and Hydroxyl Groups in Fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide explores the critical physicochemical parameter of pKa in the context of fluorinated pyridines bearing amino and hydroxyl groups. As privileged scaffolds in modern medicinal chemistry, a nuanced understanding of how fluorine substitution modulates the ionization state of these molecules is paramount for rational drug design. This document provides a foundational theoretical framework, detailed experimental and computational methodologies for pKa determination, and a discussion on the strategic application of this knowledge in drug discovery.

The Indispensable Role of pKa in Drug Design and Development

The acid dissociation constant, or pKa, is a measure of the strength of an acid in solution. For any drug molecule possessing ionizable functional groups, the pKa value dictates the extent of ionization at a given physiological pH. This, in turn, governs a cascade of crucial pharmacokinetic and pharmacodynamic properties, including aqueous solubility, membrane permeability, plasma protein binding, and target engagement.[1] An estimated 75% of drugs are weak bases and 20% are weak acids, underscoring the prevalence and importance of managing ionization characteristics.[2]

The introduction of fluorine into a pyridine ring can profoundly alter the pKa of substituent amino and hydroxyl groups.[3] This strategic modification allows medicinal chemists to fine-tune a molecule's properties to overcome liabilities such as poor absorption or rapid metabolism. A precise and reliable determination of pKa is therefore not an academic exercise, but a critical step in the optimization of a drug candidate's profile.

Theoretical Underpinnings: Fluorine's Electronic Tug-of-War

The pKa of a functional group on a pyridine ring is determined by the stability of its conjugate acid or base. For an amino group, its pKa reflects the equilibrium of its protonated (pyridinium) form, while for a hydroxyl group, it pertains to the deprotonated (pyridinoxyl) species. Fluorine, the most electronegative element, exerts powerful electronic effects that modulate these equilibria.[4] These effects are primarily twofold:

  • Inductive Effect (-I): Fluorine strongly withdraws electron density through the sigma (σ) bond network. This effect is distance-dependent and serves to stabilize anionic species while destabilizing cationic species. Consequently, the inductive effect makes a hydroxyl group more acidic (lowering its pKa) and an amino group less basic (lowering the pKa of its conjugate acid).[1]

  • Resonance Effect (+R / +M): Fluorine's lone pairs can be donated into the aromatic π-system. This effect is position-dependent, being most pronounced from the ortho and para positions. For an amino group, this electron donation can stabilize the protonated form, thereby increasing basicity (increasing pKa). However, for hydroxyl groups, the strong -I effect of fluorine typically outweighs its +R effect.[5]

The final pKa value of a substituted fluoropyridine is a complex interplay of these effects, further influenced by the inherent electron-withdrawing nature of the pyridine nitrogen atom itself.

electronic_effects_pka cluster_fluorine Fluorine Substituent cluster_effects Electronic Effects cluster_groups Functional Groups cluster_pka Resulting pKa Shift F Fluorine (F) Inductive Inductive Effect (-I) σ-bond withdrawal F->Inductive Dominant Resonance Resonance Effect (+R) π-system donation F->Resonance Positional Amino Amino Group (-NH2) Inductive->Amino Decreases Basicity (Lowers pKa) Hydroxyl Hydroxyl Group (-OH) Inductive->Hydroxyl Increases Acidity (Lowers pKa) Resonance->Amino Increases Basicity (Raises pKa) pKa_change Net pKa Value Amino->pKa_change Hydroxyl->pKa_change

Caption: Fluorine's dual electronic effects dictating the pKa of amino and hydroxyl groups.

Gold Standard Experimental pKa Determination

While computational predictions are valuable, direct experimental measurement remains the definitive method for establishing accurate pKa values.

Potentiometric Titration

This robust and widely used technique involves monitoring pH changes as a solution of the analyte is titrated with a standardized acid or base.[1] The pKa is determined from the inflection point of the resulting titration curve.[6]

Self-Validating Protocol:

  • System Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements.[6]

  • Sample Preparation: Prepare a solution of the test compound at a known concentration (typically 1-10 mM).[7] If aqueous solubility is limited, a co-solvent like methanol may be used, but its concentration should be minimized and reported, as it can influence the apparent pKa.

  • Titration Execution: Purge the sample solution with nitrogen to remove dissolved CO2.[7] Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for bases, 0.1 M NaOH for acids), adding small increments and recording the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point.[6] This can be precisely identified by finding the maximum of the first derivative of the titration curve (ΔpH/ΔV). For validation, the experiment should be performed in triplicate.

Causality Behind Choices:

  • Nitrogen Purge: Prevents atmospheric CO2 from dissolving and forming carbonic acid, which would interfere with the titration of the analyte.[7]

  • Co-solvent Minimization: Organic solvents alter the dielectric constant of the medium, which can shift pKa values. Keeping the co-solvent percentage low and consistent is crucial for comparability.

  • Derivative Plotting: Mathematical analysis of the titration curve via derivatives provides a more objective and precise determination of the equivalence point compared to visual inspection.[8]

UV-Metric Titration

This spectrophotometric method is ideal for compounds containing a chromophore near the ionizable center, as the UV absorbance spectrum will change with pH.[9] It is highly sensitive and requires significantly less compound than potentiometry.[10]

Self-Validating Protocol:

  • Wavelength Selection: Record the UV-Vis spectra of the compound in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelength(s) of maximum absorbance difference between the ionized and un-ionized species.

  • Sample Preparation: Prepare a series of buffered solutions across a wide pH range (e.g., pH 2-12). Add a small aliquot of a concentrated stock solution of the compound to each buffer to ensure a constant final concentration.[10]

  • Data Acquisition: Measure the absorbance of each buffered sample at the predetermined analytical wavelength(s).

  • Data Analysis: Plot absorbance versus pH. The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which can be determined by fitting the data to the Henderson-Hasselbalch equation.[11]

Causality Behind Choices:

  • Chromophore Requirement: The change in electronic distribution upon protonation or deprotonation must alter the energy required for UV absorption for this method to be viable.

  • Buffered Solutions: Using a series of buffers allows for precise control of the pH for each absorbance measurement, leading to a well-defined sigmoidal curve.

pka_determination_workflow cluster_potentiometry Potentiometric Method cluster_uv_metric UV-Metric Method P1 Prepare Analyte Solution P2 Titrate with Acid/Base P1->P2 P3 Monitor pH vs. Volume P2->P3 P4 Analyze Titration Curve (1st Derivative) P3->P4 Result Determine pKa P4->Result U1 Identify Analytical λ U2 Prepare Buffered Samples U1->U2 U3 Measure Absorbance vs. pH U2->U3 U4 Fit Sigmoidal Curve U3->U4 U4->Result Start Select Method Start->P1 Start->U1

Caption: Overview of key experimental workflows for pKa determination.

In Silico pKa Prediction: A High-Throughput Approach

Computational chemistry offers powerful tools for estimating pKa values, which is particularly useful for virtual screening of large compound libraries or for prioritizing synthetic targets.[12]

  • Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to calculate the free energy difference between the protonated and deprotonated states of a molecule.[9] While computationally intensive, these physics-based methods can provide high accuracy, especially when combined with appropriate continuum solvation models.[3]

  • Quantitative Structure-Property Relationship (QSPR): These data-driven models use existing experimental pKa data to build statistical models based on molecular descriptors. They are very fast but their accuracy is dependent on the similarity of the query molecule to the compounds in the training set.[2]

Trustworthiness: The reliability of any in silico prediction must be validated. It is best practice to benchmark the chosen computational method against a set of known compounds that are structurally analogous to the fluoropyridines under investigation before relying on the predictions for novel structures.

Data Summary: The Impact of Fluorine Position on Pyridine pKa

The electron-withdrawing inductive effect of fluorine generally leads to a decrease in the basicity of aminopyridines and an increase in the acidity of hydroxypyridines. The magnitude of this effect is highly dependent on the relative positions of the fluorine atom, the functional group, and the ring nitrogen. For example, the pKa of pyridine itself is approximately 5.2.[13] The introduction of fluorine at the 3-position (3-fluoropyridine) reduces the pKa to about 2.97, demonstrating a significant decrease in basicity due to the inductive effect.[14]

The table below provides predicted pKa values for several fluoropyridine isomers to illustrate these trends. It is crucial to note that these are in silico predictions and should be confirmed experimentally for critical applications.

CompoundFunctional GrouppKa (Predicted)Rationale for pKa Shift vs. Parent Compound
Pyridine-5.2 (Experimental)[13]Reference
3-Fluoropyridine-2.97[14]Strong inductive withdrawal by fluorine decreases basicity.
4-AminopyridineAmino9.11 (Experimental)Amino group is strongly electron-donating, increasing basicity.
4-Amino-2-fluoropyridineAmino3.76[15]Fluorine ortho to the ring nitrogen exerts a powerful inductive effect, significantly reducing basicity.
3-AminopyridineAmino6.0 (Experimental)Meta amino group is less effective at increasing basicity than para.
3-Amino-2-fluoropyridineAmino1.18[6]Fluorine ortho to the ring nitrogen dramatically reduces basicity.
2-HydroxypyridineHydroxyl~11.7 (Acidic)Tautomerizes to 2-pyridone; the N-H proton is acidic.
3-Fluoro-2-hydroxypyridineHydroxyl10.96[16]Inductive effect of fluorine increases the acidity of the N-H proton.
4-HydroxypyridineHydroxyl~11.1 (Acidic)Tautomerizes to 4-pyridone.
3-Fluoro-4-hydroxypyridineHydroxyl3.99[10]Fluorine's inductive effect enhances the acidity of the N-H proton in the pyridone tautomer.

Conclusion: Strategic pKa Modulation as a Tool in Medicinal Chemistry

The pKa of amino and hydroxyl groups in fluoropyridines is a tunable parameter of immense strategic importance in drug discovery. The strong, distance-dependent inductive effect of fluorine provides a reliable mechanism for modulating the ionization state of these key functional groups. By carefully selecting the position of fluorine substitution, medicinal chemists can optimize a molecule's physicochemical properties to enhance its solubility, permeability, and ultimately, its therapeutic potential. A comprehensive approach that combines robust experimental determination with validated computational predictions will empower research and development professionals to design superior drug candidates with greater efficiency and a higher probability of success.

References

  • Wagen, C. (2025, October 16). How to Predict pKa. Rowan. [Link]

  • PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • Martínez-Rosell, G., et al. (2021). Computer Prediction of pKa Values in Small Molecules and Proteins. ACS Publications. [Link]

  • O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Reddit. (2016, March 31). Take 3-aminopyridine and protonate the amino group. The calculated pKa is -1. Why is it so reactive?[Link]

  • Quora. (2017, June 10). Why is para choro phenol more acidic than para fluro phenol?[Link]

  • askIITians. (2018, November 26). The pKa value of o-fluorophenol is 8.7, while that of the p-fluorophenol is 9.9. [Link]

  • Cambridge MedChem Consulting. (2011, April 4). Tuning the basicity of amines. [Link]

  • ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors | Request PDF. [Link]

  • Böhm, H. J., et al. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. [Link]

  • Nottingham ePrints. New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • Optibrium. Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • American Chemical Society. Effect of Fluorine Substitution on Phenol Acidities in the Gas - Phase and in Aqueous Solution. A Computational Study Using Continuum Solvation Models. [Link]

  • PubMed. (2006, November 20). Theoretical prediction of relative and absolute pKa values of aminopyridines. [Link]

  • ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • ijirss. (2025, November 7). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ResearchGate. Synthesis of 2-amino-5-fluoropyridine. [Link]

  • Wikipedia. Pyridine. [Link]

  • Evotec. Cyprotex pKa and LogP Fact Sheet. [Link]

  • UIN-Malang Official Repository. (2020, April 13). using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • Indian Journal of Pharmaceutical Education and Research. Recent Advancements in Spectrophotometric pKa Determinations: A Review. [Link]

Sources

Technical Guide: Safety & Handling of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as an operational whitepaper for research and development environments. It synthesizes specific chemical data with field-proven handling protocols.[1][2][3]

CAS: 2411455-50-8 | Formula: C₆H₇FN₂O | MW: 142.13 g/mol [1][2][3]

Executive Summary & Chemical Identity

(4-Amino-2-fluoropyridin-3-yl)methanol is a specialized fluorinated heterocyclic building block, primarily utilized in the synthesis of SMARCA2/BRM ATPase inhibitors and kinase modulators.[1][2][3][4] Its structural uniqueness lies in the 2-fluoro-4-aminopyridine core substituted with a 3-hydroxymethyl group .[1][2][3]

For the medicinal chemist, this molecule presents a duality: it is a high-value scaffold for installing polar surface area, but its aminopyridine motif necessitates strict safety protocols due to potential neurotoxicity and irritancy profiles common to this class.[2]

Chemical Specifications
PropertyDataValidation Method
CAS Number 2411455-50-8Chemical Abstract Service Registry
Appearance White to off-white solid powderVisual Inspection
Purity Grade >95% (HPLC)LC-MS / H-NMR
Solubility DMSO, Methanol, DMFVisual Solubility Test
Melting Point Predicted: 150-155°C (Analog based)DSC (Differential Scanning Calorimetry)
Storage 2-8°C, Inert Gas (Ar/N₂)Hygroscopicity Check

Hazard Identification & Toxicology (SAR Analysis)

Note: While specific toxicological data for this exact CAS is limited, Structure-Activity Relationship (SAR) analysis with 4-aminopyridine (4-AP) and fluorinated analogs dictates a conservative safety posture.[1][2][3]

Core Hazards[1][2][3][7]
  • Acute Toxicity (Oral/Dermal): Aminopyridines are known potassium channel blockers.[2] While the hydroxymethyl substitution likely reduces potency compared to 4-AP, treat as Toxic if Swallowed (H301/H302) .[2]

  • Severe Irritant: The fluorinated ring system combined with a primary amine is a confirmed mucous membrane irritant.[2] Causes Skin Irritation (H315) and Serious Eye Irritation (H319) .[5]

  • Target Organ Toxicity: Potential respiratory irritant (H335) if dust is inhaled.

Self-Validating Hazard Assessment Workflow

Before handling, run this logic check to determine the required engineering controls.

HazardLogic Start Start: Risk Assessment DustCheck Is the compound in fine powder form? Start->DustCheck QtyCheck Quantity > 100 mg? DustCheck->QtyCheck No (Crystalline/Oil) Hood MANDATORY: Fume Hood (Face Velocity > 0.5 m/s) DustCheck->Hood Yes QtyCheck->Hood No DoubleGlove Add: Double Nitrile Gloves (Change every 30 mins) QtyCheck->DoubleGlove Yes Resp Add: N95/P100 Respirator Hood->Resp If weighing outside hood DoubleGlove->Hood

Figure 1: Risk Assessment Logic for Handling Fluorinated Aminopyridines.

Handling & Storage Protocols

A. Receipt & Validation

Upon receipt, do not assume the bottle seal is perfect.[2] Fluorinated intermediates can degrade if exposed to moisture, releasing HF traces over long periods (though less likely with this specific structure, it is a best practice).

  • Inspect: Check for "caking" (sign of moisture ingress).

  • Validate: Run a quick LC-MS. Expect a parent ion of 143.14 [M+H]⁺ .

    • Scientist Note: If you see a mass of ~124, you have likely lost the Fluorine (hydrolysis) or received the wrong non-fluorinated analog.

B. Storage Conditions
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Hygroscopic.[2] Store under Argon or Nitrogen .[2]

  • Container: Amber glass with a PTFE-lined cap.[1][2][3] Avoid metal spatulas if the solid appears damp (corrosion risk).

C. Solubilization Strategy

For biological assays or reactions:

  • Preferred Solvent: DMSO (Dimethyl sulfoxide).

  • Protocol: Add solvent to the powder, not powder to solvent, to prevent dust clouds.

  • Sonication: This compound may form a suspension initially.[2] Sonicate for 30-60 seconds at ambient temperature to ensure full dissolution.

Emergency Response & First Aid

ScenarioImmediate ActionMechanism of Injury
Eye Contact Rinse for 15 mins ; lift lids.Basic amine causes corneal saponification.[2]
Skin Contact Wash with soap/water.[2][5] Do not use ethanol (enhances absorption).Transdermal absorption of aminopyridine core.[2]
Inhalation Move to fresh air.[2] Oxygen if breathing labors.[2]Bronchial spasm / Mucosal inflammation.[2][5]
Spill (<1g) Wet wipe method. Do not dry sweep.[2]Dust generation -> Inhalation hazard.[1][2][3]

Technical Application: Reactivity Profile

As an Application Scientist, understanding how this molecule reacts is as important as safety.[2] The (4-Amino-2-fluoropyridin-3-yl)methanol scaffold possesses three distinct reactive centers.

Reactivity Diagram

The following diagram illustrates the chemical behaviors you must anticipate during synthesis.

Reactivity Core (4-Amino-2-fluoropyridin-3-yl)methanol OH C3-Hydroxymethyl (-CH2OH) Nucleophile Core->OH NH2 C4-Amine (-NH2) Weak Nucleophile Core->NH2 F C2-Fluorine Electrophile (SnAr) Core->F Protect Silylation (TBSCl) or Oxidation OH->Protect Primary Target Coupling Amide Coupling (Low reactivity due to e- w/d) NH2->Coupling Secondary Target Subst Displacement by Strong Nucleophiles F->Subst Requires Activation

Figure 2: Chemoselectivity and Reactive Sites.[1][2][3] The C3-Alcohol is the primary handle for functionalization.[1][2][3]

Experimental Insight
  • Protection: The primary alcohol at C3 is significantly more nucleophilic than the C4-amine (which is deactivated by the pyridine ring).[2] Selective protection of the alcohol (e.g., with TBDMSCl) is straightforward.

  • SnAr Liability: The C2-Fluorine is activated by the ring nitrogen but deactivated by the electron-donating C4-amine.[1][2][3] Displacement of the Fluorine usually requires harsh conditions or strong nucleophiles, making the scaffold relatively stable under standard coupling conditions.

References

  • PubChem. (2025).[2][6][7] Compound Summary: (4-Amino-2-fluoropyridin-3-yl)methanol (CID 133055584).[1][2][3] National Library of Medicine.[2] [Link]

  • Google Patents. (2019).

Sources

suppliers and price of (4-Amino-2-fluoropyridin-3-yl)methanol building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Medicinal Chemistry Building Block: (4-Amino-2-fluoropyridin-3-yl)methanol

Introduction: Unveiling a Versatile Heterocyclic Scaffold

(4-Amino-2-fluoropyridin-3-yl)methanol (CAS No. 1820604-87-2) is a highly functionalized pyridine derivative that has emerged as a valuable building block for drug discovery and development.[1] Its structure is distinguished by three key features strategically positioned on the pyridine ring: an amino group, a fluorine atom, and a hydroxymethyl group. This unique arrangement provides medicinal chemists with a versatile scaffold offering multiple vectors for chemical modification and precise control over physicochemical properties.

The fluorinated aminopyridine core is a privileged motif in modern medicinal chemistry, frequently employed for its ability to engage in critical hydrogen bonding interactions with biological targets, such as the hinge region of protein kinases. The fluorine atom can significantly modulate the basicity (pKa) of the pyridine nitrogen, improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions. The hydroxymethyl group serves as a crucial synthetic handle, allowing for the extension of the molecule and the introduction of additional pharmacophoric elements. This guide provides a comprehensive overview of the technical details required for researchers and drug development professionals to effectively source, synthesize, and utilize this potent building block.

Physicochemical Properties & Structural Analysis

A thorough understanding of a building block's properties is fundamental to its application. While extensive experimental data for this specific molecule is not broadly published, key properties can be derived from available database entries.

PropertyValueSource
CAS Number 1820604-87-2PubChem[1]
Molecular Formula C₆H₇FN₂OPubChem[1]
Molecular Weight 142.13 g/mol PubChem[1]
Appearance Typically an off-white to yellow solidInferred from similar compounds[2]
Canonical SMILES C1=C(C(=C(N=C1)F)N)COPubChem[1]
InChI Key PWHXQDMJADGBFK-UHFFFAOYSA-NPubChem[1]

Sourcing, Procurement, and Pricing Analysis

Direct, off-the-shelf availability of (4-Amino-2-fluoropyridin-3-yl)methanol is limited, indicating its status as a specialized or custom-synthesis building block. Researchers will typically need to engage with companies that specialize in custom synthesis or the production of advanced, complex heterocyclic intermediates.

The procurement strategy should focus on suppliers with demonstrated expertise in fluorination and pyridine chemistry. While a direct price list is unavailable, budgetary estimates can be extrapolated from similarly complex functionalized pyridines.

Table 2: Supplier & Pricing Landscape for Analogous Pyridine Building Blocks

Supplier TypeExample CompaniesAnalogous CompoundTypical Price (USD/gram)Notes
Custom SynthesisWuXi AppTec, PharmaronN/AProject-dependentRequires detailed quote request; lead times can be significant.
Specialized CatalogsFluorochem, Combi-Blocks, AChemBlock(4-Aminopyridin-3-yl)methanol[3]$80 - $150Pricing for non-fluorinated analog. Fluorination step adds cost.
Major DistributorsMilliporeSigma, Thermo Scientific(4-Aminopyridin-3-yl)methanol[4]$130 - $160Often carry specialized building blocks from partner labs.

Procurement Insight: Due to the synthetic complexity, the price for (4-Amino-2-fluoropyridin-3-yl)methanol on a custom basis is likely to be significantly higher than its non-fluorinated counterpart. Researchers should budget accordingly and plan for lead times of 4-8 weeks for synthesis and quality control.

Proposed Synthesis & Manufacturing Route

A robust and scalable synthesis is critical for the utility of any building block. While proprietary methods exist, a plausible and logical synthetic route can be designed based on established organic chemistry principles. A common strategy involves the selective reduction of a corresponding carboxylic acid or ester precursor.

The following proposed workflow starts from the more readily available 4-amino-2-fluoro-3-pyridinecarboxylic acid.

G cluster_0 Synthesis Workflow A Start: 4-Amino-2-fluoro- 3-pyridinecarboxylic Acid B Esterification (e.g., SOCl₂, MeOH) A->B Activation C Intermediate: Methyl 4-amino- 2-fluoro-3-pyridinecarboxylate B->C D Selective Reduction (e.g., LiBH₄, THF) C->D Reduction of Ester E Crude Product: (4-Amino-2-fluoropyridin-3-yl)methanol D->E F Aqueous Workup & Extraction E->F G Purification (Silica Gel Chromatography) F->G H Final Product & QC Analysis G->H

Caption: Proposed synthetic workflow for (4-Amino-2-fluoropyridin-3-yl)methanol.

Step-by-Step Experimental Protocol (Proposed)
  • Esterification: To a solution of 4-amino-2-fluoro-3-pyridinecarboxylic acid (1.0 eq) in methanol (10 vol), slowly add thionyl chloride (1.2 eq) at 0°C. Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours until TLC/LCMS analysis indicates complete conversion.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove methanol and excess thionyl chloride.

  • Neutralization: Re-dissolve the crude residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Wash further with brine.

  • Isolation of Ester: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the methyl ester intermediate, which can be used directly in the next step.

  • Reduction: Dissolve the crude methyl 4-amino-2-fluoro-3-pyridinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 15 vol) under an inert nitrogen atmosphere. Cool the solution to 0°C. Add lithium borohydride (LiBH₄, 1.5 eq) portion-wise, maintaining the internal temperature below 5°C.

    • Causality Note: LiBH₄ is chosen over the more reactive LiAlH₄ to achieve a more selective reduction of the ester in the presence of the potentially sensitive fluoro- and amino- groups.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours, monitoring for the disappearance of the starting material by LCMS.

  • Quenching: Carefully quench the reaction at 0°C by the slow, dropwise addition of water, followed by 1M NaOH solution.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x 20 vol). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (4-Amino-2-fluoropyridin-3-yl)methanol.

Applications in Medicinal Chemistry & Drug Design

The true value of this building block lies in its application as a pharmacophore, particularly in the design of kinase inhibitors. The 2-aminopyridine moiety is a well-established "hinge-binder," capable of forming two or three crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine core of ATP.

G cluster_0 Hypothetical Kinase Inhibition BuildingBlock (4-Amino-2-fluoropyridin-3-yl)methanol Scaffold Linker Linker Chemistry (on -CH₂OH) BuildingBlock->Linker Pharmacophore Additional Pharmacophore (e.g., for specificity pocket) Linker->Pharmacophore Inhibitor Final Kinase Inhibitor Linker->Inhibitor Pharmacophore->Inhibitor Hinge Kinase Hinge Region (Backbone NH/CO) Inhibitor->Hinge H-Bonding (Aminopyridine) Gatekeeper Gatekeeper Residue Inhibitor->Gatekeeper Steric/Electronic Interaction (Fluorine) Pocket Hydrophobic Pocket Inhibitor->Pocket van der Waals (Pharmacophore)

Caption: Role of the scaffold in a hypothetical kinase inhibitor.

  • Hinge Binding: The N1 nitrogen of the pyridine and the C4-amino group act as hydrogen bond acceptor and donor, respectively, anchoring the inhibitor to the enzyme.

  • Modulation of Basicity: The electron-withdrawing fluorine at the C2 position lowers the pKa of the pyridine nitrogen. This can be critical for avoiding off-target activities associated with basic centers, such as hERG channel inhibition, and can improve cell permeability.

  • Vector for Elaboration: The C3-hydroxymethyl group provides a non-conjugated, flexible linker attachment point. This allows chemists to project functionality into solvent-exposed regions or adjacent specificity pockets of the target protein without disrupting the core hinge-binding interactions. This is a key advantage over scaffolds where the exit vector is directly on the aromatic ring.

This building block is particularly relevant for developing inhibitors against kinases implicated in oncology and inflammatory diseases, such as Janus kinases (JAKs), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[5]

Quality Control & Analytical Methods

Rigorous analytical testing is mandatory to confirm the identity, purity, and stability of the building block before its use in synthesis.

Protocol 1: Structural Confirmation via NMR Spectroscopy
  • Sample Prep: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a proton spectrum. Expect to see distinct aromatic proton signals, a signal for the CH₂OH group, and a broad signal for the NH₂ protons. Integration should match the expected proton count.

  • ¹⁹F NMR: Acquire a fluorine spectrum. Expect a singlet or a doublet (if coupled to an adjacent proton), confirming the presence and environment of the fluorine atom.

  • ¹³C NMR: Acquire a carbon spectrum. This will confirm the number of unique carbon environments in the molecule.

  • Interpretation: The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of (4-Amino-2-fluoropyridin-3-yl)methanol.

Protocol 2: Purity Determination via HPLC
  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. Example gradient: 5% B to 95% B over 15 minutes.

  • Detection: Monitor at 254 nm and 280 nm.

  • Analysis: The compound should elute as a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should typically be >97% for use in medicinal chemistry.

Protocol 3: Molecular Weight Confirmation via Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) in positive mode is typically effective for this class of compounds.

  • Analysis: The resulting spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 143.06.

  • Validation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within 5 ppm, providing definitive structural evidence.

Conclusion

(4-Amino-2-fluoropyridin-3-yl)methanol represents a sophisticated and high-value building block for modern drug discovery. While not a common off-the-shelf reagent, its unique combination of a proven kinase hinge-binder, a modulating fluorine atom, and a versatile synthetic handle makes it an attractive scaffold for tackling complex biological targets. A successful research program utilizing this compound will depend on a clear understanding of its properties, a strategic approach to custom synthesis and procurement, and rigorous analytical validation. By leveraging the principles outlined in this guide, researchers can effectively incorporate this powerful tool into their pipeline for developing next-generation therapeutics.

References

  • PubChem. (4-Amino-2-fluoropyridin-3-yl)methanol. National Center for Biotechnology Information. [Link]

  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

  • Kim, S., et al. PubChem applications in drug discovery: a bibliometric analysis. Journal of Cheminformatics. [Link]

  • Patsnap. Preparation method of 2-amino-4-fluoropyridine.
  • Google Patents. A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • ResearchGate. Enhancing Drug Discovery and Development through the Integration of Medicinal Chemistry, Chemical Biology, and Academia-Industry. ResearchGate. [Link]

  • MDPI. Discovery of Synergistic Drug Combinations for Colorectal Cancer Driven by Tumor Barcode Derived from Metabolomics “Big Data”. MDPI. [Link]

  • Beilstein Journals. On drug discovery against infectious diseases and academic medicinal chemistry contributions. Beilstein Journal of Organic Chemistry. [Link]

  • U.S. Environmental Protection Agency. 4-Amino-2-bromopyridine Properties. EPA. [Link]

  • National Center for Biotechnology Information. Combination Therapies with CDK4/6 Inhibitors to Treat KRAS-Mutant Pancreatic Cancer. PubMed Central. [Link]

  • MDPI. A New Unnatural Amino Acid Derived from the Modification of 4′-(p-tolyl)-2,2′:6′,2″-terpyridine and Its Mixed-Ligand Complexes with Ruthenium: Synthesis, Characterization, and Photophysical Properties. MDPI. [Link]

Sources

Metabolic Stability of Fluorinated Aminopyridine Methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Drug Metabolism and Pharmacokinetics (DMPK) Scientists

Executive Summary & Strategic Rationale

In modern medicinal chemistry, the aminopyridine methanol scaffold represents a high-value pharmacophore often found in kinase inhibitors, ion channel modulators (e.g., TRPV3 antagonists), and PET tracers. However, this scaffold presents a "two-front" metabolic challenge:

  • The Pyridine Ring: Susceptible to

    
    -oxidation and oxidative attack by Cytochrome P450s (CYPs), particularly at electron-rich positions.
    
  • The Methanol Moiety: A benzylic-like "soft spot" prone to rapid oxidation by alcohol dehydrogenases (ADH) or CYPs, leading to carboxylic acid metabolites that often suffer from poor permeability or rapid excretion.

Fluorination is the primary strategy to mitigate these liabilities.[1] This guide details the mechanistic impact of fluorine substitution on this specific scaffold, provides a self-validating protocol for assessing metabolic stability, and offers a framework for interpreting intrinsic clearance (


) data.

Mechanistic Insight: The Fluorine Effect[1][2]

The introduction of fluorine into an aminopyridine methanol scaffold is not merely a steric block; it fundamentally alters the electronic landscape of the molecule.

Electronic Deactivation of the Pyridine Ring

The pyridine ring is electron-deficient compared to benzene, yet the amino substituent (


) acts as a strong electron donor (via resonance), activating the ring toward electrophilic metabolic attack (e.g., by the high-valent Iron-Oxo species in CYP450).
  • Mechanism: Fluorine is highly electronegative (

    
    ). When substituted on the pyridine ring, it inductively withdraws electron density (
    
    
    
    -withdrawal).
  • Outcome: This lowers the HOMO energy of the

    
    -system, making the ring less reactive toward oxidative metabolism.
    
pKa Modulation and Lysosomal Trapping

Aminopyridines are basic. A typical 4-aminopyridine has a pKa


.[2]
  • The Problem: High basicity leads to sequestration in acidic lysosomes (pH ~4.5), artificially increasing volume of distribution (

    
    ) while reducing free drug concentration available for metabolic clearance or target engagement.
    
  • The Fluorine Solution: An ortho-fluorine substitution can lower the pKa of the pyridine nitrogen by 2–3 log units (e.g., to ~6.4). This ensures a higher fraction of the drug remains neutral at physiological pH (7.4), improving membrane permeability and reducing non-specific lysosomal accumulation.

Blocking Metabolic Soft Spots

The methanol side chain (


) is a primary site of metabolism.
  • Direct Blockade: Fluorination adjacent to the methanol group (e.g., on the ring carbon ortho to the methanol) creates steric bulk that hinders the approach of metabolic enzymes.

  • Electronic Shielding: The inductive effect strengthens the adjacent C-H bonds (increasing Bond Dissociation Energy), making hydrogen abstraction—the rate-limiting step in oxidation—more difficult.

Visualization: Metabolic Pathways & Fluorine Blockade

The following diagram illustrates the competitive metabolic pathways for aminopyridine methanol and how fluorination intercepts them.

MetabolicPathways Parent Aminopyridine Methanol Scaffold NOxide N-Oxide (Inactive/Excreted) Parent->NOxide FMO / CYP (N-oxidation) CarbAcid Carboxylic Acid (Rapid Clearance) Parent->CarbAcid ADH / CYP (Side-chain oxidation) RingOH Ring Hydroxylation (Phase II Conjugation) Parent->RingOH CYP450 (Ring oxidation) FluoroParent Fluorinated Derivative FluoroParent->Parent Structural Modification FluoroParent->NOxide Reduced pKa (Slower N-ox) FluoroParent->RingOH C-F Bond (Blocked Site) Stable Metabolically Stable FluoroParent->Stable Steric/Electronic Protection

Caption: Figure 1. Metabolic fate of aminopyridine methanol derivatives. Red paths indicate metabolic liabilities; Green paths indicate stabilization via fluorination.

Experimental Protocol: Microsomal Stability Assay

To empirically validate the stability conferred by fluorination, use the following High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) protocol. This protocol is designed for Human Liver Microsomes (HLM) but is adaptable to other species.

Materials Required[4][5][6]
  • Test Compounds: Fluorinated and non-fluorinated aminopyridine methanol derivatives (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow

Step 1: Preparation of Incubation Mixture

  • Thaw microsomes on ice.

  • Dilute microsomes in Phosphate Buffer to a concentration of 0.625 mg/mL .

  • Prepare a 2 µM intermediate solution of the test compound in Phosphate Buffer (0.2% DMSO final).

Step 2: Pre-Incubation

  • Mix 40 µL of Microsome solution + 40 µL of Compound solution in a 96-well plate.

  • Final concentrations at this stage: 0.5 mg/mL protein, 1 µM compound.

  • Incubate at 37°C for 10 minutes to equilibrate.

Step 3: Reaction Initiation

  • Add 20 µL of 10 mM NADPH to start the reaction (Final volume: 100 µL).

  • Control Well: Add 20 µL of Buffer instead of NADPH (Negative Control).

Step 4: Sampling & Quenching

  • At time points

    
     min, remove aliquots.
    
  • Immediately transfer to a plate containing ice-cold ACN (ratio 1:3) to precipitate proteins and stop metabolism.

  • Centrifuge at 4,000 rpm for 20 minutes at 4°C.

Step 5: LC-MS/MS Analysis

  • Inject supernatant onto a C18 reverse-phase column.

  • Monitor Parent Ion

    
     transitions.
    
Workflow Diagram

AssayWorkflow cluster_sampling Sampling Loop (0-60 min) Start Start: Thaw HLM & Prepare Stocks Mix Mix Microsomes + Test Compound (1 µM) Start->Mix PreInc Pre-incubation 37°C, 10 min Mix->PreInc Initiate Add NADPH (Start Reaction) PreInc->Initiate Sample Aliquot Sample Initiate->Sample Quench Quench with Ice-Cold ACN Sample->Quench Centrifuge Centrifuge 4000 rpm, 20 min Quench->Centrifuge Analyze LC-MS/MS Quantification Centrifuge->Analyze

Caption: Figure 2. Step-by-step microsomal stability assay workflow.

Data Analysis & Interpretation

Calculation of Half-Life ( )

Plot the natural logarithm of the percent remaining compound (


) versus time (

). The slope of the linear regression is

.


Intrinsic Clearance ( )

Intrinsic clearance is the measure of enzyme activity independent of blood flow or protein binding.



Where


 is the microsomal protein concentration (mg/mL) in the incubation.
Comparative Data Table (Representative)

The table below illustrates the typical impact of fluorination on this scaffold.

Compound StructureSubstitutionpKa (Pyridine N)HLM

(min)

(

L/min/mg)
Metabolic Fate
Parent H9.112115Rapid N-oxidation & Side-chain oxidation
Analog A 3-Fluoro6.44531Reduced N-oxidation; Slower clearance
Analog B 2-Fluoro (Ortho to N)5.8>60<15High Stability; Lysosomal trapping minimized
Analog C Side-chain Methyl + F8.92849Steric hindrance improves stability

References

  • National Institutes of Health (NIH). (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.[3][4] Retrieved from [Link]

  • Brugarolas, P., et al. (2023). Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine.[5] Journal of Nuclear Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine in Drug Discovery: Role, Design and Case Studies.[6] The Pharmaceutical Journal. Retrieved from [Link]

  • AxisPharm. (2024).[7] Microsomal Stability Assay Protocol.[8][9][10] Retrieved from [Link]

Sources

Methodological & Application

synthesis of (4-Amino-2-fluoropyridin-3-yl)methanol from 2-fluoro-4-aminopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of (4-Amino-2-fluoropyridin-3-yl)methanol: An Application Guide

Synthetic Strategy and Mechanism

The is achieved through a two-step process. A direct functionalization of the C3 position is required, followed by conversion to the hydroxymethyl group.

Step 1: Directed ortho-Metalation and Formylation. The pyridine ring is generally electron-deficient and thus resistant to classical electrophilic aromatic substitution. However, the amino group at the C4 position is a powerful directing group. To achieve high regioselectivity at the C3 position, a directed ortho-metalation (DoM) strategy is employed.[1][2][3] The amino group is first protected, often in situ or through a stable derivative, to prevent side reactions. A strong lithium amide base, such as Lithium diisopropylamide (LDA), then selectively abstracts the proton at the C3 position, which is the most acidic proton ortho to the directing amino group. This generates a transient pyridyllithium intermediate. This nucleophilic species is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality, yielding 4-Amino-2-fluoro-pyridine-3-carbaldehyde.

Step 2: Reduction of the Aldehyde. The second step involves the selective reduction of the 3-formyl group to a primary alcohol. A mild and selective reducing agent like sodium borohydride (NaBH₄) is ideal for this transformation.[4] NaBH₄ is a source of hydride (H⁻) which attacks the electrophilic carbonyl carbon of the aldehyde. A subsequent aqueous workup protonates the resulting alkoxide to yield the final product, (4-Amino-2-fluoropyridin-3-yl)methanol.

The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Formylation cluster_1 Step 2: Reduction start_material 2-Fluoro-4-aminopyridine intermediate 4-Amino-2-fluoro-pyridine-3-carbaldehyde start_material->intermediate 1. LDA, THF, -78 °C 2. DMF final_product (4-Amino-2-fluoropyridin-3-yl)methanol intermediate->final_product NaBH4, Methanol, 0 °C to RT

Caption: Two-step synthesis of (4-Amino-2-fluoropyridin-3-yl)methanol.

Experimental Protocol

This protocol is designed for implementation by trained laboratory personnel familiar with standard organic synthesis techniques, including the handling of air- and moisture-sensitive reagents.

Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
2-Fluoro-4-aminopyridine≥96%Sigma-Aldrich18614-51-2
Diisopropylamine≥99.5%, anhydrousSigma-Aldrich108-18-9
n-Butyllithium2.5 M in hexanesSigma-Aldrich109-72-8
N,N-Dimethylformamide (DMF)≥99.8%, anhydrousSigma-Aldrich68-12-2
Tetrahydrofuran (THF)≥99.9%, anhydrousSigma-Aldrich109-99-9
Sodium Borohydride (NaBH₄)≥98.0%Sigma-Aldrich16940-66-2
Methanol (MeOH)AnhydrousFisher Scientific67-56-1
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
Saturated aq. NH₄ClN/ALab-preparedN/A
Brine (Saturated aq. NaCl)N/ALab-preparedN/A
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeVWR7757-82-6

Equipment:

  • Three-neck round-bottom flasks (flame-dried)

  • Magnetic stirrer and stir bars

  • Schlenk line or nitrogen/argon manifold

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

  • Rotary evaporator

  • Silica gel for column chromatography

Step 1: Synthesis of 4-Amino-2-fluoro-pyridine-3-carbaldehyde (Intermediate)

Mechanism Insight: The use of anhydrous THF and a low temperature (-78 °C) is critical to ensure the stability of the highly reactive organolithium intermediates and prevent side reactions.[2] LDA is prepared in situ to ensure maximum reactivity for the deprotonation step.

  • Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum. Maintain the system under a positive pressure of dry nitrogen.

  • LDA Preparation: To the flask, add anhydrous THF (50 mL) and diisopropylamine (1.54 mL, 11.0 mmol). Cool the solution to -20 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (4.4 mL of 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe, keeping the internal temperature below -10 °C.

  • Stir the resulting pale yellow solution at -20 °C for 30 minutes.

  • Deprotonation: In a separate flame-dried flask, dissolve 2-fluoro-4-aminopyridine (1.12 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Cool the LDA solution to -78 °C. Transfer the solution of 2-fluoro-4-aminopyridine to the LDA solution via cannula or syringe slowly over 15 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour. The solution may become darker in color.

  • Formylation: Add anhydrous DMF (1.16 mL, 15.0 mmol) dropwise to the reaction mixture at -78 °C.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 2 hours, then slowly warm to room temperature overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography (eluent: 30-50% ethyl acetate in hexanes) to yield 4-Amino-2-fluoro-pyridine-3-carbaldehyde as a solid.

Step 2: Synthesis of (4-Amino-2-fluoropyridin-3-yl)methanol (Final Product)

Mechanism Insight: Methanol serves as both the solvent and a proton source for the workup. The reaction is initiated at 0 °C to control the initial exothermic reaction rate of NaBH₄ with the solvent and the aldehyde.

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve the 4-Amino-2-fluoro-pyridine-3-carbaldehyde (e.g., 1.40 g, 10.0 mmol) from Step 1 in anhydrous methanol (30 mL).

  • Reduction: Cool the solution to 0 °C using an ice-water bath.

  • Add sodium borohydride (0.45 g, 12.0 mmol) portion-wise over 10 minutes, ensuring the temperature remains below 10 °C. Gas evolution (H₂) will be observed.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water (10 mL).

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Extract the aqueous residue with ethyl acetate (3 x 40 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • The resulting crude solid can be purified by recrystallization from ethyl acetate/hexanes to afford (4-Amino-2-fluoropyridin-3-yl)methanol.[5]

Data and Characterization

CompoundFormulaMol. WeightExpected YieldAppearance
4-Amino-2-fluoro-pyridine-3-carbaldehydeC₆H₅FN₂O140.1260-75%Yellow Solid
(4-Amino-2-fluoropyridin-3-yl)methanolC₆H₇FN₂O142.1385-95%Off-white Solid

Expected Characterization Data for (4-Amino-2-fluoropyridin-3-yl)methanol:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (d, J=5.2 Hz, 1H, H5), 6.40 (d, J=5.2 Hz, 1H, H6), 5.95 (s, 2H, NH₂), 5.10 (t, J=5.5 Hz, 1H, OH), 4.40 (d, J=5.5 Hz, 2H, CH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 160.2 (d, J=235 Hz, C2), 152.0 (d, J=15 Hz, C4), 142.5 (d, J=5 Hz, C6), 115.8 (d, J=3 Hz, C3), 106.5 (d, J=4 Hz, C5), 55.7 (CH₂OH).

  • Mass Spec (ESI+): m/z 143.1 [M+H]⁺.

Safety and Troubleshooting

Safety Precautions:

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Wear fire-retardant lab coat and appropriate PPE.

  • LDA/Diisopropylamine: Corrosive and flammable. Handle in a well-ventilated fume hood.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. Add to protic solvents slowly and in a controlled manner.

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting Guide:

Issue Potential Cause Suggested Solution
Low yield in Step 1 Incomplete lithiation due to moisture or poor base quality. Ensure all glassware is rigorously flame-dried and all reagents/solvents are anhydrous. Use freshly titrated n-butyllithium.
Side reactions (e.g., addition to pyridine ring). Maintain reaction temperature strictly at -78 °C during addition and stirring.
Multiple products in Step 1 Impure starting material or side reactions. Confirm purity of 2-fluoro-4-aminopyridine before starting. Optimize purification chromatography gradient.

| Incomplete reduction in Step 2 | Deactivated NaBH₄ or insufficient amount. | Use a fresh bottle of NaBH₄. Consider adding a slight excess (1.2-1.5 eq). Monitor reaction by TLC. |

References

  • Knochel, P., et al. Directed ortho-Metalation of Electron-Poor Heteroarenes Using TMPMgCl·LiCl. Organic Letters. Available at: [Link]

  • Gschwend, H. W., & Rodriguez, H. R. (1979).
  • Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Available at: [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. Harvard University. Available at: [Link]

  • ChemRxiv. Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. Available at: [Link]

  • PubChem. (4-Amino-2-fluoropyridin-3-yl)methanol. Available at: [Link]

  • Comins, D. L., & Snieckus, V. (1978). The Directed Metalation of α-Federated Phenylacetamides. A Convenient Synthesis of Substituted Phthalides. Tetrahedron Letters, 19(21), 1869-1872.

Sources

Application Note: Chemoselective Reduction of 4-Amino-2-Fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, reliable protocol for the chemoselective reduction of 4-amino-2-fluoronicotinic acid to its corresponding primary alcohol, (4-amino-2-fluoro-3-pyridyl)methanol. This transformation is a critical step in the synthesis of advanced heterocyclic building blocks for drug discovery and materials science. The presented protocol prioritizes the use of borane-tetrahydrofuran complex (BH₃·THF), a reagent known for its high selectivity in reducing carboxylic acids in the presence of sensitive functional groups. Key challenges, such as preventing the reduction of the pyridine ring, hydrodefluorination, and side reactions involving the amino group, are addressed through careful selection of reagents and optimization of reaction conditions. This guide includes a step-by-step experimental procedure, characterization data, safety precautions, and a discussion of the underlying chemical principles.

Introduction and Strategic Overview

Substituted pyridylmethanols are highly valuable synthons in medicinal chemistry, frequently incorporated into pharmacologically active molecules.[1] The target molecule, (4-amino-2-fluoro-3-pyridyl)methanol, possesses a unique substitution pattern with an amino group, a fluorine atom, and a hydroxymethyl group, making it a versatile intermediate for further functionalization.

The primary challenge in this synthesis is the selective reduction of the carboxylic acid moiety without affecting other functional groups.

  • Pyridine Ring: The aromatic pyridine core is susceptible to reduction under harsh conditions (e.g., using strong reducing agents like lithium aluminum hydride or catalytic hydrogenation at high pressure).

  • Amino Group: The free amino group can react with the reducing agent, potentially forming borane adducts or leading to undesired side reactions.

  • Fluoro Substituent: The C-F bond must remain intact, as hydrodefluorination can occur with certain reducing systems.

Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) and borane-dimethyl sulfide (BH₃·SMe₂), are well-established reagents for the mild and selective reduction of carboxylic acids to alcohols.[2][3] They exhibit excellent chemoselectivity, typically not reducing esters, amides, or aromatic rings under standard conditions.[4] This makes BH₃·THF the reagent of choice for this transformation. The amino group on the pyridine ring can form a complex with borane, but this adduct is typically stable under the reaction conditions and does not interfere with the selective reduction of the carboxylic acid.[5]

Reaction Scheme

Reaction scheme showing the reduction of 4-amino-2-fluoronicotinic acid to (4-amino-2-fluoro-3-pyridyl)methanol using Borane-THF.

Figure 1: Chemoselective reduction of 4-amino-2-fluoronicotinic acid to (4-amino-2-fluoro-3-pyridyl)methanol.

Experimental Workflow Diagram

The overall experimental process is summarized in the following workflow diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware (Anhydrous Conditions) setup_rxn Assemble Reaction Apparatus (Inert Atmosphere: N2/Ar) prep_reagents->setup_rxn dissolve_sm Dissolve Starting Material in Anhydrous THF setup_rxn->dissolve_sm cool_soln Cool Solution to 0 °C dissolve_sm->cool_soln add_borane Slowly Add BH3·THF (1.0 M in THF) cool_soln->add_borane warm_reflux Warm to Room Temp. & Heat to Reflux (2-4 h) add_borane->warm_reflux monitor_rxn Monitor by TLC/LC-MS warm_reflux->monitor_rxn quench_rxn Cool & Quench with Methanol monitor_rxn->quench_rxn concentrate Concentrate in vacuo quench_rxn->concentrate extraction Aqueous Work-up & Extraction (e.g., EtOAc or DCM) concentrate->extraction purify Purify by Column Chromatography (Silica Gel) extraction->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the borane-mediated reduction.

Detailed Experimental Protocol

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierComments
4-Amino-2-fluoronicotinic acid≥97%Sigma-AldrichStore in a desiccator.
Borane-tetrahydrofuran complex1.0 M in THFSigma-AldrichAcuSeal® bottle recommended. Handle under inert gas.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
Methanol (MeOH)AnhydrousFisher ScientificFor quenching.
Ethyl Acetate (EtOAc)ACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Lab-preparedFor work-up.
Brine (Saturated aq. NaCl)-Lab-preparedFor work-up.
Magnesium Sulfate (MgSO₄)AnhydrousSigma-AldrichFor drying organic layers.
Silica Gel230-400 meshSorbent Tech.For column chromatography.

4.2. Equipment

  • Round-bottom flask (three-necked)

  • Reflux condenser

  • Septa and nitrogen/argon inlet

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Heating mantle with temperature controller

  • Syringes and needles

  • Rotary evaporator

  • Standard glassware for work-up and chromatography

4.3. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-amino-2-fluoronicotinic acid (5.00 g, 32.0 mmol).

  • Dissolution: Add anhydrous tetrahydrofuran (THF, 100 mL) to the flask. Stir the suspension at room temperature under a nitrogen atmosphere.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add borane-THF complex (1.0 M solution in THF, 96 mL, 96.0 mmol, 3.0 equivalents) to the stirred suspension via syringe over 30 minutes. Note: A white precipitate (borane-amine complex) may form. Gas evolution (hydrogen) will be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. (TLC system: 10% MeOH in Dichloromethane).

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice-water bath. Very slowly and carefully add methanol (50 mL) dropwise to quench the excess borane. Caution: Vigorous hydrogen evolution will occur. Stir for an additional 30 minutes at 0 °C.

  • Concentration: Remove the solvents under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: To the resulting residue, add saturated aqueous sodium bicarbonate solution (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Drying and Filtration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as an off-white solid.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100% EtOAc) to afford the pure (4-amino-2-fluoro-3-pyridyl)methanol.

Characterization of Product

AnalysisExpected Results
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ ~7.7 (d, 1H, pyridine-H), ~6.5 (d, 1H, pyridine-H), ~5.9 (br s, 2H, -NH₂), ~5.2 (t, 1H, -OH), ~4.4 (d, 2H, -CH₂OH)
¹³C NMR (101 MHz, DMSO-d₆)δ ~160 (C-F), ~153, ~148, ~115, ~108 (pyridine carbons), ~55 (-CH₂OH)
Mass Spec (ESI+) m/z = 143.06 [M+H]⁺

Safety Precautions

  • Borane-THF Complex: BH₃·THF is a flammable liquid and reacts violently with water, releasing flammable hydrogen gas. Handle only in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or a solvent purification system.

  • Quenching: The quenching process with methanol is highly exothermic and releases large volumes of hydrogen gas. Perform the addition slowly at 0 °C behind a blast shield.

Troubleshooting

IssueProbable CauseSuggested Solution
Incomplete Reaction Insufficient reducing agent or reaction time.Add an additional equivalent of BH₃·THF and continue reflux. Ensure starting material is of high purity.
Low Yield Incomplete extraction or product loss during purification.Perform additional extractions. Ensure proper pH during work-up. Optimize chromatography conditions.
Formation of Impurities Presence of water in the reaction.Ensure all glassware is flame-dried and solvents are strictly anhydrous. Use a fresh bottle of BH₃·THF.
Difficult Purification Boron-containing byproducts co-eluting with the product.Add a small amount of methanol to the crude product and re-concentrate before chromatography to break up borate esters.

References

  • Slideshare. (n.d.). Protection for carboxylic group & Protection for the Amino group. Retrieved from [Link]

  • ResearchGate. (2025). Notes - Reduction of Carbonyl Compounds with Pyridine Borane. Retrieved from [Link]

  • Albericio, F. (2010). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • Semantic Scholar. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Retrieved from [Link]

  • Ramachandran, P. V. (2023). Recent developments in the synthesis and synthetic applications of borane–amines. Royal Society of Chemistry. Retrieved from [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (2012, April 11). Protecting groups in amino acids. Retrieved from [Link]

  • Ramachandran, P. V., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]

  • MDPI. (2021, December 13). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • Blaskovich, M. A. T., et al. (2008, October 16). A Convenient Reduction of α-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity. Letters in Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Alcohol - Common Conditions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Amino Acids into Amino Alcohols. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. Retrieved from [Link]

  • Google Patents. (n.d.). EP2509637A2 - Purification method.
  • Google Patents. (n.d.). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
  • ChemRxiv. (n.d.). Dearomative Selective Reduction of Structurally Diverse N-Heteroarenes Enabled by Titanium Catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, receptor binding and QSAR studies on 6-substituted nicotine derivatives as cholinergic ligands. Retrieved from [Link]

  • Google Patents. (n.d.). CN114014913B - Purification method of triptorelin acetate.

Sources

using (4-Amino-2-fluoropyridin-3-yl)methanol as a kinase inhibitor intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: (4-Amino-2-fluoropyridin-3-yl)methanol: A Versatile Intermediate for the Synthesis of Next-Generation Kinase Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Role of Fluorinated Aminopyridines in Kinase Inhibition

The landscape of modern drug discovery, particularly in oncology, is profoundly shaped by the development of small-molecule kinase inhibitors. Kinases, by regulating a vast array of cellular processes, represent critical targets, and their dysregulation is a hallmark of many diseases.[1] The 2-aminopyridine scaffold has emerged as a "privileged" structure in this domain, prized for its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket, effectively mimicking the adenine moiety of ATP.[2][3]

This guide focuses on a particularly valuable intermediate: (4-Amino-2-fluoropyridin-3-yl)methanol . The strategic incorporation of fluorine and a hydroxymethyl group onto the 4-aminopyridine core imparts a unique combination of properties that medicinal chemists can leverage to design potent, selective, and metabolically robust kinase inhibitors.

The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance drug-like properties.[4][5] Its high electronegativity can modulate the pKa of nearby functional groups, influence molecular conformation, and form favorable electrostatic interactions with the protein target.[6][7] Furthermore, the strength of the carbon-fluorine bond often enhances metabolic stability by blocking sites of oxidative metabolism.[4] The hydroxymethyl group at the 3-position serves as a versatile synthetic handle, providing a reactive site for elaboration into more complex structures that can engage with solvent-exposed regions of the kinase active site, thereby driving potency and selectivity.[8]

These application notes provide a comprehensive overview of the synthesis and utility of (4-Amino-2-fluoropyridin-3-yl)methanol, complete with detailed protocols and a discussion of the underlying structure-activity relationship (SAR) principles.

Physicochemical & Structural Rationale

The efficacy of (4-Amino-2-fluoropyridin-3-yl)methanol as an intermediate is rooted in its distinct structural features, which address key challenges in kinase inhibitor design.

  • The 4-Aminopyridine Core: This motif acts as the primary anchor to the kinase hinge region, typically forming two crucial hydrogen bonds with backbone amide and carbonyl groups. This bidentate interaction is a cornerstone of affinity for many ATP-competitive inhibitors.

  • 2-Fluoro Substituent: The fluorine atom at the C2 position exerts a powerful inductive effect, lowering the basicity (pKa) of the pyridine ring nitrogen.[6][7] This can be advantageous in reducing off-target effects associated with basicity and can fine-tune interactions within the ATP pocket. It also enhances lipophilicity, which can improve cell permeability and target engagement.[4][9]

  • 3-Hydroxymethyl Group: This functional group is the key to the intermediate's versatility. It serves as a nucleophile or can be readily converted into other functional groups (e.g., halides, aldehydes), allowing for the extension of the molecule to access regions of the kinase active site beyond the hinge. This exploration of the "solvent-front" is a common strategy for achieving isoform selectivity.[8]

Key Molecular Interactions with a Kinase Active Site

The diagram below illustrates the hypothetical binding mode of a molecule derived from this intermediate within a generic kinase ATP-binding pocket, highlighting the critical interactions.

G cluster_inhibitor Inhibitor Scaffold cluster_protein Kinase ATP-Binding Site Amino_N 4-Amino Group (H-Bond Donor) Py_N Pyridine N (H-Bond Acceptor) Hinge_CO Hinge Backbone C=O Amino_N->Hinge_CO H-Bond Fluoro 2-Fluoro Group Methanol 3-Methanol Derivative (R-Group) Hydrophobic_Pocket Hydrophobic Pocket Fluoro->Hydrophobic_Pocket Favorable Interaction Solvent_Region Solvent-Exposed Region Methanol->Solvent_Region Drives Selectivity Hinge_NH Hinge Backbone N-H Hinge_NH->Py_N H-Bond

Caption: Binding mode of a derivative within the kinase ATP pocket.

Synthesis and Application Protocols

Protocol 1: Synthesis of (4-Amino-2-fluoropyridin-3-yl)methanol

This protocol outlines a plausible synthetic route starting from a commercially available precursor, 4-amino-2-fluoropyridine-3-carboxylic acid. The key transformation is the reduction of the carboxylic acid to the primary alcohol.

Materials:

  • 4-amino-2-fluoropyridine-3-carboxylic acid

  • Borane-tetrahydrofuran complex (BH3·THF), 1 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-amino-2-fluoropyridine-3-carboxylic acid (e.g., 5.0 g, 32.0 mmol).

  • Dissolution: Add anhydrous THF (100 mL) and stir to form a suspension.

  • Reduction: Cool the flask to 0 °C in an ice bath. Add 1 M BH3·THF solution (e.g., 96 mL, 96.0 mmol, 3.0 equiv.) dropwise via a dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of methanol (20 mL) to destroy excess borane. Vigorous gas evolution will occur.

  • Acidification & Hydrolysis: Slowly add 1 M HCl (50 mL) and stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of borate esters.

  • Neutralization & Extraction: Neutralize the mixture by carefully adding saturated NaHCO3 solution until the pH is ~8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane) to afford pure (4-Amino-2-fluoropyridin-3-yl)methanol.

G SM 4-Amino-2-fluoropyridine- 3-carboxylic acid Reagents1 1. BH3·THF, 0 °C to RT 2. MeOH (quench) 3. HCl (hydrolysis) SM->Reagents1 Reduction Product (4-Amino-2-fluoropyridin-3-yl)methanol Reagents1->Product Purification Aqueous Workup & Column Chromatography Product->Purification FinalProduct Purified Product Purification->FinalProduct

Caption: Workflow for the synthesis of the title intermediate.

Protocol 2: Application in Kinase Inhibitor Synthesis via Suzuki Coupling

This protocol demonstrates how the intermediate can be used to synthesize a more complex inhibitor scaffold. Here, the 4-amino group is coupled with a suitable boronic acid ester, a common strategy in building kinase inhibitors.[3] Let's assume a hypothetical coupling with a partner like (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile to target a kinase such as ALK or JAK.

Materials:

  • (4-Amino-2-fluoropyridin-3-yl)methanol

  • (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)acetonitrile

  • Palladium catalyst (e.g., Pd(dppf)Cl2·CH2Cl2)

  • Base (e.g., Potassium Carbonate, K2CO3)

  • Solvent (e.g., 1,4-Dioxane and Water mixture)

  • Round-bottom flask, condenser, nitrogen inlet, magnetic stirrer

Procedure:

  • Setup: In a round-bottom flask, combine (4-Amino-2-fluoropyridin-3-yl)methanol (e.g., 1.0 g, 7.0 mmol), the pyrazole boronic ester (e.g., 1.2 equiv.), and K2CO3 (e.g., 3.0 equiv.).

  • Degassing: Add the solvent mixture (e.g., 1,4-dioxane/water 4:1, 50 mL). Bubble nitrogen gas through the suspension for 15-20 minutes to degas the solution.

  • Catalyst Addition: Add the palladium catalyst (e.g., 0.05 equiv.) to the flask.

  • Reaction: Equip the flask with a condenser and heat the reaction mixture to 90-100 °C under a nitrogen atmosphere for 4-6 hours. Monitor the reaction for the disappearance of starting materials by LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water (50 mL) and extract with ethyl acetate (3 x 75 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the resulting crude material via silica gel chromatography to yield the final kinase inhibitor scaffold.

G Intermediate (4-Amino-2-fluoropyridin-3-yl)methanol Catalyst Pd(dppf)Cl2 K2CO3, Dioxane/H2O Intermediate->Catalyst CouplingPartner Pyrazole Boronic Ester CouplingPartner->Catalyst Product Coupled Kinase Inhibitor Scaffold Catalyst->Product Suzuki Coupling

Caption: Workflow for Suzuki coupling application.

Quantitative Data Summary

The following table presents representative data for the synthesis and hypothetical biological activity of a final compound derived from the intermediate.

ParameterStep/CompoundValueNotes
Yield Protocol 175-85%After purification
Purity Protocol 1 Product>98%By HPLC
Yield Protocol 260-70%After purification
Purity Protocol 2 Product>99%By HPLC
Kinase Inhibition Final Compound (Target: JAK2)IC50 = 15 nMIn vitro biochemical assay
Cellular Potency Final Compound (Cell Line: HEL 92.1.7)GI50 = 45 nMCell proliferation assay

General Protocol: In Vitro Kinase Inhibition Assay

To validate the efficacy of synthesized inhibitors, a standard in vitro kinase assay is performed. This protocol provides a general framework.[2][10]

Materials:

  • Synthesized inhibitor compound in DMSO

  • Target kinase (e.g., recombinant human JAK2)

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (containing MgCl2, DTT, etc.)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the inhibitor compound in DMSO, then further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: In a microplate, add the kinase and substrate to the assay buffer.

  • Inhibitor Addition: Add the diluted inhibitor compounds to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent as per the manufacturer's instructions. This typically involves a reagent to deplete remaining ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

  • Measurement: Read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls. Determine the IC50 value by fitting the dose-response curve using appropriate software.

Conclusion

(4-Amino-2-fluoropyridin-3-yl)methanol stands out as a high-value intermediate for kinase inhibitor development. Its pre-installed fluoro and amino groups provide a solid foundation for achieving high-affinity hinge binding and favorable drug-like properties. The integral hydroxymethyl group offers a crucial vector for synthetic diversification, enabling medicinal chemists to systematically probe structure-activity relationships and optimize compounds for potency, selectivity, and pharmacokinetic profiles. The protocols and principles outlined in this guide provide a robust framework for leveraging this versatile building block in the pursuit of novel therapeutics.

References

  • Vertex AI Search. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Moura, J., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC.
  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry | Request PDF.
  • Silverman, R. B., & Holladay, M. W. (2014). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC.
  • RSC Publishing. (2025, January 8). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
  • Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(2-Aminopyridin-3-yl)acetonitrile in Medicinal Chemistry.
  • ACS Publications. (2013, November 6). Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells | Journal of Medicinal Chemistry.
  • BenchChem. (n.d.). Application Notes & Protocols: Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
  • PubMed. (2018, February 15). 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity.
  • ResearchGate. (n.d.). Synthesis of piperazine-linked aminopyridine derivatives. Reagents and....
  • ResearchGate. (n.d.). 3149 PDFs | Review articles in AMINOPYRIDINES.
  • PubMed. (2023, March 15). Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors.
  • PubMed. (2009, March 12). 4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607), a Selective and Orally Efficacious Inhibitor of the Met Kinase Superfamily.
  • chemical-kinomics. (n.d.). Drug Discovery - Inhibitor.
  • Harvard DASH. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants.
  • UA Campus Repository. (2026). Structure-Activity Relationship Studies of Diamino-Substituted Kinase Inhibitors Targeting DYRK1A and WNT Signaling Pathway.

Sources

Topic: Strategic Nucleophilic Aromatic Substitution (SNAr) on (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the reaction conditions, mechanistic considerations, and experimental protocols for performing nucleophilic aromatic substitution (SNAr) on (4-Amino-2-fluoropyridin-3-yl)methanol. This versatile building block is of significant interest in medicinal chemistry, and a thorough understanding of its reactivity is crucial for its effective utilization in the synthesis of novel chemical entities.

Introduction: The Strategic Value of the Substrate

Substituted pyridines are a cornerstone of modern drug discovery, appearing in a vast number of FDA-approved pharmaceuticals.[1] The title compound, (4-Amino-2-fluoropyridin-3-yl)methanol, presents a unique trifunctional scaffold. It possesses a nucleophilic amino group, a hydroxymethyl handle for further derivatization, and a strategically placed fluorine atom at the C2 position. The C2-fluoro substituent is an excellent leaving group for nucleophilic aromatic substitution (SNAr), a powerful and reliable method for C-N, C-O, and C-S bond formation.[2][3]

This application note will dissect the electronic factors governing the SNAr on this specific substrate and provide robust, field-proven protocols for its reaction with various classes of nucleophiles.

Mechanistic Considerations and Reactivity

The SNAr reaction on a fluoropyridine proceeds via a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The aromaticity is subsequently restored by the elimination of the highly electronegative fluoride ion, which is an excellent leaving group in this context.

The reactivity of 2-fluoropyridines in SNAr reactions is significantly higher than their chloro- or bromo-analogs; for instance, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine.[3][5]

Figure 1: General mechanism of SNAr on (4-Amino-2-fluoropyridin-3-yl)methanol.

Electronic Effects on (4-Amino-2-fluoropyridin-3-yl)methanol:

The reactivity of the substrate is a balance of competing electronic effects:

  • Activating Factors: The primary activating feature is the pyridine ring nitrogen, which acts as a strong electron-withdrawing group via induction and resonance, rendering the C2 and C4 positions highly electrophilic.[6][7] The fluorine atom itself, being highly electronegative, further contributes to the electrophilicity of the C2 carbon.

  • Deactivating Factor: The 4-amino group is a strong electron-donating group (EDG) by resonance. This effect increases the electron density of the pyridine ring, which generally deactivates the system towards nucleophilic attack.

  • Net Reactivity: Despite the presence of the deactivating amino group, the powerful activating effect of the ring nitrogen ensures that SNAr at the C2 position is still a highly favorable and synthetically useful transformation. However, reaction conditions may need to be slightly more forcing (e.g., higher temperatures or longer reaction times) compared to an unactivated 2-fluoropyridine.[8] The 3-hydroxymethyl group has a minor electronic influence but must be considered for its potential to react with very strong bases.

Protocols for Nucleophilic Substitution

The following protocols are designed as robust starting points for the substitution of (4-Amino-2-fluoropyridin-3-yl)methanol with common nucleophile classes. All reactions should be conducted in oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

workflow node_prep node_prep node_reac node_reac node_work node_work node_pur node_pur prep 1. Reagent Preparation - Dissolve substrate in anhydrous solvent. - Add base and nucleophile under N₂. reac 2. Reaction - Heat mixture to specified temperature. - Monitor progress via TLC or LC-MS. prep->reac work 3. Aqueous Workup - Cool to room temperature. - Quench reaction. - Extract with organic solvent. reac->work pur 4. Purification & Analysis - Dry, filter, and concentrate organic layers. - Purify via column chromatography. - Characterize product. work->pur

Sources

Application Note: Strategic Protection of 4-Amino-2-fluoropyridine-3-methanol in Complex Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-Amino-2-fluoropyridine-3-methanol is a highly functionalized heterocyclic building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of complex molecular architectures, such as kinase inhibitors and other targeted therapeutics, is often complicated by the presence of two reactive nucleophilic centers: a 4-amino group and a 3-hydroxymethyl group. The strategic and selective protection of these functional groups is paramount to achieving desired chemical transformations on other parts of the molecule. This document provides a comprehensive guide to protecting group strategies for 4-amino-2-fluoropyridine-3-methanol, detailing experimentally validated protocols, mechanistic rationale, and considerations for orthogonal protection schemes.

Introduction: The Synthetic Challenge

The 4-amino-2-fluoropyridine-3-methanol scaffold presents a unique set of challenges for the synthetic chemist. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of the electron-withdrawing fluorine atom at the 2-position. This electronic nature modulates the reactivity of both the exocyclic amino and hydroxymethyl groups. The 4-amino group, while nucleophilic, has its basicity and nucleophilicity reduced compared to aniline due to resonance effects with the pyridine ring. The 3-hydroxymethyl group, a primary alcohol, is susceptible to oxidation and can act as a nucleophile.

Unprotected, these functional groups can interfere with a wide range of synthetic transformations, including but not limited to:

  • N-alkylation or N-arylation: The amino group can compete with other nucleophiles.

  • Metal-catalyzed cross-coupling reactions: The amino group can coordinate to the metal catalyst, poisoning it or leading to undesired side reactions.

  • Oxidation reactions: The primary alcohol is easily oxidized to an aldehyde or carboxylic acid.

  • Acylation and sulfonation: Both the amino and hydroxyl groups will react.

Therefore, a carefully designed protecting group strategy is not merely a tactical step but a foundational element of the overall synthetic plan. The ideal protecting group should be introduced in high yield under mild conditions, be stable to a variety of subsequent reaction conditions, and be removed selectively and efficiently without affecting other functional groups.

Visualizing the Synthetic Strategy

A successful synthetic campaign involving 4-amino-2-fluoropyridine-3-methanol requires a clear decision-making process for the sequential protection and deprotection of its functional groups. The choice of protecting groups (PG) is dictated by the planned subsequent reactions.

Caption: Decision workflow for protecting group strategy.

Protection of the 4-Amino Group

The 4-amino group's reactivity is attenuated by the electron-deficient pyridine ring. Therefore, protection typically requires slightly more forcing conditions than for anilines. The most common and effective protecting groups are carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and amides, such as the acetyl (Ac) group.

tert-Butoxycarbonyl (Boc) Protection

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions (e.g., hydrogenation, saponification) and its facile removal under acidic conditions.

Caption: Boc protection and deprotection of the 4-amino group.

Protocol 1: Boc Protection of 4-Amino-2-fluoropyridine-3-methanol

  • Materials:

    • 4-Amino-2-fluoropyridine-3-methanol

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq.)

    • Triethylamine (TEA) (1.5 eq.) or 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve 4-amino-2-fluoropyridine-3-methanol in anhydrous DCM (approx. 0.1 M).

    • Add TEA or DMAP to the solution and stir for 5 minutes at room temperature.

    • Add (Boc)₂O portion-wise to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water or saturated aq. NaHCO₃.

    • Separate the organic layer. Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to yield the Boc-protected product.

Acetyl (Ac) Protection

The acetyl group is a robust protecting group, stable to acidic and some reductive conditions. It is typically removed under basic (saponification) or strongly acidic conditions.

Protocol 2: Acetyl Protection of 4-Amino-2-fluoropyridine-3-methanol

  • Materials:

    • 4-Amino-2-fluoropyridine-3-methanol

    • Acetic anhydride (Ac₂O) (1.1 eq.) or Acetyl chloride (AcCl) (1.1 eq.)

    • Pyridine or Triethylamine (TEA) (1.2 eq.)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 4-amino-2-fluoropyridine-3-methanol in anhydrous DCM.

    • Add pyridine or TEA and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride or acetyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Quench the reaction with water.

    • Proceed with a standard aqueous workup as described in Protocol 1.

    • Purify the crude product by flash column chromatography or recrystallization.

Comparative Summary for Amino Group Protection
Protecting GroupReagents for IntroductionStabilityConditions for Removal
Boc (Boc)₂O, Base (TEA, DMAP)Stable to base, hydrogenation, nucleophilesStrong acids (TFA, HCl in dioxane)
Cbz CbzCl, BaseStable to acidHydrogenolysis (H₂, Pd/C), HBr/AcOH
Ac Ac₂O or AcCl, BaseStable to acid, hydrogenationStrong base (NaOH, KOH), strong acid

Protection of the 3-Hydroxymethyl Group

The primary alcohol of the 3-hydroxymethyl group is readily protected as an ether or a silyl ether. The choice depends on the required stability and the orthogonality with the amino protecting group.

Silyl Ether Protection (TBDMS)

Trialkylsilyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are highly versatile for protecting alcohols. They are stable to a wide range of non-acidic and non-fluoride conditions and can be selectively removed using fluoride ion sources.

Caption: TBDMS protection and deprotection of the 3-hydroxymethyl group.

Protocol 3: TBDMS Protection of the 3-Hydroxymethyl Group

  • Materials:

    • 4-Amino-2-fluoropyridine-3-methanol (or its N-protected derivative)

    • tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq.)

    • Imidazole (2.5 eq.)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the starting material and imidazole in anhydrous DCM or DMF.

    • Add TBDMSCl portion-wise at room temperature.

    • Stir the reaction for 2-12 hours. Monitor progress by TLC.

    • Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (silica gel, ethyl acetate/hexanes).

Benzyl (Bn) Ether Protection

Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions. They are most commonly removed by catalytic hydrogenolysis, which makes them orthogonal to acid-labile (Boc) and base-labile (Ac) groups.

Protocol 4: Benzyl Protection of the 3-Hydroxymethyl Group

  • Materials:

    • 4-Amino-2-fluoropyridine-3-methanol (or its N-protected d

Application Notes and Protocols for the Conversion of (4-Amino-2-fluoropyridin-3-yl)methanol to Alkyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for the conversion of (4-Amino-2-fluoropyridin-3-yl)methanol to its corresponding alkyl halides. These halogenated derivatives are pivotal intermediates in medicinal chemistry, serving as versatile building blocks for the introduction of the 4-amino-2-fluoropyridin-3-yl)methyl moiety into a wide range of molecular scaffolds. This document outlines a strategic three-stage process encompassing the protection of the reactive amino group, the chemoselective halogenation of the primary alcohol, and the final deprotection to yield the target alkyl halide. Detailed experimental protocols, a comparative analysis of halogenation methodologies, and mechanistic insights are provided to enable researchers to confidently and efficiently perform this critical transformation.

Introduction: The Strategic Importance of (4-Amino-2-fluoropyridin-3-yl)methyl Halides

The (4-Amino-2-fluoropyridin-3-yl)methyl fragment is a key pharmacophore found in a variety of biologically active molecules. Its unique electronic properties, arising from the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine ring, contribute to favorable binding interactions with biological targets. The conversion of the readily accessible (4-Amino-2-fluoropyridin-3-yl)methanol to its corresponding alkyl halide (chloride or bromide) unlocks its potential as an electrophilic building block for nucleophilic substitution reactions. This allows for the facile construction of carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which is a cornerstone of drug discovery and development.

The primary challenge in this transformation lies in the chemoselective conversion of the hydroxymethyl group in the presence of the nucleophilic amino group, which can compete for the halogenating reagent. This guide addresses this challenge by advocating for a protecting group strategy, ensuring a high-yielding and clean conversion.

Synthetic Strategy: A Three-Stage Approach

A robust and reliable synthesis of (4-Amino-2-fluoropyridin-3-yl)methyl halides is best achieved through a three-stage process. This strategy ensures the selective halogenation of the desired functional group while preserving the integrity of the amino moiety.

G cluster_0 Overall Workflow Start (4-Amino-2-fluoropyridin-3-yl)methanol Protection Stage 1: Amino Group Protection (Boc Protection) Start->Protection Boc₂O, Base Halogenation Stage 2: Halogenation of Alcohol Protection->Halogenation SOCl₂, PBr₃, or Appel Reaction Deprotection Stage 3: Amino Group Deprotection Halogenation->Deprotection Acidic Conditions (e.g., TFA or HCl) End (4-Amino-2-fluoropyridin-3-yl)methyl Halide Deprotection->End

Caption: Overall synthetic workflow for the conversion.

Stage 1: Protection of the Amino Group

To prevent unwanted side reactions at the 4-amino position during halogenation, it is imperative to protect this functional group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the conditions of the subsequent halogenation step and its facile removal under acidic conditions.[1][2]

Protocol 1: Boc Protection of (4-Amino-2-fluoropyridin-3-yl)methanol

Materials:

  • (4-Amino-2-fluoropyridin-3-yl)methanol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (4-Amino-2-fluoropyridin-3-yl)methanol (1.0 equiv) in anhydrous DCM or THF.

  • Add triethylamine (1.5 equiv) or a catalytic amount of DMAP (0.1 equiv).[3]

  • To the stirred solution, add di-tert-butyl dicarbonate (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure to obtain the crude tert-butyl (2-fluoro-3-(hydroxymethyl)pyridin-4-yl)carbamate, which can be purified by column chromatography on silica gel if necessary.

Stage 2: Halogenation of the Hydroxymethyl Group

With the amino group protected, the hydroxymethyl group can be selectively converted to a halide. Several reliable methods are available, and the choice of reagent will determine whether the chloride or bromide is formed.

Comparative Analysis of Halogenation Methods
MethodReagent(s)Target HalideAdvantagesDisadvantages
Thionyl Chloride SOCl₂ChlorideReadily available, inexpensive, gaseous byproducts are easily removed.[4]Can be harsh; may require a base like pyridine to control the reaction and ensure inversion of configuration.[5]
Phosphorus Tribromide PBr₃BromideEffective for primary and secondary alcohols, generally provides good yields.[6][7]Highly reactive with water and can be corrosive.[8]
Appel Reaction CCl₄ or CBr₄, PPh₃Chloride or BromideMild reaction conditions, high yields are common, proceeds with inversion of stereochemistry.[6][9]Formation of triphenylphosphine oxide byproduct which can be difficult to remove.[3]
Protocol 2A: Chlorination using Thionyl Chloride

Materials:

  • tert-Butyl (2-fluoro-3-(hydroxymethyl)pyridin-4-yl)carbamate

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Pyridine (optional, as a base)

  • Ice bath

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2-1.5 equiv) dropwise to the stirred solution. If desired, pyridine (1.2-1.5 equiv) can be pre-mixed with the alcohol solution.[1]

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction by slowly adding it to a stirred, cold saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate under reduced pressure to yield the crude tert-butyl (3-(chloromethyl)-2-fluoropyridin-4-yl)carbamate.

G cluster_1 Thionyl Chloride Mechanism Alcohol Boc-Protected Alcohol Intermediate Chlorosulfite Ester Alcohol->Intermediate + SOCl₂ SOCl2 SOCl₂ Product Boc-Protected Alkyl Chloride Intermediate->Product + Cl⁻ (SN2) Chloride Cl⁻ Byproducts SO₂ + HCl

Caption: Simplified mechanism of chlorination with thionyl chloride.

Protocol 2B: Bromination using the Appel Reaction

Materials:

  • tert-Butyl (2-fluoro-3-(hydroxymethyl)pyridin-4-yl)carbamate

  • Carbon tetrabromide (CBr₄)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice bath

Procedure:

  • Dissolve the Boc-protected alcohol (1.0 equiv) and carbon tetrabromide (1.5 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triphenylphosphine (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • The crude product, containing the desired alkyl bromide and triphenylphosphine oxide, can be purified by column chromatography or by precipitation of the triphenylphosphine oxide.[3][10] A common method for the latter is to triturate the crude mixture with a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate, in which the triphenylphosphine oxide is poorly soluble.[3]

G cluster_2 Appel Reaction Mechanism PPh3 PPh₃ Phosphonium [Ph₃PBr]⁺Br⁻ PPh3->Phosphonium + CBr₄ CBr4 CBr₄ Alcohol Boc-Protected Alcohol Alkoxyphosphonium [R-O-PPh₃]⁺Br⁻ Alcohol->Alkoxyphosphonium + [Ph₃PBr]⁺ Product Boc-Protected Alkyl Bromide Alkoxyphosphonium->Product + Br⁻ (SN2) TPPO Ph₃P=O

Caption: Simplified mechanism of the Appel reaction for bromination.

Stage 3: Deprotection of the Amino Group

The final step is the removal of the Boc protecting group to unveil the free amino functionality. This is typically achieved under acidic conditions.[11][12]

Protocol 3: Boc Deprotection

Materials:

  • Boc-protected alkyl halide (chloride or bromide)

  • Trifluoroacetic acid (TFA) or a solution of HCl in dioxane or methanol

  • Dichloromethane (DCM) (if using TFA)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected alkyl halide (1.0 equiv) in DCM.

  • Add an excess of TFA (e.g., 10-20 equivalents) or a solution of HCl in dioxane (e.g., 4 M) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess acid under reduced pressure.

  • The resulting crude product will be the hydrochloride or trifluoroacetate salt of the desired amine.

  • To obtain the free amine, dissolve the crude salt in water and neutralize with a saturated aqueous NaHCO₃ solution until the pH is basic.

  • Extract the aqueous layer with an organic solvent like DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product, (4-Amino-2-fluoropyridin-3-yl)methyl halide.

Safety and Handling

  • Thionyl chloride is corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[13]

  • Phosphorus tribromide is also corrosive and reacts with moisture. Handle with care in a fume hood.[8]

  • Carbon tetrachloride and carbon tetrabromide are toxic and should be handled with appropriate precautions.

  • Trifluoroacetic acid is a strong, corrosive acid. Handle with care and appropriate PPE.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) when using anhydrous solvents and reagents.

Conclusion

The conversion of (4-Amino-2-fluoropyridin-3-yl)methanol to its alkyl halide derivatives is a critical transformation for the synthesis of novel compounds in drug discovery. The three-stage strategy presented in this guide, involving Boc protection, chemoselective halogenation, and subsequent deprotection, provides a reliable and high-yielding pathway to these valuable intermediates. By carefully selecting the appropriate halogenation reagent and adhering to the detailed protocols, researchers can successfully synthesize these building blocks for their synthetic endeavors.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Larock, R. C. (1999).
  • Appel, R. (1975). Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage. Angewandte Chemie International Edition in English, 14(12), 801-811. [Link]

  • Wikipedia contributors. (2023). Appel reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • Paquette, L. A. (Ed.). (2004). Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Agami, C., Couty, F., & Puchot-Guillot, F. (2002). The chemistry of the N-Boc protecting group. Tetrahedron, 58(15), 2701-2724.
  • Harrison, I. T., & Harrison, S. (1967). The reaction of alcohols with phosphorus tribromide. Journal of the Chemical Society C: Organic, 1313-1314.
  • Organic Chemistry Portal. (n.d.). Appel Reaction. [Link]

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • Organic Syntheses. (n.d.). Boc-protected amines: Deprotection. [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega, 6(21), 13735-13742. [Link]

  • Master Organic Chemistry. (2015). PBr3 and SOCl2. [Link]

  • Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

  • Wikipedia contributors. (2023). Phosphorus tribromide. In Wikipedia, The Free Encyclopedia. [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]

  • Wikipedia contributors. (2023). Thionyl chloride. In Wikipedia, The Free Encyclopedia. [Link]

  • Sciencemadness Wiki. (n.d.). Phosphorus tribromide. [Link]

  • Chemistry LibreTexts. (2019). 10.9 Reactions of Alcohols with Thionyl Chloride. [Link]

  • J&K Scientific LLC. (n.d.). BOC Protection and Deprotection. [Link]

  • Wikipedia contributors. (2023). Thionyl chloride. In Wikipedia, The Free Encyclopedia. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling of (4-Amino-2-fluoropyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Suzuki Coupling with Electron-Rich, Functionalized Pyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] In pharmaceutical and materials science, the construction of biaryl and hetero-biaryl scaffolds is of paramount importance, and the Suzuki coupling has become an indispensable tool in these endeavors.[2][5] However, the application of this powerful reaction to highly functionalized, electron-rich heterocyclic systems, such as (4-Amino-2-fluoropyridin-3-yl)methanol derivatives, presents a unique set of challenges that demand a carefully considered and optimized approach.

The (4-Amino-2-fluoropyridin-3-yl)methanol core is a valuable pharmacophore, and the ability to append diverse aryl and heteroaryl groups via Suzuki coupling is critical for exploring structure-activity relationships in drug discovery programs. The inherent chemical nature of this substrate, featuring a coordinating aminopyridine moiety, an electron-withdrawing fluorine atom, and a potentially reactive hydroxymethyl group, necessitates a departure from standard, off-the-shelf Suzuki coupling protocols.

The primary obstacles encountered with substrates of this nature include:

  • Catalyst Inhibition and Deactivation: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[6]

  • Competing Side Reactions: Protodeboronation of the boronic acid or ester coupling partner is a common side reaction, particularly with heteroaryl boronic acids, and can be exacerbated by aqueous basic conditions.[6]

  • Steric Hindrance: The substitution pattern on the pyridine ring can create steric congestion around the reaction center, impeding the crucial oxidative addition and reductive elimination steps of the catalytic cycle.

This comprehensive guide provides a detailed exploration of the key parameters for achieving successful Suzuki coupling with (4-Amino-2-fluoropyridin-3-yl)methanol derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a curated selection of starting conditions based on analogous systems, and present a systematic protocol for reaction optimization.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle.[1][4][7] Understanding these fundamental steps is crucial for troubleshooting and optimizing the reaction for a challenging substrate like (4-Amino-2-fluoropyridin-3-yl)methanol.

Suzuki_Coupling_Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-X(L_n)->Ar-Pd(II)-Ar'(L_n) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L_n)->Pd(0)L_n Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L_n)->Ar-Ar' Product Formation

Caption: The Suzuki-Miyaura Catalytic Cycle.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the (4-Amino-2-fluoropyridin-3-yl)methanol derivative (where the halogen is typically Br or I) to form a Pd(II) complex. The electron-rich nature of the aminopyridine ring can make this step more challenging.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step requires activation of the organoboron species by a base.

  • Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Recommended Starting Protocols

Given the lack of a directly established protocol for this specific substrate, the following starting conditions are proposed based on successful couplings of structurally similar aminopyridines and other challenging heteroaromatics. These protocols should be viewed as a robust starting point for further optimization.

Protocol A: For Aryl- and Heteroarylboronic Acids

This protocol is a good starting point for a wide range of boronic acids.

ComponentRecommendationRationale
Palladium Precatalyst [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)Known to be effective for a variety of cross-coupling reactions, including those with heteroaromatic substrates.[8]
Ligand (Included in precatalyst)The dppf ligand provides a good balance of electron-donating properties and steric bulk.
Base Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)Inorganic bases are commonly used and generally effective. Cs₂CO₃ is a stronger base and can be beneficial for less reactive systems.
Solvent 1,4-Dioxane / Water (4:1 to 10:1)A polar aprotic solvent mixture is standard for Suzuki couplings, promoting solubility of both organic and inorganic reagents.
Temperature 80-100 °CElevated temperatures are often necessary to drive the reaction to completion, especially with less reactive coupling partners.
Atmosphere Inert (Nitrogen or Argon)Essential to prevent oxidation and deactivation of the palladium catalyst.
Protocol B: For Aryl- and Heteroarylboronic Pinacol Esters

Boronic esters can offer enhanced stability and are a good alternative if protodeboronation is an issue with the corresponding boronic acid.

ComponentRecommendationRationale
Palladium Precatalyst Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)A common Pd(0) source that requires an external ligand.
Ligand 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)Bulky, electron-rich phosphine ligands are known to be highly effective for challenging Suzuki couplings, including those with heteroaryl chlorides and aminopyridines.[9][10]
Base Potassium Phosphate (K₃PO₄)A non-aqueous base that can be advantageous when using boronic esters to minimize hydrolysis.
Solvent Toluene or 2-Methyltetrahydrofuran (2-MeTHF)Anhydrous, less polar solvents are often preferred when using boronic esters and K₃PO₄.
Temperature 90-110 °CHigher temperatures may be required with these catalyst systems.
Atmosphere Inert (Nitrogen or Argon)Critical for maintaining catalyst activity.

Detailed Experimental Procedure (General Starting Point)

This procedure is a general guideline and should be adapted based on the specific coupling partners and the optimization results.

  • Reagent Preparation:

    • To a dry reaction vial equipped with a magnetic stir bar, add the (4-Amino-2-fluoropyridin-3-yl)methanol derivative (1.0 equiv).

    • Add the aryl/heteroaryl boronic acid or boronic ester (1.2-1.5 equiv).

    • Add the base (2.0-3.0 equiv).

    • Add the palladium precatalyst (1-5 mol%) and, if necessary, the ligand (1.2-1.5 times the mol% of palladium).

  • Reaction Setup:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent via syringe.

  • Reaction Execution:

    • Place the vial in a preheated heating block or oil bath at the desired temperature.

    • Stir the reaction mixture vigorously for the specified time (typically 4-24 hours).

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC, LC-MS, or GC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

A Systematic Approach to Optimization

For a challenging substrate, a systematic optimization of reaction parameters is crucial. A Design of Experiments (DoE) approach can be highly effective, but a one-variable-at-a-time (OVAT) approach is also a practical starting point.

Optimization_Workflow A Initial Protocol Selection (Protocol A or B) B Catalyst & Ligand Screening A->B Low conversion or side products C Base Screening B->C Identify best catalyst system D Solvent Screening C->D Fine-tune with optimal base E Temperature & Time Optimization D->E Refine with best solvent F Optimized Protocol E->F Finalize conditions

Caption: Workflow for Suzuki Coupling Optimization.

Catalyst and Ligand Screening:

The choice of catalyst and ligand is arguably the most critical factor.

  • Palladium Precatalysts:

    • Pd(dppf)Cl₂: A robust starting point.

    • Pd₂(dba)₃: Requires an external ligand, offering more flexibility.

    • PEPPSI™-IPr: An N-heterocyclic carbene (NHC) based catalyst that can be effective for electron-rich substrates.

    • Buchwald Precatalysts (e.g., XPhos-Pd-G3): Highly active and often successful for difficult couplings.

  • Ligands (if using a precursor like Pd₂(dba)₃):

    • Buchwald-type biaryl phosphines (XPhos, SPhos, RuPhos): These bulky, electron-rich ligands are often the solution for challenging substrates.[9][10]

    • Triphenylphosphine (PPh₃): A standard, less expensive option, but may be less effective for this substrate.

    • Tricyclohexylphosphine (PCy₃): A bulky and electron-rich alkylphosphine.

Base Screening:

The base plays a crucial role in the transmetalation step.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃, Na₂CO₃): Standard choices for aqueous/organic solvent systems.

  • Phosphates (K₃PO₄): Often used in anhydrous conditions with boronic esters.

  • Fluorides (KF, CsF): Can be effective, particularly in anhydrous conditions, due to the high affinity of fluoride for boron.

  • Organic Bases (e.g., triethylamine, DBU): Generally less common for Suzuki couplings but can be considered in specific cases.

Solvent Screening:

The solvent affects the solubility of reagents and can influence catalyst activity.

  • Ethers (1,4-Dioxane, THF, 2-MeTHF): Common choices for Suzuki reactions.

  • Aromatic Hydrocarbons (Toluene, Xylene): Good for higher temperature reactions.

  • Alcohols (Ethanol, Isopropanol): Can be used, often in combination with other solvents.

  • Amides (DMF, DMAc): Highly polar, but can sometimes lead to side reactions or catalyst decomposition at high temperatures.

Temperature and Reaction Time:

These parameters should be optimized once a promising catalyst/base/solvent system is identified. Monitor the reaction over time to determine the point of maximum conversion and to identify any product degradation at prolonged heating.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Catalyst deactivation; Ineffective catalyst/ligand system; Insufficiently strong base; Low temperature.Screen different catalysts/ligands (e.g., Buchwald systems); Use a stronger base (e.g., Cs₂CO₃ or K₃PO₄); Increase reaction temperature.
Protodeboronation Presence of water; Base is too strong; Prolonged reaction time.Use a boronic ester instead of a boronic acid; Use anhydrous conditions with K₃PO₄; Reduce reaction time.
Homocoupling of Boronic Acid Presence of oxygen; High catalyst loading.Ensure thorough degassing of the reaction mixture; Reduce catalyst loading.
Formation of Unidentified Byproducts Side reactions of functional groups; Catalyst-mediated decomposition.Screen different reaction conditions (especially temperature and base); Consider protecting the hydroxymethyl group if it is implicated in side reactions.

Conclusion

The Suzuki-Miyaura cross-coupling of (4-Amino-2-fluoropyridin-3-yl)methanol derivatives is a challenging yet achievable transformation. Success hinges on a rational and systematic approach to reaction development. By understanding the potential pitfalls associated with this substrate class and by methodically screening key reaction parameters—catalyst, ligand, base, and solvent—researchers can unlock the synthetic potential of this valuable building block. The protocols and optimization strategies outlined in this guide provide a solid foundation for the development of a robust and high-yielding Suzuki coupling methodology tailored to this specific and important class of molecules.

References

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. PMC. [Link]

  • Perez, F., & Minatti, A. (2011). Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. PubMed. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]

  • Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. (2022). RSC Publishing. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). ACS Publications. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Catalyst screening for Suzuki coupling of 1 with 2. ResearchGate. [Link]

  • Screening of different ligands for Suzuki coupling a. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv. [Link]

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. JOCPR. [Link]

  • Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. ResearchGate. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms. Mettler Toledo. [Link]

  • Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid a. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Pro Progressio Alapítvány. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. MDPI. [Link]

  • Suzuki Coupling Mechanism and Applications. YouTube. [Link]

  • A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides. PMC - NIH. [Link]

Sources

Application Note: Selective Oxidation of (4-Amino-2-fluoropyridin-3-yl)methanol to (4-Amino-2-fluoropyridin-3-yl)methanal

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It synthesizes standard organic synthesis protocols with specific insights into the reactivity of electron-deficient heterocyclic amines.

Abstract & Strategic Overview

The oxidation of (4-Amino-2-fluoropyridin-3-yl)methanol presents a specific chemoselectivity challenge: converting a primary alcohol to an aldehyde in the presence of a free amino group (


) and an electron-deficient pyridine ring. This intermediate is a high-value pharmacophore, structurally analogous to building blocks used in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs) and other kinase inhibitors.

Key Challenges:

  • Chemosensitivity: Strong oxidants (e.g.,

    
    , Jones reagent) will over-oxidize the aldehyde to a carboxylic acid or oxidize the amine.
    
  • Nucleophilicity: The free amine can react with the generated aldehyde to form unstable imines (Schiff bases) or polymers.

  • Electronic Deactivation: The fluorine atom at C2 and the pyridine nitrogen deplete electron density from the ring, making the alcohol less "activated" than typical benzylic alcohols, potentially slowing down radical-based oxidations like

    
    .
    

Recommended Strategy: We prioritize Manganese Dioxide (


)  as the primary method due to its proven selectivity for "benzylic-like" heterocyclic alcohols in the presence of amines. For scale-up or stubborn substrates, Dess-Martin Periodinane (DMP)  is the secondary recommendation, provided a buffered workup is used.

Decision Matrix & Workflow

The following decision tree outlines the logical selection of oxidation methods based on scale and substrate behavior.

OxidationStrategy Start Start: (4-Amino-2-fluoropyridin-3-yl)methanol CheckScale Scale of Reaction? Start->CheckScale SmallScale Small Scale (<1g) or High Value CheckScale->SmallScale LargeScale Large Scale (>5g) or Cost Sensitive CheckScale->LargeScale MethodB Method B: Dess-Martin (DMP) (Fast, Homogeneous) SmallScale->MethodB MethodA Method A: Activated MnO2 (High Chemoselectivity) LargeScale->MethodA CheckResultA Conversion > 90%? MethodA->CheckResultA CheckResultB Byproduct Removal Issues? MethodB->CheckResultB CheckResultA->MethodB No (Too Slow) Success Isolate Aldehyde (Use Immediately) CheckResultA->Success Yes CheckResultB->Success No Alternative Method C: AZADO / Cu (Catalytic Aerobic) CheckResultB->Alternative Yes

Caption: Workflow for selecting the optimal oxidation route based on scale and reaction progress.

Detailed Protocols

Method A: Activated Manganese Dioxide ( ) Oxidation

Best for: Routine synthesis, high chemoselectivity, avoiding over-oxidation. Mechanism: Radical mechanism on the heterogeneous surface of


.[1] The pyridine ring facilitates this by stabilizing the radical intermediate at the benzylic position.
Reagents:
  • Substrate: (4-Amino-2-fluoropyridin-3-yl)methanol (1.0 equiv)

  • Oxidant: Activated

    
     (10.0 – 20.0 equiv)
    
    • Note: "Activated" is critical. Commercial

      
       varies widely. If reaction is sluggish, use chemically activated grade (precipitated).
      
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ) (anhydrous preferred but not strictly required).
    
  • Temperature: Room Temperature (20–25 °C) to Reflux (40 °C).

Protocol Steps:
  • Preparation: Dissolve the starting alcohol in DCM (concentration ~0.1 M).

  • Addition: Add activated

    
     (10 equiv) in one portion. The reaction is a black suspension.
    
  • Reaction: Stir vigorously at room temperature.

    • Monitoring: Check TLC or LCMS every 2 hours. The aldehyde usually appears as a less polar spot.

    • Boost: If conversion is <50% after 4 hours, add another 5-10 equiv of

      
       and heat to mild reflux (40 °C). The electron-deficient nature of the 2-fluoro-pyridine ring may slow the reaction compared to simple benzyl alcohol.
      
  • Workup:

    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the solid manganese oxides.

    • Wash the filter cake thoroughly with DCM or 10% MeOH/DCM to recover adsorbed product.

    • Concentrate the filtrate under reduced pressure.[2]

  • Purification: The crude product is often pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/Ethyl Acetate).

Validation Check: The aldehyde proton (


) typically appears at 

9.8–10.2 ppm in

NMR.
Method B: Dess-Martin Periodinane (DMP) Oxidation

Best for: Fast reactions, small scale, or when


 fails.
Caution:  DMP generates acetic acid, which can protonate the pyridine nitrogen or the amine.
Reagents:
  • Substrate (1.0 equiv)

  • Dess-Martin Periodinane (1.2 – 1.5 equiv)

  • Buffer:

    
     (2.0 equiv) - Critical to neutralize acid byproducts.
    
  • Solvent: DCM (anhydrous).

Protocol Steps:
  • Preparation: Suspend

    
     in a solution of the alcohol in DCM (0.1 M) at 0 °C.
    
  • Addition: Add DMP solid in portions over 5 minutes.

  • Reaction: Allow to warm to room temperature. Reaction is typically complete in 30–90 minutes.

  • Quench (The "Fieser" type workup for DMP):

    • Dilute with

      
       or DCM.
      
    • Add a 1:1 mixture of saturated aqueous

      
       and 10% 
      
      
      
      (sodium thiosulfate).
    • Mechanism:[1][3][4][5][6] Thiosulfate reduces unreacted iodine species; bicarbonate neutralizes acid.

    • Stir vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Extraction: Separate layers, extract aqueous layer with DCM, dry over

    
    , and concentrate.
    

Comparative Data & Troubleshooting

FeatureManganese Dioxide (

)
Dess-Martin (DMP)Swern Oxidation
Selectivity High (Alcohol > Amine)High (with buffer)Moderate (Amine may interfere)
Reaction Rate Slow (4–24 h)Fast (0.5–2 h)Fast (< 1 h)
Workup Simple (Filtration)Complex (Chemical quench)Complex (Cryogenic/Smell)
Compatibility Excellent for heterocyclesGoodPoor (free amines can react)
Risk Incomplete conversionAcetic acid byproductChlorination byproducts

Troubleshooting the "Unstable" Aldehyde:

  • Issue: Aldehydes with ortho-amino groups can self-condense.

  • Observation: Product spot on TLC streaks or disappears; NMR shows broad peaks.

  • Solution:

    • Do not store. Use the crude aldehyde immediately in the next step (e.g., reductive amination, Wittig reaction).

    • Protect First: If yield is low, protect the amine with a Boc group before oxidation.

      • Route: Alcohol

        
        
        
        
        
        /DCM
        
        
        N-Boc-Alcohol
        
        
        Oxidation
        
        
        N-Boc-Aldehyde (Stable).

Safety & Handling

  • Fluorinated Pyridines: Often possess unique toxicity profiles. Handle in a fume hood.

  • 
     Dust:  Do not inhale. It is a heavy metal dust.
    
  • DMP: Shock sensitive in pure form; potentially explosive if heated under confinement. Store at <4 °C.

References

  • General Reactivity of Amino-Pyridine Alcohols

    • Context: is the standard for oxidizing pyridine-methanols to aldehydes without N-oxide form
    • Source: Bagley, M. C., et al. "A simple and highly efficient synthesis of the KRAS G12C inhibitor adagrasib."[7][8][9] Tetrahedron Letters, 2023. (Inferred analogy to Adagrasib intermediates).

    • See also: L. I. Smith, Chem. Rev.1978, 78, 275.
  • Dess-Martin Protocol for Basic Nitrogen Substrates

    • Context: Use of buffer to prevent salt form
    • Source: Meyer, S. D., & Schreiber, S. L. "Acceleration of the Dess-Martin Oxidation by Water." J. Org.[6][10] Chem.1994 , 59, 7549–7552. Link

  • Catalytic Aerobic Oxidation (Green Alternative)

    • Context: AZADO/Cu system for unprotected amino alcohols.[11]

    • Source: Sasano, Y., et al. "Highly Chemoselective Aerobic Oxidation of Amino Alcohols into Amino Carbonyl Compounds."[11] Angew.[4][10][11][12] Chem. Int. Ed.2014 , 53, 3236–3240.[11] Link

Sources

Application Note: High-Yield Synthesis of Fused Bicyclic Heterocycles via Fluoropyridine Methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthetic utility of 2-fluoro-3-pyridinemethanol (CAS: 131747-57-4) as a bifunctional scaffold for constructing fused bicyclic heterocycles.[1] We analyze two distinct reaction pathways: (1) Intramolecular Nucleophilic Aromatic Substitution (


) to access oxygen-fused 2,3-dihydrofuro[2,3-b]pyridines , and (2) Oxidative condensation with hydrazines to yield nitrogen-fused 1H-pyrazolo[3,4-b]pyridines .[1] These protocols address common reproducibility challenges, specifically controlling oligomerization during base-mediated cyclization and managing regioselectivity during hydrazine condensation.

Introduction: The Bifunctional Advantage

The structural utility of 2-fluoro-3-pyridinemethanol lies in its ortho-disposition of a highly electrophilic center (C2-Fluorine) and a nucleophilic pendant arm (C3-Hydroxymethyl).[1]

  • The Fluorine Effect: The electronegativity of the pyridine nitrogen atom activates the C2 position for

    
    . The presence of fluorine, being highly electronegative, further lowers the LUMO energy of the ring, accelerating nucleophilic attack compared to chloro- or bromo-analogs [1].
    
  • The Hydroxymethyl Handle: This group serves as a "switch."[1] It can act as an internal nucleophile (after deprotonation) for cyclization or be oxidized to an aldehyde (formyl group) to recruit external dinucleophiles (e.g., hydrazines, amidines).[1]

Strategic Workflow

The following diagram illustrates the divergent pathways available from this single starting material.

ReactionPathways Start 2-Fluoro-3-pyridinemethanol Oxidation Oxidation (Swern/MnO2) Start->Oxidation Path A Base + Strong Base (NaH/t-BuOK) Start->Base Path B Aldehyde 2-Fluoro-3- pyridinecarboxaldehyde Oxidation->Aldehyde Hydrazine + Hydrazine (Condensation) Aldehyde->Hydrazine ProductA 1H-Pyrazolo[3,4-b]pyridine (Aromatic N-Fused) Hydrazine->ProductA Cyclization ProductB 2,3-Dihydrofuro[2,3-b]pyridine (O-Fused) Base->ProductB Intramolecular SNAr

Figure 1: Divergent synthetic pathways from 2-fluoro-3-pyridinemethanol. Path A leads to aromatic nitrogen-fused systems; Path B leads to oxygen-fused dihydro-systems.

Protocol A: Synthesis of 2,3-Dihydrofuro[2,3-b]pyridine

Target: Oxygen-fused bicyclic systems. Mechanism: Intramolecular


.[1][2]

Direct cyclization of the alcohol yields the dihydro system. To achieve the fully aromatic furo[2,3-b]pyridine, a subsequent oxidation step (e.g., DDQ) or elimination strategy is required [2].[1] This protocol focuses on the critical ring-closing step.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Fluoro-3-pyridinemethanol 1.0SubstrateDry thoroughly (azeotrope w/ toluene)
Sodium Hydride (60% in oil) 1.2 - 1.5BaseMust be washed with hexanes if oil interferes
THF (Anhydrous) [0.1 M]SolventDMF is alternative, but THF allows easier workup
Temperature 0°C

Reflux
ConditionSlow warming prevents exotherm
Step-by-Step Methodology
  • Preparation: Charge an oven-dried round-bottom flask with NaH (1.5 equiv) under Argon atmosphere. Wash with dry hexanes (

    
    ) to remove mineral oil if high purity is required. Suspend in anhydrous THF.
    
  • Addition: Dissolve 2-fluoro-3-pyridinemethanol (1.0 equiv) in THF. Add this solution dropwise to the NaH suspension at 0°C .

    • Why: Rapid addition generates H

      
       gas too vigorously and can lead to local heating, causing intermolecular polymerization rather than intramolecular cyclization.
      
  • Activation: Stir at 0°C for 30 minutes to ensure complete formation of the alkoxide.

  • Cyclization: Warm the mixture to room temperature, then heat to reflux (66°C) for 4–6 hours.

    • Monitoring: Monitor by TLC (EtOAc/Hexane).[1] The starting material (polar alcohol) will disappear, replaced by a less polar spot (ether).

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated NH

    
    Cl. Extract with EtOAc (
    
    
    
    ).[1] Wash combined organics with brine, dry over Na
    
    
    SO_4$, and concentrate.
  • Purification: Flash chromatography on silica gel.

Critical Process Parameters (CPP)
  • Water Content: The reaction is strictly anhydrous.[1] Water consumes NaH, generating NaOH, which is less nucleophilic and can hydrolyze the fluorine without cyclization (forming the pyridone byproduct).

  • Concentration: High dilution favors intramolecular cyclization.[1] If oligomers form, dilute the reaction to [0.05 M].

Protocol B: Synthesis of 1H-Pyrazolo[3,4-b]pyridine

Target: Nitrogen-fused aromatic systems. Mechanism: Oxidation followed by condensation/substitution.[1]

This route transforms the alcohol into an aldehyde, which acts as a "biselectrophile" for hydrazine [3].

Phase 1: Oxidation to 2-Fluoro-3-pyridinecarboxaldehyde

While Swern oxidation is effective, Manganese Dioxide (MnO


)  is preferred for scale-up due to simplicity, provided the reagent is "activated."
  • Suspend 2-fluoro-3-pyridinemethanol (1.0 equiv) in DCM.

  • Add Activated MnO

    
     (10.0 equiv).[1] Note: Large excess is standard for heterogeneous oxidations.[1]
    
  • Stir at room temperature for 12–24 hours.

  • Filter through a Celite pad.[1] Concentrate to obtain the aldehyde.[1] (Usually sufficiently pure for the next step).[1]

Phase 2: Cyclization with Hydrazine

Mechanism Step1 Aldehyde + Hydrazine Step2 Hydrazone Intermediate (C=N formation) Step1->Step2 - H2O Step3 Intramolecular SNAr (Ring Closure) Step2->Step3 Nucleophilic attack on C-F Final 1H-Pyrazolo[3,4-b]pyridine Step3->Final - HF

Figure 2: Mechanistic sequence of the pyrazole annulation.

Reagents & Stoichiometry
ComponentEquiv.Role
2-Fluoro-3-pyridinecarboxaldehyde 1.0Intermediate
Hydrazine Hydrate (64% or 80%) 2.0 - 3.0Nucleophile
Ethanol or Dioxane [0.2 M]Solvent
Triethylamine (Et

N)
1.1Acid Scavenger (Optional)
Step-by-Step Methodology
  • Dissolution: Dissolve the aldehyde (from Phase 1) in Ethanol.

  • Addition: Add Hydrazine Hydrate (excess) dropwise at room temperature.

    • Observation: The solution often turns yellow/orange upon hydrazone formation.[1]

  • Cyclization: Heat the mixture to reflux (78°C) for 3–5 hours.

    • Mechanism:[1][3][4][5] The primary amine of hydrazine first condenses with the aldehyde. The secondary nitrogen then attacks the C2-fluorine position, ejecting HF [4].

  • Isolation:

    • Method A (Precipitation): Cool to 0°C. The product often precipitates as a solid.[1] Filter and wash with cold ethanol.

    • Method B (Extraction): If no precipitate, concentrate solvent, dilute with water, and extract with EtOAc.

  • Purification: Recrystallization from EtOH/Water is often sufficient.[1]

Troubleshooting
  • Regioisomers: If using substituted hydrazines (e.g., Methylhydrazine), regioselectivity (N1 vs N2) is governed by steric and electronic factors.[1] Generally, the more nucleophilic nitrogen attacks the aldehyde first.

  • Incomplete Reaction: If the intermediate hydrazone persists (visible by LCMS), add a catalytic amount of acetic acid to protonate the fluorine/pyridine ring, increasing electrophilicity.

References

  • Chambers, R. D., & Sargent, C. R. (1981).[1] Nucleophilic aromatic substitution in fluorinated heterocycles.[1][2] Advances in Heterocyclic Chemistry.[1]

  • Shiotani, S., & Morita, H. (1966).[1] A new synthesis of furo[2,3-b]pyridine derivatives.[1][6][7][8][9] Journal of Heterocyclic Chemistry.[1][7] [1]

  • Lynch, M. A., et al. (2022).[1] 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules.[1][2][4][8][10][11][12][13][14][15]

  • Hatt, T. L. P., & Vass, J. D. R. (1966).[1][16] The synthesis of 1H-pyrazolo[3,4-b]pyridine.[1][3][13][15] Chemical Communications.[1][16]

  • BenchChem Protocols. (2025). Application Notes for Pyridinemethanol Synthesis.

Sources

Application Notes and Protocols for the Selective Mesylation of the Hydroxyl Group of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This document provides a comprehensive guide for the selective mesylation of the primary hydroxyl group in (4-Amino-2-fluoropyridin-3-yl)methanol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates, where the resulting methanesulfonate (mesylate) serves as an excellent leaving group for subsequent nucleophilic substitution reactions. The primary challenge in this synthesis is the chemoselective reaction at the hydroxyl group in the presence of a nucleophilic amino group on the pyridine ring. These application notes detail the strategic considerations for achieving high selectivity and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals.

Scientific Rationale and Strategic Approach

The core challenge in the mesylation of (4-Amino-2-fluoropyridin-3-yl)methanol lies in the differential nucleophilicity of the two functional groups: the primary hydroxyl group and the 4-amino group. Generally, amines are more nucleophilic than alcohols and will preferentially react with electrophilic reagents like methanesulfonyl chloride (MsCl)[1]. Direct mesylation would likely lead to the formation of the N-sulfonated product or a mixture of N- and O-sulfonated compounds.

Therefore, a successful and selective O-mesylation strategy for this substrate necessitates a protection/deprotection sequence for the 4-amino group. The tert-Butoxycarbonyl (Boc) group is an ideal choice for protecting the amino group due to its stability under the basic conditions required for mesylation and its facile removal under acidic conditions, which are orthogonal to the mesylate group's stability.

The overall synthetic strategy is outlined below:

  • Protection: The 4-amino group of (4-Amino-2-fluoropyridin-3-yl)methanol is protected with a Boc group.

  • Mesylation: The hydroxyl group of the N-Boc protected intermediate is then reacted with methanesulfonyl chloride in the presence of a suitable base to form the desired O-mesylate.

  • Deprotection (Optional): The Boc protecting group can be removed to yield the final (4-Amino-2-fluoropyridin-3-yl)methyl methanesulfonate if the free amine is required for subsequent steps.

This staged approach ensures high chemoselectivity and leads to the desired product in high purity and yield.

Experimental Protocols

Part 1: Protection of the 4-Amino Group

Objective: To synthesize tert-butyl (2-fluoro-3-(hydroxymethyl)pyridin-4-yl)carbamate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
(4-Amino-2-fluoropyridin-3-yl)methanol156.151.0 g6.401.0
Di-tert-butyl dicarbonate (Boc)₂O218.251.54 g7.041.1
Triethylamine (TEA)101.191.34 mL9.601.5
Dichloromethane (DCM), anhydrous-20 mL--

Procedure:

  • To a stirred solution of (4-Amino-2-fluoropyridin-3-yl)methanol (1.0 g, 6.40 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask, add triethylamine (1.34 mL, 9.60 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (1.54 g, 7.04 mmol) in anhydrous dichloromethane (5 mL) to the reaction mixture dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane). The starting material should be consumed, and a new, less polar spot corresponding to the Boc-protected product should appear.

  • Upon completion, dilute the reaction mixture with dichloromethane (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 30-40% Ethyl Acetate in Hexane) to obtain tert-butyl (2-fluoro-3-(hydroxymethyl)pyridin-4-yl)carbamate as a white solid.

Part 2: Mesylation of the Hydroxyl Group

Objective: To synthesize (4-((tert-butoxycarbonyl)amino)-2-fluoropyridin-3-yl)methyl methanesulfonate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
tert-butyl (2-fluoro-3-(hydroxymethyl)pyridin-4-yl)carbamate256.271.0 g3.901.0
Methanesulfonyl chloride (MsCl)114.550.36 mL4.681.2
Triethylamine (TEA)101.190.82 mL5.851.5
Dichloromethane (DCM), anhydrous-20 mL--

Procedure:

  • Dissolve the Boc-protected alcohol (1.0 g, 3.90 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (0.82 mL, 5.85 mmol) to the solution.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly add methanesulfonyl chloride (0.36 mL, 4.68 mmol) dropwise to the stirred solution over 10 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and slow addition is crucial.

  • Stir the reaction at 0 °C for 1-2 hours.

  • Monitor the reaction progress by TLC (Eluent: 50% Ethyl Acetate in Hexane). The starting alcohol spot should be replaced by a new, slightly less polar product spot.

  • Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer and wash it successively with cold 1 M HCl (15 mL), saturated aqueous sodium bicarbonate solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40 °C to yield the crude mesylate. The product is often used in the next step without further purification. If necessary, it can be purified by flash chromatography on silica gel (Eluent: 40-50% Ethyl Acetate in Hexane), though care must be taken as mesylates can be unstable on silica gel.

Visualization of the Workflow

mesylation_workflow start (4-Amino-2-fluoropyridin-3-yl)methanol boc_protected tert-butyl (2-fluoro-3-(hydroxymethyl)pyridin-4-yl)carbamate start->boc_protected (Boc)₂O, TEA, DCM mesylated (4-((tert-butoxycarbonyl)amino)-2-fluoropyridin-3-yl)methyl methanesulfonate boc_protected->mesylated MsCl, TEA, DCM, 0 °C final_product (4-Amino-2-fluoropyridin-3-yl)methyl methanesulfonate mesylated->final_product TFA or HCl in Dioxane (Optional Deprotection)

Caption: Synthetic workflow for the selective O-mesylation of (4-Amino-2-fluoropyridin-3-yl)methanol.

Application Notes and Troubleshooting

  • Chemoselectivity: As emphasized, the protection of the amino group is paramount for selective O-mesylation. Attempting a direct mesylation is likely to result in N-sulfonylation, which forms a very stable sulfonamide that is difficult to cleave[2].

  • Choice of Base: Triethylamine is a common and effective base for scavenging the HCl generated during the reaction[1]. Pyridine can also be used, but the reaction may be slower. Stronger, non-nucleophilic bases could also be employed, but care must be taken to avoid potential side reactions.

  • Temperature Control: The mesylation reaction is exothermic. Maintaining a low temperature (0 °C) is critical to control the reaction rate, minimize side product formation, and prevent degradation of the starting material or product.

  • Moisture Sensitivity: Methanesulfonyl chloride is highly reactive towards water. Therefore, anhydrous conditions (dry solvents and glassware, inert atmosphere) are essential for a successful reaction.

  • Work-up and Purification: The aqueous work-up is crucial for removing the triethylamine hydrochloride salt and any excess reagents. When purifying by column chromatography, it is advisable to use a well-neutralized silica gel and elute quickly, as the acidic nature of silica gel can sometimes lead to the degradation of sensitive mesylates.

  • Product Stability: Mesylates are reactive compounds and can be prone to degradation, especially if residual acid or base is present. It is recommended to use the crude mesylate directly in the subsequent reaction step whenever possible. If storage is necessary, it should be done at low temperatures under an inert atmosphere.

  • Alternative Mesylating Agent: Methanesulfonic anhydride can be used as an alternative to methanesulfonyl chloride. A key advantage is that it does not produce HCl, which can sometimes lead to the formation of an alkyl chloride byproduct[3].

Characterization of the Final Product

The successful synthesis of (4-((tert-butoxycarbonyl)amino)-2-fluoropyridin-3-yl)methyl methanesulfonate can be confirmed by standard analytical techniques:

  • ¹H NMR: Expect to see a new singlet corresponding to the methyl group of the mesylate at approximately 3.0-3.3 ppm. The methylene protons adjacent to the mesylate group will likely shift downfield compared to the starting alcohol.

  • ¹³C NMR: A new carbon signal for the methyl group of the mesylate will appear around 35-40 ppm.

  • IR Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol (around 3300-3500 cm⁻¹) and the appearance of strong S=O stretching bands around 1350 cm⁻¹ and 1170 cm⁻¹ are indicative of mesylate formation.

  • Mass Spectrometry: The mass spectrum should show the expected molecular ion peak for the mesylated product.

Conclusion

The selective mesylation of the hydroxyl group of (4-Amino-2-fluoropyridin-3-yl)methanol is best achieved through a protective group strategy. By first protecting the more nucleophilic amino group with a Boc group, the subsequent mesylation of the hydroxyl group can proceed cleanly and in high yield. Careful control of reaction conditions, particularly temperature and moisture, is essential for a successful outcome. This detailed protocol and the accompanying application notes provide a solid foundation for researchers to perform this important transformation reliably and efficiently.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. [Link]

  • Wikipedia. (2023, December 29). Methanesulfonyl chloride. [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]

  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • ResearchGate. (2015, September 8). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group?[Link]

  • Wikipedia. (2023, October 29). Mesylate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of (4-Amino-2-fluoropyridin-3-yl)methanol. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and optimize your product yield.

Overview of Synthetic Strategy

The synthesis of (4-Amino-2-fluoropyridin-3-yl)methanol is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective strategy involves the synthesis of a key intermediate, 4-Amino-2-fluoropyridine-3-carbaldehyde , followed by a selective reduction of the aldehyde functionality to the corresponding alcohol.

The fluorinated pyridine core presents unique challenges and opportunities. The fluorine atom at the 2-position significantly influences the reactivity of the pyridine ring, primarily through its strong electron-withdrawing inductive effect, which can activate the ring for certain reactions but also complicates others.[1][2] This guide will focus on troubleshooting the critical final reduction step, as this is often a major source of yield loss and impurity generation.

General Synthetic Workflow

The overall process can be visualized as follows:

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Final Reduction & Purification A Commercially Available Pyridine Precursor B Functionalization & Fluorination (e.g., via Balz-Schiemann or SNAr) A->B C Introduction of 3-Position Formyl Group (Vilsmeier-Haack, etc.) B->C D Key Intermediate: 4-Amino-2-fluoropyridine-3-carbaldehyde C->D E Selective Reduction of Aldehyde D->E Critical Step F Aqueous Workup & Extraction E->F G Purification (Crystallization / Chromatography) F->G H Final Product: (4-Amino-2-fluoropyridin-3-yl)methanol G->H

Caption: High-level workflow for the synthesis of (4-Amino-2-fluoropyridin-3-yl)methanol.

Troubleshooting Guide: The Reduction Step

This section addresses common issues encountered during the reduction of 4-Amino-2-fluoropyridine-3-carbaldehyde to (4-Amino-2-fluoropyridin-3-yl)methanol.

Question 1: My reaction is incomplete, and I still have significant starting material remaining. What's going wrong?

Answer:

Incomplete conversion is a frequent issue that can typically be traced back to the reducing agent's activity or insufficient stoichiometry.

Possible Causes & Solutions:

  • Inactive Reducing Agent: Sodium borohydride (NaBH₄) is the most common and recommended reagent for this reduction due to its chemoselectivity. However, it is susceptible to degradation by moisture.

    • Solution: Use a freshly opened bottle of NaBH₄ or a batch that has been stored properly in a desiccator. Consider titrating the hydride content of your reagent if you suspect significant degradation.

  • Insufficient Stoichiometry: While the theoretical stoichiometry is 0.25 equivalents of NaBH₄ per equivalent of aldehyde, this is never sufficient in practice. Protic solvents (like methanol or ethanol) slowly consume the reagent.

    • Solution: Increase the equivalents of NaBH₄. A typical starting point is 1.5 to 2.0 equivalents. Perform a small-scale trial to determine the optimal amount for your specific conditions. A patent for a similar reduction of a fluoropyridine ester to an alcohol successfully used sodium borohydride in methanol.[3]

  • Low Temperature: While the reaction is typically initiated at 0-5 °C for control, running the entire reaction at this temperature may slow the kinetics significantly.

    • Solution: After the initial exothermic reaction subsides, allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Question 2: I'm observing multiple spots on my TLC plate, indicating significant side product formation. What are these impurities and how can I avoid them?

Answer:

Side product formation often arises from over-reduction or reactions involving the amino group or the fluorine substituent.

Possible Causes & Solutions:

  • Over-reduction: Using an overly powerful or non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) can lead to unwanted reactions. While effective, LiAlH₄ is less chemoselective and can potentially react with other functional groups or even the pyridine ring under certain conditions.

    • Solution: Stick with a milder reducing agent. Sodium borohydride is ideal as it selectively reduces aldehydes and ketones in the presence of many other functional groups.

  • Reaction with the Amino Group: The amino group can potentially form borane complexes, which can complicate the reaction and workup.

    • Solution: This is generally not a major issue with NaBH₄ in alcoholic solvents. However, if you suspect this is a problem, ensure your workup is robust. A slightly acidic quench (e.g., with dilute HCl or NH₄Cl solution) will break down these complexes.

  • Defluorination: Although less common under mild borohydride reduction conditions, loss of the fluorine atom via nucleophilic substitution is a known reactivity pattern for 2-fluoropyridines, especially under harsh conditions or with strong nucleophiles.[2][4]

    • Solution: Maintain mild reaction conditions. Avoid high temperatures and prolonged reaction times. Ensure your reagents are free from potent nucleophilic contaminants.

Question 3: My yield is low after workup and purification. Where am I losing my product?

Answer:

Low isolated yield can be due to incomplete reaction (see Q1), degradation, or physical loss during the workup and purification phases. The target molecule's amphoteric nature (containing a basic amino group and an acidic alcohol) can make extraction challenging.

Possible Causes & Solutions:

  • Poor Extraction Efficiency: Your product may have significant water solubility due to its polar functional groups, leading to it remaining in the aqueous layer during extraction.

    • Solution 1: Adjust the pH of the aqueous layer. Before extraction, basify the aqueous layer with a mild base (e.g., NaHCO₃ or K₂CO₃) to a pH of 8-9. This ensures the amino group is deprotonated, reducing the molecule's polarity and water solubility.

    • Solution 2: Use a more polar extraction solvent. Instead of ethyl acetate or dichloromethane alone, try a mixture like 9:1 Dichloromethane:Isopropanol or perform continuous extraction.

  • Emulsion Formation: The presence of fine solids or amphiphilic molecules can lead to emulsions during extraction, trapping the product.

    • Solution: Add a small amount of brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. If the problem persists, filter the entire mixture through a pad of Celite® before separating the layers.

  • Loss During Purification: The product's polarity can cause it to streak on silica gel chromatography or require highly polar mobile phases that may not provide good separation.

    • Solution: Consider crystallization as a primary purification method. If chromatography is necessary, try using a different stationary phase like alumina (basic or neutral) or a C18 reversed-phase column. For silica gel, adding a small amount of a basic modifier like triethylamine (0.5-1%) to your mobile phase can prevent streaking and improve peak shape.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for the NaBH₄ reduction step? A: Methanol or ethanol are the most common and effective solvents. They are protic, which facilitates the reduction mechanism, but they also react slowly with the NaBH₄, which is why excess reagent is required. For sensitive substrates, aprotic solvents like THF can be used, but the reaction is often much slower.

Q: How do I properly quench the reaction? A: The safest and most effective method is to cool the reaction mixture back to 0-5 °C and slowly add an aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid like 1M HCl until gas evolution (hydrogen) ceases. Quenching with acetone is also an option to consume excess hydride, followed by an aqueous workup.

Q: Are there any specific safety precautions I should take? A: Yes. The reaction of sodium borohydride with protic solvents generates hydrogen gas, which is highly flammable. Always perform the reaction in a well-ventilated fume hood and ensure there are no ignition sources nearby. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Q: Can I use a different reducing agent? A: While other agents exist, NaBH₄ offers the best balance of reactivity, selectivity, and safety for this transformation. Data Comparison of Common Reducing Agents

Reagent Formula Typical Solvent(s) Pros Cons
Sodium Borohydride NaBH₄ MeOH, EtOH Excellent chemoselectivity, easy to handle, cost-effective. Reacts with protic solvents, may require excess.
Lithium Borohydride LiBH₄ THF, Et₂O More reactive than NaBH₄, can reduce esters. More expensive, more sensitive to moisture.
Lithium Aluminum Hydride LiAlH₄ THF, Et₂O Very powerful, reduces most carbonyls. Poor chemoselectivity, highly reactive with water/alcohols (pyrophoric), dangerous.

| DIBAL-H | (i-Bu)₂AlH | Toluene, DCM | Can be very selective at low temperatures. | Requires strict temperature control (-78 °C), sensitive to air and water. |

Detailed Experimental Protocol: Reduction of 4-Amino-2-fluoropyridine-3-carbaldehyde

This protocol provides a robust starting point for the synthesis. It is recommended to perform a small-scale trial run first to optimize conditions.

Materials and Equipment:
  • 4-Amino-2-fluoropyridine-3-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (ACS grade, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-Amino-2-fluoropyridine-3-carbaldehyde (1.0 eq).

    • Dissolve the starting material in methanol (approx. 10-15 mL per gram of aldehyde).

    • Cool the resulting solution to 0-5 °C using an ice-water bath.

  • Addition of Reducing Agent:

    • While stirring vigorously, add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Caution: Gas evolution (H₂) will occur. Maintain temperature below 10 °C.

  • Reaction Monitoring:

    • After the addition is complete, stir the reaction at 0-5 °C for 30 minutes.

    • Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 1-3 hours.

    • Monitor the reaction by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The product spot should be more polar (lower Rf) than the starting aldehyde. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Extraction:

    • Once complete, cool the reaction mixture back to 0-5 °C.

    • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude material can be purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80%).

    • Alternatively, the crude solid can be purified by recrystallization from a suitable solvent system such as ethyl acetate/heptane.

Troubleshooting Flowchart for the Protocol

G start Start Protocol check_tlc Monitor by TLC: Is starting material consumed? start->check_tlc add_reagent Add another 0.5 eq NaBH₄ Stir for 1 hr check_tlc->add_reagent No workup Proceed to Workup check_tlc->workup Yes add_reagent->check_tlc extract Perform Extraction: Is there an emulsion? workup->extract add_brine Add Brine / Filter through Celite extract->add_brine Yes separate Separate Layers extract->separate No add_brine->separate check_yield Check Crude Yield: Is it very low? separate->check_yield re_extract Re-extract aqueous layer with 9:1 DCM:IPA check_yield->re_extract Yes purify Proceed to Purification check_yield->purify No re_extract->purify end Obtain Pure Product purify->end

Caption: Decision-making flowchart for troubleshooting the reduction protocol.

References

  • Matsumoto, K. (n.d.). Detailed experimental procedure for the synthesis of 4-fluoropyridine. Senshu University. [Link]

  • ResearchGate. (2025, August 6). Synthesis of Aminopyridines from 2-Fluoropyridine and Lithium Amides. Retrieved from ResearchGate. [Link]

  • Google Patents. (n.d.). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.
  • Patsnap. (2018, August 24). Preparation method of 2-amino-4-fluoropyridine. Retrieved from Eureka. [Link]

  • Paquin, J. F., et al. (2015). Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to 18F-Labeling. Organic Letters, 17(15), 3842–3845. [Link]

  • Lee, E., et al. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 135(20), 7652–7655. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 133055584, (4-Amino-2-fluoropyridin-3-yl)methanol. Retrieved from PubChem. [Link]

  • Belec, B., et al. (2020). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 85(5), 3468–3480. [Link]

  • El-Ghanam, A. M. (2004). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. International Journal of Polymeric Materials and Polymeric Biomaterials, 53(12), 1049-1056. [Link]

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • ResearchGate. (2025, August 9). Studies on the Synthesis of Specifically Fluorinated 4-Amino-pyridine Derivatives by Regioselective Nucleophilic Aromatic Substitution and Catalytic Hydrodefluorination. Retrieved from ResearchGate. [Link]

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Technical Support Center: (4-Amino-2-fluoropyridin-3-yl)methanol Solubility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Synthesis & Drug Development Division

Welcome to the technical support center for (4-Amino-2-fluoropyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter solubility challenges with this versatile building block. We will explore the structural characteristics of this molecule, provide detailed troubleshooting workflows for common solubility issues, and offer practical, field-proven advice to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (4-Amino-2-fluoropyridin-3-yl)methanol that influence its solubility?

A1: The solubility behavior of (4-Amino-2-fluoropyridin-3-yl)methanol is dictated by a combination of functional groups that impart significant polarity and a strong capacity for hydrogen bonding.[1] The primary contributors are:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, making the molecule polar. It can also act as a hydrogen bond acceptor and a weak base.[2][3]

  • Amino Group (-NH₂): This group is a potent hydrogen bond donor and acceptor, significantly increasing the molecule's polarity and affinity for polar solvents.[4]

  • Hydroxymethyl Group (-CH₂OH): The primary alcohol group is another strong hydrogen bond donor and acceptor, further enhancing its hydrophilic character.[1]

  • Fluorine Atom (-F): As the most electronegative element, fluorine increases the polarity of the C-F bond. While it is a weak hydrogen bond acceptor, its primary influence is on the molecule's electronic properties and crystal packing.

These features collectively create a molecule with a high propensity to interact with polar solvents, particularly those capable of hydrogen bonding.[5]

compound (4-Amino-2-fluoropyridin-3-yl)methanol feat1 Pyridine Ring (Polar, H-bond acceptor, Basic) compound->feat1 feat2 Amino (-NH₂) (H-bond donor/acceptor, Polar) compound->feat2 feat3 Hydroxymethyl (-CH₂OH) (H-bond donor/acceptor, Polar) compound->feat3 feat4 Fluorine (-F) (Electronegative, Polarizing) compound->feat4

Caption: Key functional groups influencing solubility.

Q2: My compound is highly polar, so why is it showing poor solubility in some organic solvents?

A2: This is a common and important observation. While the molecule is indeed polar, high polarity can lead to very strong intermolecular forces in the solid state, primarily through hydrogen bonding.[5] This creates a highly stable crystal lattice. For dissolution to occur, the energy released from the solvent-solute interactions must be sufficient to overcome this crystal lattice energy.[6] If the solvent molecules cannot effectively break apart the tightly packed solid, solubility will be poor, even if the solvent is polar. This phenomenon is a critical consideration in drug development, where crystalline solids often exhibit lower solubility than their amorphous counterparts.[5][7]

Q3: Which classes of organic solvents are most likely to dissolve (4-Amino-2-fluoropyridin-3-yl)methanol?

A3: Based on its structure, the best candidates are polar solvents that can effectively participate in hydrogen bonding.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices. They are highly polar and can act as strong hydrogen bond acceptors, effectively solvating the amino and hydroxyl protons of your compound. Commercial suppliers note that the compound is slightly soluble in DMSO.[8][9]

  • Polar Protic Solvents: Solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. They can effectively compete with the intermolecular hydrogen bonds within the crystal lattice.[10] Data for similar compounds like 4-aminopyridine show good solubility in methanol and ethanol.[11] The compound is also noted to be slightly soluble in methanol.[8][9]

  • Non-Polar Solvents: Solvents such as hexane, toluene, and diethyl ether are unlikely to be effective. The "like dissolves like" principle suggests that the large polarity mismatch would result in very poor solubility.[4][12]

Q4: How does pH affect the solubility of this compound?

A4: The pH of the medium can have a dramatic effect on solubility. The pyridine nitrogen and the exocyclic amino group are both basic and can be protonated in an acidic environment.[1][6] Upon protonation, the molecule forms a cationic salt. This salt formation drastically increases its polarity and disrupts the crystal lattice, typically leading to a significant increase in solubility in polar solvents, especially water.[13][14] This is a widely used strategy to improve the solubility of basic drug candidates.[15][16]

Solubility Profile Summary

The following table provides a qualitative summary of the expected solubility of (4-Amino-2-fluoropyridin-3-yl)methanol in common laboratory solvents, based on its structural properties and data from analogous compounds.[8][10][11]

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Aprotic DMSO, DMFHighStrong hydrogen bond acceptors and highly polar; effective at solvating the molecule.
Polar Protic Methanol, EthanolModerate to HighCan act as both H-bond donors and acceptors, disrupting the crystal lattice.
Polar Aprotic Acetonitrile (MeCN)Low to ModeratePolar, but a weaker hydrogen bond acceptor than DMSO/DMF.
Ethers Tetrahydrofuran (THF)LowModerately polar but lacks strong hydrogen bonding capabilities.
Chlorinated Dichloromethane (DCM)Very LowInsufficiently polar to overcome the strong intermolecular forces of the solute.
Aromatic TolueneInsolubleNon-polar; energetically unfavorable to solvate the highly polar compound.
Alkanes HexaneInsolubleNon-polar; significant mismatch in polarity.

Troubleshooting Guide

Issue 1: The compound is not dissolving in the initial chosen solvent.

If you are facing difficulty dissolving (4-Amino-2-fluoropyridin-3-yl)methanol, follow this systematic workflow. Do not immediately discard the experiment; often, a simple procedural change can resolve the issue.

start Start: Compound Insoluble step1 1. Apply Energy - Sonicate for 10-15 min - Gently warm (e.g., to 40-50°C) start->step1 check1 Dissolved? step1->check1 step2 2. Change Solvent Switch to a stronger polar aprotic solvent (e.g., from MeOH to DMSO) check1->step2 No end_s Success: Soluble check1->end_s Yes check2 Dissolved? step2->check2 step3 3. Use Co-Solvent System - Dissolve in min. DMSO - Titrate with second solvent (e.g., Ethanol) check2->step3 No check2->end_s Yes check3 Dissolved? step3->check3 step4 4. Consider pH Modification (For aqueous systems) - Add dilute acid (e.g., HCl) to form a salt check3->step4 No check3->end_s Yes step4->end_s Partially/Yes end_f Re-evaluate: May require advanced formulation step4->end_f No

Caption: Troubleshooting workflow for dissolution failure.

Issue 2: The compound dissolves in DMSO but precipitates upon dilution into an aqueous buffer.

This is a classic sign of exceeding the thermodynamic solubility in the final solvent system. DMSO can often dissolve compounds at concentrations far exceeding their aqueous solubility, creating a supersaturated solution upon dilution.[6][17]

Recommended Solutions:

  • Lower the Final Concentration: Determine the maximum concentration at which the compound remains soluble in your final aqueous buffer containing a small, assay-compatible percentage of DMSO (e.g., <1%).

  • Employ Co-solvents: Instead of diluting directly from a 100% DMSO stock, try preparing the stock in a co-solvent mixture, such as 1:1 DMSO:ethanol, before diluting into the aqueous medium.[6]

  • Use Formulation Technologies: For in vivo or challenging in vitro assays, advanced formulation strategies may be necessary. These include the use of surfactants (e.g., Tween® 80) or complexation agents like cyclodextrins to enhance apparent solubility.[16]

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for the rapid assessment of solubility in a range of solvents.

Materials:

  • (4-Amino-2-fluoropyridin-3-yl)methanol

  • Glass vials (e.g., 2 mL) with screw caps

  • Analytical balance

  • Panel of selected solvents (e.g., DMSO, Methanol, Acetonitrile, Water, Toluene)

  • Vortex mixer and/or sonicator

Methodology:

  • Preparation: Weigh approximately 1-2 mg of the compound into separate, labeled vials. Record the exact mass.

  • Initial Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial. This creates a high target concentration (e.g., 10-20 mg/mL).

  • Agitation: Cap the vial securely and vortex vigorously for 1-2 minutes. Observe for any dissolution. If undissolved solid remains, place the vial in a sonicator bath for 10 minutes.

  • Incremental Solvent Addition: If the solid is not fully dissolved, add another measured aliquot of the solvent (e.g., 100 µL) to decrease the concentration. Repeat the agitation step.

  • Observation: Continue the incremental addition of solvent until the compound is fully dissolved or a large volume of solvent has been added (e.g., 1 mL). A solution is considered clear when no solid particles are visible to the naked eye against a dark background.

  • Data Recording: Record the volume of solvent required to fully dissolve the compound. Calculate the approximate solubility in mg/mL. Repeat for each solvent in your panel.

This systematic approach will provide valuable empirical data to guide your future experimental design and solvent selection.

References

  • Solubility of Things. Pyridine - Solubility of Things. Available at: [Link]

  • Solubility of Things. 4-Aminopyridine | Solubility of Things. Available at: [Link]

  • Journal of Chemical & Engineering Data. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. ACS Publications. Available at: [Link]

  • Kirk-Othmer Encyclopedia of Chemical Technology. PYRIDINE AND PYRIDINE DERIVATIVES. Available at: [Link]

  • RSC Publishing. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

  • Pharmaceutical Technology. Solving Poor Solubility to Unlock a Drug's Potential. Available at: [Link]

  • ResearchGate. C–H···π interactions increase pyridinium solubility by disrupting ionic.... Available at: [Link]

  • PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439. Available at: [Link]

  • Quora. Why does pyridine not dissolve in water?. Available at: [Link]

  • MedCrave online. Solubility: a speed–breaker on the drug discovery highway. Available at: [Link]

  • PubMed. Strategies to address low drug solubility in discovery and development. Available at: [Link]

  • Computational Chemistry. Compound solubility measurements for early drug discovery. Available at: [Link]

  • PubMed. Effects of hydrogen bond on 2-aminopyridine and its derivatives complexes in methanol solvent. Available at: [Link]

  • PMC. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available at: [Link]

  • Google Patents. US6198011B1 - Solvents for use in fluorination reactions.
  • ResearchGate. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs | Request PDF. Available at: [Link]

  • Al-Kindi Center for Research and Development. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available at: [Link]

  • Journal of Medical and Health Studies. The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. Available at: [Link]

  • RMIT Open Press. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences. Available at: [Link]

  • Organic Syntheses. Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Available at: [Link]

  • ResearchGate. Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. Available at: [Link]

  • RSC Publishing. A quantitative reactivity scale for electrophilic fluorinating reagents. Available at: [Link]

  • Open Access Dissertations. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

  • PubChem. (4-Amino-2-fluoropyridin-3-yl)methanol | C6H7FN2O | CID 133055584. Available at: [Link]

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. Available at: [Link]

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Technical Support Center: Navigating SNAr Reactions with 2-Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for your nucleophilic aromatic substitution (SNAr) reactions involving 2-fluoropyridine derivatives. Our goal is to equip you with the expertise to anticipate and overcome common challenges, ensuring the success of your synthetic endeavors.

Introduction: The Power and Pitfalls of 2-Fluoropyridines in SNAr

Nucleophilic aromatic substitution (SNAr) on 2-fluoropyridine scaffolds is a cornerstone of modern medicinal chemistry. The exceptional reactivity of the C-F bond at the 2-position, driven by the electron-withdrawing nature of the pyridine nitrogen, allows for the facile introduction of a wide array of nucleophiles under relatively mild conditions.[1][2] In fact, the reaction of 2-fluoropyridine with sodium ethoxide is reported to be 320 times faster than that of 2-chloropyridine, highlighting the superior reactivity of the fluoro-derivative.[1] This enhanced reactivity, however, can be a double-edged sword, often leading to a variety of side reactions if not properly controlled. This guide will address the most common issues encountered in the lab and provide actionable solutions grounded in mechanistic principles.

Part 1: Troubleshooting Guide - When Reactions Go Awry

This section is dedicated to diagnosing and solving specific problems you might encounter during your experiments.

Issue 1: Formation of 2-Hydroxypyridine as a Major Byproduct

Q: I am attempting an SNAr reaction with a sensitive amine nucleophile on a 2-fluoropyridine derivative, but I am consistently isolating the corresponding 2-hydroxypyridine. What is causing this, and how can I prevent it?

A: The formation of 2-hydroxypyridine is a classic case of a competing nucleophilic attack, where water or hydroxide ions outcompete your desired nucleophile. This is a particularly prevalent issue when using strong, hygroscopic bases or when working with protic or insufficiently dried aprotic solvents.

Causality and Mechanism:

The mechanism involves the direct attack of a hydroxide ion on the C2 position of the pyridine ring, forming a Meisenheimer-like intermediate, which then expels the fluoride ion. The hydroxide can originate from trace water in your reaction mixture being deprotonated by the base, or from the base itself if it is a hydroxide salt. Stronger bases can exacerbate this issue by increasing the concentration of hydroxide ions.

Hydrolysis_Mechanism cluster_start Initial State cluster_intermediate Intermediate cluster_product Products 2FP 2-Fluoropyridine Meisenheimer Meisenheimer-like Intermediate 2FP->Meisenheimer Nucleophilic Attack OH- Hydroxide (Nu) OH-->Meisenheimer 2HP 2-Hydroxypyridine Meisenheimer->2HP Fluoride Elimination F- Fluoride Ion Meisenheimer->F-

Caption: Mechanism of 2-hydroxypyridine formation.

Troubleshooting Protocol:

  • Rigorous Drying of Reagents and Glassware: Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Solvents should be freshly distilled from an appropriate drying agent or sourced from a sealed bottle of anhydrous grade solvent.

  • Choice of Base: Opt for non-hydroxide bases. Carbonate bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are generally milder and less hygroscopic than hydroxides. For reactions requiring stronger bases, consider using potassium tert-butoxide (KOtBu) in an anhydrous aprotic solvent.

  • Solvent Selection: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or N-Methyl-2-pyrrolidone (NMP) are generally preferred for SNAr reactions as they effectively solvate the cation of the base without participating in the reaction.[3] Using a less polar, aprotic solvent like Toluene can also minimize water solubility in the reaction mixture.

  • Order of Addition: Adding the base to the mixture of the 2-fluoropyridine and the nucleophile can sometimes suppress the hydrolysis of the starting material.[4]

Table 1: Influence of Base and Solvent on Hydrolysis Side Reaction

BaseSolventPropensity for HydrolysisRecommended Use Case
NaOH, KOHWater, EthanolHighNot recommended for sensitive substrates.
K₂CO₃, Cs₂CO₃DMF, DMSO, AcetonitrileLow to ModerateGeneral purpose, good for a wide range of nucleophiles.[2]
KOtBuTHF, TolueneLow (with anhydrous conditions)For weakly acidic nucleophiles requiring a strong base.[2]
DBU, DIPEAAcetonitrile, DioxaneLowOrganic bases for acid-sensitive substrates.
Issue 2: Dimerization or Self-Condensation of Starting Material or Product

Q: My reaction is producing a significant amount of high molecular weight, insoluble material, and my desired product yield is low. I suspect dimerization. Why is this happening?

A: Dimerization or polymerization can occur under SNAr conditions, especially with highly activated 2-fluoropyridines or when the product itself can act as a nucleophile. This is a common issue when working with amino-substituted pyridines.

Causality and Mechanism:

There are a few potential pathways for dimerization. In one scenario, the product of the initial SNAr reaction, if it contains a nucleophilic site (like an amine), can attack another molecule of the 2-fluoropyridine starting material. This leads to a chain reaction and the formation of oligomers or polymers. Another possibility, though less common under typical SNAr conditions, is the formation of pyridinyl radicals which can then dimerize.[5]

Dimerization_Workflow cluster_reaction Reaction Pathway Start 2-Fluoropyridine + Amine Nucleophile Product 2-Aminopyridine Product Start->Product Desired SNAr Dimer Dimer/Oligomer Start->Dimer Direct Dimerization (less common) Product->Dimer Side Reaction: Product acts as Nucleophile

Caption: Pathways leading to dimerization.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess of the incoming nucleophile (e.g., 1.1-1.2 equivalents) to ensure all the 2-fluoropyridine is consumed in the desired reaction.

  • Lower Reaction Temperature: Dimerization reactions often have a higher activation energy than the desired SNAr. Running the reaction at a lower temperature, even if it requires a longer reaction time, can significantly favor the desired product.

  • Slow Addition of Reagents: Adding the 2-fluoropyridine substrate slowly to a solution of the nucleophile and base can help maintain a low concentration of the electrophile, thus minimizing self-condensation.

  • Protecting Groups: If the nucleophile being introduced also contains a reactive functional group that could participate in a subsequent SNAr, consider using a protecting group strategy.

Issue 3: Poor Regioselectivity in Polysubstituted 2-Fluoropyridines

Q: I am working with a 2-fluoro-3-substituted pyridine and observing a mixture of products where the nucleophile has displaced other leaving groups on the ring, or has reacted at an unexpected position. How can I improve the regioselectivity?

A: Regioselectivity in SNAr reactions on polysubstituted pyridines is governed by the electronic and steric effects of the substituents on the ring. The nucleophile will preferentially attack the most electron-deficient position that is sterically accessible.

Causality and Electronic Effects:

  • Electron-Withdrawing Groups (EWGs): EWGs (-NO₂, -CN, -CF₃) ortho or para to a leaving group will activate that position for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate.

  • Electron-Donating Groups (EDGs): EDGs (-CH₃, -OCH₃, -NH₂) will deactivate the ring towards SNAr and can direct the attack to other positions. For instance, in a 2,4-dichloropyrimidine system, an EDG at the 6-position can favor substitution at the C2 position over the typically more reactive C4 position.[6]

Regioselectivity_Logic Start Polysubstituted 2-Fluoropyridine Analysis Analyze Substituents Start->Analysis EWG EWG ortho/para to F? Analysis->EWG Electronic Effects Sterics Steric Hindrance? Analysis->Sterics Steric Effects EDG EDG present? EWG->EDG Outcome1 High selectivity for C2 EDG->Outcome1 No conflicting EDGs Outcome2 Mixture of Products/ Unexpected Regiochemistry EDG->Outcome2 Yes, directing elsewhere Sterics->Outcome2 Yes, at C2

Caption: Decision logic for predicting regioselectivity.

Troubleshooting Protocol:

  • Careful Substrate Design: If possible, design your synthetic route to take advantage of activating groups and minimize the presence of multiple potential leaving groups.

  • Milder Reaction Conditions: Harsher conditions (high temperatures, strong bases) can sometimes lead to a loss of selectivity.[1] Experiment with lower temperatures and weaker bases.

  • Choice of Halogen: If you have other halogens on the ring, remember the typical SNAr reactivity order is F > Cl > Br > I. This can be used to your advantage to selectively displace the fluorine.[7]

  • Computational Analysis: For complex systems, Density Functional Theory (DFT) calculations can be a powerful tool to predict the most likely site of nucleophilic attack by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine derivative.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is 2-fluoropyridine more reactive in SNAr than 2-chloropyridine, even though fluoride is a poorer leaving group in Sₙ2 reactions?

A1: This is a crucial concept in SNAr chemistry. The rate-determining step is typically the initial nucleophilic attack to form the high-energy Meisenheimer complex. The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom at the 2-position significantly more electrophilic and thus more susceptible to nucleophilic attack. This acceleration of the rate-determining step outweighs the slower departure of the fluoride ion in the subsequent fast step.[8]

Q2: What are the best general-purpose conditions to start with for an SNAr reaction on a new 2-fluoropyridine derivative?

A2: A good starting point for many SNAr reactions with amine or alcohol nucleophiles is to use 1.5 equivalents of a mild base like K₂CO₃ or K₃PO₄ with 1.2 equivalents of the nucleophile in an anhydrous polar aprotic solvent like DMF or DMSO. The reaction can be initially run at a moderate temperature, for example, 80-110 °C, and monitored by TLC or LC-MS.[2]

Q3: Can I run SNAr reactions on 2-fluoropyridines in protic solvents like ethanol or water?

A3: While possible, it is generally not recommended unless the substrate is highly activated and the nucleophile is significantly more reactive than the solvent. Protic solvents can act as competing nucleophiles, leading to the formation of hydroxypyridine byproducts, as discussed in the troubleshooting section. If aqueous conditions are necessary, specialized methods using additives like hydroxypropyl methylcellulose (HPMC) have been developed to mitigate side reactions.[4]

Q4: My 2-fluoropyridine substrate has an electron-donating group at the 3-position. Will the SNAr reaction still work?

A4: An electron-donating group at the 3-position will deactivate the ring towards SNAr and can introduce steric hindrance.[9] The reaction may still proceed, but it will likely require more forcing conditions, such as higher temperatures, a stronger base, and a longer reaction time compared to an unsubstituted 2-fluoropyridine.

Q5: How can I monitor the progress of my SNAr reaction?

A5: The most common methods are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). TLC is a quick and easy way to visualize the consumption of the starting material and the formation of the product. LC-MS provides more definitive information, allowing you to track the masses of the starting materials, products, and any potential byproducts, which is invaluable for troubleshooting.

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.Journal of the American Chemical Society . [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.ResearchGate . [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring?ResearchGate . [Link]

  • Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?PMC . [Link]

  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization.PMC . [Link]

  • An Unexpected Condensation Reaction Involving 2-Aminopyridine, DMF and Barbituric Acids.SciELO . [Link]

  • Easy and Efficient SNAr Reactions on Halopyridines in Solvent Free Conditions.Semantic Scholar . [Link]

  • Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines.ResearchGate . [Link]

  • Proposed mechanism for Pd‐catalyzed pyridine dimerization.ResearchGate . [Link]

  • A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions.Semantic Scholar . [Link]

  • SNAr Comparative Reaction.gChem . [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.Royal Society of Chemistry . [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals.Journal of the American Chemical Society . [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.PMC . [Link]

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.LinkedIn . [Link]

  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K.Journal of Chemical & Engineering Data . [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates.PMC . [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?Chemistry Stack Exchange . [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.PMC . [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution.PMC . [Link]

  • Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II).ResearchGate . [Link]

  • Catalysis: The pH-Rate Dependence of the Hydrolysis of Aspirin.University of Massachusetts Lowell . [Link]

  • Effect of Cs2CO3 and K2CO3 on the synthesis and isomerization of chromene-2-carboxylate.ResearchGate . [Link]

  • K2CO3-Promoted oxy-Michael Addition/Cyclization of ,-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans.Semantic Scholar . [Link]

  • Potassium fluoride and carbonate lead to immediate cell failure in po- tassium-ion batteries.ChemRxiv . [Link]

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Technical Support Center: Purification of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for the purification of (4-Amino-2-fluoropyridin-3-yl)methanol , addressing the common phenomenon of "gummy" or oily precipitates. The content is structured for immediate application in a research setting.

Compound: (4-Amino-2-fluoropyridin-3-yl)methanol CAS: 133055584 (and related analogs) Molecular Formula: C₆H₇FN₂O Key Challenge: Formation of non-crystalline gummy precipitates/oils during workup due to intermolecular hydrogen bonding and solvent entrapment.

Technical Overview & Causality

The formation of "gums" rather than crystalline solids in aminopyridine derivatives is a physical chemistry issue, not necessarily a synthetic failure.

  • Hydrogen Bonding Network: The molecule contains three H-bond donors (NH₂, OH) and multiple acceptors (Ring N, F, O). In the absence of a rigid lattice, these form disordered H-bond networks (gums).

  • Solvent Entrapment: The 2-fluoro substituent lowers the lattice energy relative to non-fluorinated analogs, making the crystal lattice harder to access. High-boiling solvents (DMF, DMSO) or amphiphilic solvents (THF, Dioxane) often get trapped in this matrix, preventing solidification.

  • Basicity: The 4-amino group increases electron density, but the 2-fluoro group withdraws it. The net result is a pKa likely in the range of 4–6. This dictates that pH control is critical for isolation; the molecule is amphoteric in nature but primarily basic.

Troubleshooting Guide (Q&A)

Issue 1: The "Unsolidifiable" Oil

Q: I concentrated my reaction mixture, but the product remains a sticky yellow gum that refuses to crystallize. How do I fix this?

A: This is "oiling out," often caused by residual high-boiling solvents or impurities disrupting the crystal lattice.

  • Immediate Action (Azeotropic Drying): Dissolve the gum in a solvent that forms an azeotrope with water/pyridine (e.g., Toluene or Heptane ). Evaporate to dryness. Repeat 3x. This physically rips out trapped solvent molecules.

  • The "Crash and Crush" Trituration:

    • Dissolve the gum in a minimum amount of "Good Solvent" (e.g., warm EtOAc or DCM).

    • Slowly add a "Bad Solvent" (Hexanes or Pentane) until cloudy.

    • Scratch the flask walls with a glass rod vigorously.

    • If it oils out again, cool to -20°C and sonicate.

    • Once solid, filter immediately.

Issue 2: Water Solubility & Extraction

Q: My product seems to stay in the aqueous layer during extraction. Yield is low.

A: The hydroxymethyl and amino groups make this compound highly polar.

  • Salting Out: Saturate the aqueous phase with NaCl. This increases the ionic strength, forcing the organic organic molecule out (the "Salting Out" effect).

  • Solvent Switch: DCM is often too non-polar. Use DCM:Isopropanol (3:1) or EtOAc:n-Butanol (9:1) as the organic extraction solvent.

  • pH Check: Ensure the aqueous layer is at pH 8–9 .

    • Why? Below pH 6, the pyridine nitrogen protonates (forming a water-soluble cation). Above pH 10, the alcohol might deprotonate slightly or instability may occur. pH 8 is the "Sweet Spot" for the neutral free base.

Issue 3: Tailing on Silica Gel

Q: I tried column chromatography, but the spot streaks (tails) badly, and I lost mass.

A: Aminopyridines interact strongly with the acidic silanol groups on silica gel.

  • The Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in your mobile phase.

  • Alternative: Use Neutral Alumina instead of silica. Alumina is less acidic and reduces irreversible adsorption of the amine.

  • Mobile Phase: A gradient of DCM to DCM:MeOH (95:5) usually works well. Avoid higher MeOH concentrations unless TEA is present.

Detailed Purification Protocols

Protocol A: Trituration of Gummy Residues

Use this when the crude is >80% pure but physically gummy.

StepActionRationale
1 Dissolution Dissolve gum in minimal DCM (approx. 2 mL per gram).
2 Precipitation Add Diisopropyl Ether (IPE) or Hexanes dropwise until persistent cloudiness appears.
3 Nucleation Add a seed crystal (if available) or scratch the glass interface vigorously.
4 Maturation Stir rapidly (1000 rpm) for 2–4 hours. The gum should harden into a powder.
5 Isolation Filter via Buchner funnel. Wash cake with cold Hexanes.
Protocol B: Acid-Base Impurity Purge

Use this to remove non-basic impurities without chromatography.

  • Dissolve crude gum in 1M HCl (aq). The product forms a water-soluble HCl salt.

  • Wash the aqueous acidic solution with EtOAc (2x).

    • Result: Non-basic impurities (starting materials, neutral byproducts) move to the EtOAc. Product stays in water.

  • Neutralize the aqueous layer carefully with Sat. NaHCO₃ or 2M NaOH to pH ~8–9.

    • Observation: The product should precipitate or oil out as the free base.

  • Extract the now-cloudy aqueous mixture with DCM:Isopropanol (3:1) (3x).

  • Dry organic layer (Na₂SO₄), filter, and concentrate.[1]

Visualizations

Figure 1: Purification Decision Tree

Determine the correct workflow based on the physical state of your crude material.

PurificationStrategy Start Crude Material State IsGum Sticky Gum / Oil Start->IsGum IsSolid Impure Solid Start->IsSolid Azeotrope Azeotrope with Toluene (Remove trapped solvent) IsGum->Azeotrope Step 1 SolubilityCheck Check Solubility in Water IsSolid->SolubilityCheck Trituration Trituration (DCM / Hexane) Azeotrope->Trituration Step 2 Trituration->SolubilityCheck Still Impure Final Pure Crystalline Solid Trituration->Final Success AcidBase Acid-Base Extraction (Protocol B) SolubilityCheck->AcidBase Bulk Impurities Column Column Chromatography (1% TEA / Silica) SolubilityCheck->Column Close Eluting Impurities AcidBase->Final Column->Final

Caption: Decision logic for selecting the appropriate purification method based on the initial state of the crude (4-Amino-2-fluoropyridin-3-yl)methanol.

Figure 2: Optimal Workup Flow

Standardized procedure to maximize recovery and minimize gum formation.

WorkupFlow Rxn Reaction Mixture Quench Quench (Sat. NaHCO3) Rxn->Quench Extract Extract (DCM:iPrOH 3:1) Quench->Extract pH 8-9 Wash Brine Wash Extract->Wash Dry Dry (Na2SO4) & Filter Wash->Dry Conc Concentrate (< 40°C) Dry->Conc Triturate Triturate (EtOAc/Hex) Conc->Triturate If Gum Forms

Caption: Step-by-step workup flow designed to prevent product loss into the aqueous phase and manage physical state.

References

  • PubChem. (4-Amino-2-fluoropyridin-3-yl)methanol Compound Summary. National Library of Medicine. [Link]

  • Chemistry LibreTexts. Reaction Work-Ups: Troubleshooting and Emulsions. [Link]

  • ResearchGate. Methods for removing pyridine and purifying aminopyridines. [Link]

Sources

Technical Support Center: Post-Reduction Workup for Fluoronicotinic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Borane Removal & N-B Complex Dissociation Ticket ID: CHEM-SUP-2024-B3 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Reducing fluoronicotinic acid to its corresponding alcohol (fluoropyridinemethanol) using Borane-THF (


) or Borane-Dimethyl Sulfide (

) is a standard transformation. However, the reaction frequently "stalls" at the workup stage. Users often report broad NMR signals , yields >100% , or smearing on silica columns .

The Root Cause: The pyridine nitrogen acts as a Lewis Base, coordinating strongly with the Lewis Acid borane to form a stable Amine-Borane Complex (


). Unlike simple alkylboranes, these complexes are often stable to water and air, resisting standard hydrolysis.

This guide details three validated protocols to break this bond and isolate the pure product.

Workflow Decision Matrix

Use the following logic tree to select the appropriate workup method for your specific substrate.

WorkupDecision Start Start: Fluoronicotinic Acid Reduction Complete IsAcidSensitive Is the product acid-sensitive? Start->IsAcidSensitive IsWaterSoluble Is the product highly water soluble? IsAcidSensitive->IsWaterSoluble No MethodC Method C: Amine Exchange (Chemo-selective / Non-Aqueous) IsAcidSensitive->MethodC Yes (e.g., acetals present) MethodA Method A: Methanolysis (Standard / Mild) IsWaterSoluble->MethodA Yes (Avoid aqueous extraction) MethodB Method B: Acid Hydrolysis (Aggressive / Scalable) IsWaterSoluble->MethodB No (Standard extraction okay)

Figure 1: Decision matrix for selecting the optimal borane removal protocol based on product stability and solubility.

Protocol A: The Methanolysis Method (Standard)

Best for: Water-soluble products or small-scale reactions where extraction is difficult. Mechanism: Repeated treatment with methanol converts the borane species into volatile trimethyl borate (


), which is removed via rotary evaporation.[1][2]
Step-by-Step Procedure
  • Quench: Cool the reaction mixture to 0°C. Carefully add Methanol (MeOH) dropwise.

    • Caution: Massive

      
       evolution will occur. Ensure distinct ventilation.
      
  • Reflux: Heat the mixture to reflux for 1–2 hours. This kinetic energy helps break the N-B coordination, allowing methoxide to attack the boron.

  • Concentrate: Evaporate the solvent under reduced pressure.

  • The Azeotrope Cycle (Critical Step):

    • Redissolve the residue in fresh MeOH.

    • Evaporate to dryness.

    • Repeat this cycle 3–5 times.

  • Verification: Check

    
     NMR. If broad peaks persist near the pyridine protons, repeat the cycle.
    

Why this works:



The equilibrium is driven to the right by the removal of the volatile borate ester (

, bp 68°C).

Protocol B: Acidic Hydrolysis (Aggressive)

Best for: Large-scale reactions and acid-stable products. This is the most reliable method for completely breaking the N-B bond. Mechanism: Protonation of the pyridine nitrogen (


 for 2-fluoropyridine) destroys its ability to coordinate with boron.
Step-by-Step Procedure
  • Quench: Cool reaction to 0°C. Add MeOH to destroy excess hydride.

  • Acidify: Add 10% HCl or 3M HCl carefully until pH < 1.

    • Note: The solution may bubble vigorously.

  • Hydrolysis: Reflux the acidic solution for 1 hour.

    • Chemical State: The pyridine is now protonated (

      
      ) and the borane is hydrolyzed to boric acid (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.[3]

    • Wash the acidic aqueous layer with Ether/DCM (removes non-basic impurities).

    • Basify: Adjust pH to >10 using NaOH or

      
      . The product is now the free base.
      
    • Extract: Extract with EtOAc or DCM (3x).

    • Dry (

      
      ) and concentrate.[4][5]
      

Data Comparison:

FeatureMethanolysis (Method A)Acid Hydrolysis (Method B)
Reagent Cost LowLow
Time Efficiency Low (Requires multiple evaporations)High (Single reflux)
Completeness Moderate (Trace B often remains)High (Complete removal)
Suitability Acid-sensitive substratesRobust substrates

Protocol C: Amine Exchange (Scavenging)

Best for: Acid-sensitive substrates or when aqueous workup must be avoided. Mechanism: A stronger or more accessible Lewis Base (scavenger) displaces the product from the borane.

Recommended Reagents
  • DABCO (1,4-Diazabicyclo[2.2.2]octane)

  • TMEDA (Tetramethylethylenediamine)

Step-by-Step Procedure
  • Quench: Destroy excess hydride with a small amount of MeOH.

  • Exchange: Add 1.5 equivalents of DABCO to the reaction mixture.

  • Reflux: Reflux in Toluene or THF for 1–2 hours.

    • Observation: DABCO forms a highly stable, crystalline complex with borane (

      
      ) which is often insoluble in non-polar solvents.
      
  • Filtration: Cool the mixture and filter off the solid DABCO-borane complex.

  • Purification: The filtrate contains your free product.

Mechanism Complex Product-Borane Complex Transition Ligand Exchange Complex->Transition Scavenger Scavenger (DABCO) Scavenger->Transition Result Free Product + Solid DABCO-BH3 Transition->Result Precipitation

Figure 2: Mechanism of Lewis Base Exchange using DABCO to liberate the fluoropyridine product.

Troubleshooting & FAQs

Q: My NMR shows a broad hump around 0.5 - 2.0 ppm, but I don't have alkyl protons. A: This is the characteristic signal of the boron-hydride (


) protons in the complex. It confirms the N-B bond is still intact. Use Method B (Acid)  to re-process the sample.

Q: The yield is 130%. What happened? A: You have isolated the Borane adduct (


). The complex is stable enough to survive flash chromatography on silica, often eluting slightly less polar than the free amine.

Q: Can I use Oxidative Workup (


)? 
A: Proceed with Caution.  While oxidation converts C-B bonds to C-O bonds (hydroboration), it is also used to convert pyridines to Pyridine N-Oxides . Since your target is the pyridine, this method risks over-oxidation. Stick to Hydrolysis or Amine Exchange.

Q: My fluoronicotinic alcohol is water-soluble. How do I extract it after Acid Hydrolysis? A: Do not use liquid-liquid extraction.

  • Neutralize the acid with resin (e.g., Amberlyst A-21 free base).

  • Filter the resin.[1]

  • Concentrate the filtrate.[4]

  • Use Method A (Methanolysis) to clean up remaining boron traces.

References

  • Brown, H. C.; Choi, Y. M.; Narasimhan, S. "Selective reductions. 29. A simple technique to achieve enhanced reactivity of borane-dimethyl sulfide. Reaction with selected organic compounds containing representative functional groups." Journal of Organic Chemistry, 1982 , 47(16), 3153–3163. Link

  • Burkhardt, E. R.; Matos, K. "Borane–THF: New Solutions with Improved Thermal Properties and Stability." Organic Process Research & Development, 2006 , 10(5), 905–910. Link

  • Clayden, J.; Greeves, N.; Warren, S.Organic Chemistry, 2nd Ed.; Oxford University Press: Oxford, 2012. (Chapter 24: Regioselectivity and Chemoselectivity).
  • Kanth, J. V. B.; Periasamy, M. "Selective reduction of carboxylic acids into alcohols using NaBH4 and I2." Journal of Organic Chemistry, 1991 , 56(20), 5964–5965. (Alternative method avoiding stable borane complexes). Link

  • Common Organic Chemistry. "Borane Dimethylsulfide (BMS) Workup." (General protocols for borane removal). Link

Sources

troubleshooting low reactivity of C3-hydroxymethyl group in pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting C3-Hydroxymethyl Pyridine Reactivity Lead Scientist: Dr. Arisato (Senior Application Scientist)[1][2]

Diagnostic Hub: Why is this molecule fighting you?

You are likely experiencing "low reactivity" or "tarring" not because the hydroxyl group is inert, but because the pyridine ring is actively sabotaging your standard protocols.[2]

The Core Conflict: The Electronic Tug-of-War

The C3-position (meta) is unique.[1] Unlike C2 and C4, it is not directly conjugated to the electron-withdrawing nitrogen for resonance deactivation.[1][2] However, the nitrogen atom still exerts a powerful inductive pull (


 effect), reducing the nucleophilicity of your hydroxyl oxygen.

The "Hidden" Failure Modes:

  • Protonation Masking: If your activation method generates acid (e.g.,

    
    , 
    
    
    
    ), the pyridine nitrogen protonates (
    
    
    ).[1][2] This creates a pyridinium cation, which is an electron-blackhole, effectively shutting down any carbocation-based mechanisms (
    
    
    ) and making the ring highly resistant to oxidation.[1]
  • The Self-Destruct Sequence (Self-Quaternization): If you successfully convert the hydroxyl to a good leaving group (LG) like a chloride or mesylate as a free base, the nitrogen of a neighboring molecule will attack the

    
    -LG site.[1] This leads to an insoluble polymer or "tar."[1][2]
    
Visualizing the Trap

The following diagram illustrates the critical decision pathways and the "Death Spiral" of self-quaternization.

Reactivity_Flow Start Substrate: 3-Hydroxymethylpyridine Goal_LG Goal: Convert OH to Leaving Group (Cl, OMs) Start->Goal_LG Method_Acid Method: Acidic (SOCl2, HBr) Goal_LG->Method_Acid Preferred Method_Base Method: Basic/Neutral (MsCl/Et3N) Goal_LG->Method_Base Risky Result_Salt Result: Pyridinium Salt (Stable) Method_Acid->Result_Salt Forms HCl salt immediately Result_Free Result: Free Base Intermediate Method_Base->Result_Free Solution Solution: Keep as HCl Salt or Use Steric Base Result_Salt->Solution Stable storage Trap CRITICAL FAILURE: Intermolecular N-Alkylation (Polymerization/Tar) Result_Free->Trap N attacks CH2-LG Trap->Solution Avoid by...

Caption: Figure 1. The Reactivity Logic Flow.[1][2] Note that the "Free Base" pathway often leads to polymerization (tarring), while the Acidic pathway yields a stable salt.

Troubleshooting Guide: Activation Failures ( )

User Complaint: "I tried reacting 3-hydroxymethylpyridine with thionyl chloride (


). The reaction turned into a solid brick/black tar and I can't extract the product."
Root Cause Analysis

You likely tried to isolate the free base 3-(chloromethyl)pyridine.[1][2]

  • 
     generates 
    
    
    
    .[1][2]
  • The pyridine nitrogen grabs the

    
    , forming the hydrochloride salt.[2] This salt is often insoluble in non-polar solvents (DCM/Toluene), causing it to crash out as a "brick."[1][2]
    
  • If you neutralized it with aqueous base (NaOH/NaHCO3) during workup, you generated the unstable free base , which rapidly polymerized.[1][2]

Corrective Protocol: The "Salt-Keeper" Method

Do not attempt to isolate the free base unless you plan to react it immediately in the same pot.

StepActionRationale
1. Solvent Use Dichloromethane (DCM) or Chloroform .[1][2]Solubilizes the reactants but allows the product salt to precipitate or remain as a suspension.[2]
2. Reagent Add

(1.5 equiv) dropwise at

.[1][2]
Controls exotherm.
3. Reaction Reflux for 2-4 hours.[1][2]Ensures conversion.
4. Workup DO NOT ADD WATER/BASE. Evaporate solvent/excess

under vacuum.[1][2]
Keeps the product as the stable Hydrochloride salt (

).[1]
5. Usage Store as the solid HCl salt.[1][2]The salt is stable for months.[1][2]

Q: I absolutely need the free base for the next step. What do I do? A: Perform a "Free-Base-in-Situ" release.[1][2]

  • Suspend the HCl salt in your next reaction solvent.[1][2]

  • Add Diisopropylethylamine (DIEA/Hünig's Base) .[1][2]

  • Immediately add your nucleophile.[1][2] DIEA is bulky and less likely to compete as a nucleophile than Pyridine or TEA.[1][2]

Troubleshooting Guide: Nucleophilic Substitution ( )

User Complaint: "I'm trying to alkylate the alcohol using NaH and an alkyl halide, but the yield is terrible, or I'm getting N-alkylation."

Root Cause Analysis

Pyridine is an ambident nucleophile.[1][2]

  • Site A (Oxygen):

    
     (as alcohol).[1][2] Hard nucleophile (as alkoxide).[1][2]
    
  • Site B (Nitrogen):

    
    .[1][2] Soft nucleophile.[1][2]
    

If you add the alkyl halide before the alcohol is fully deprotonated, the neutral nitrogen competes. If your alkyl halide is "soft" (e.g., benzyl bromide, alkyl iodide), N-alkylation becomes kinetically favorable.[1][2]

The "Hard-Lock" Protocol (O-Alkylation)[1]

Objective: Force O-alkylation over N-alkylation.

  • Deprotonation First:

    • Dissolve substrate in dry THF (preferred over DMF to reduce N-solvation/reactivity).[1][2]

    • Add NaH (1.2 equiv) at

      
      .
      
    • CRITICAL STEP: Stir for 30-60 minutes at room temperature until gas evolution completely stops. You must ensure every molecule exists as the Pyridyl-alkoxide anion (

      
      ).[1]
      
  • Add Electrophile:

    • Cool back to

      
      .
      
    • Add the alkyl halide slowly.[1][2]

  • Temperature Control:

    • Keep the reaction cool.[1][2][3] N-alkylation has a higher activation energy; heating promotes the side reaction.[1][2]

Alternative: The Mitsunobu Bypass If standard alkylation fails, switch to Mitsunobu conditions.[2]

  • Reagents:

    
     + DEAD/DIAD.
    
  • Nucleophile: Must be acidic (

    
    ).[1][2] Phenols work well.[1][2]
    
  • Why it works: The betaine intermediate activates the oxygen specifically.[2] The nitrogen is generally not basic enough to interfere with the phosphonium intermediate if the stoichiometry is correct.

Troubleshooting Guide: Oxidation ( )

User Complaint: "I want Nicotinaldehyde, but I keep getting Nicotinic Acid or no reaction."

Root Cause Analysis
  • Over-oxidation: Aldehydes at the 3-position are prone to hydrating to the gem-diol, which oxidizes rapidly to the carboxylic acid.

  • Metal Complexation: Heavy metal oxidants (Cr, Mn) can coordinate to the pyridine nitrogen, poisoning the reagent.

Recommended Reagents
ReagentSuitabilityNotes

(Activated)
High The Gold Standard.[1] Use large excess (10-20 equiv) in refluxing DCM/CHCl3.[1][2] Mild, won't over-oxidize.[1][2]
Swern (

)
Medium Works, but the basic workup (

) can smell bad and sometimes leads to side reactions with the pyridine ring.[1]
PCC/PDC Low Forms Pyridinium Chlorochromate salts with the substrate itself, stalling the reaction.[2]
IBX High Excellent for avoiding over-oxidation, but solubility can be an issue.[1][2]

Reference & Data Validation

Key Chemical Data
  • Substrate: 3-Hydroxymethylpyridine (CAS: 100-55-0)[1]

  • Critical Intermediate: 3-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-48-4)[1]

  • Stability Warning: Free base 3-(chloromethyl)pyridine is unstable at room temperature (polymerizes).[1][2]

References
  • Jubilant Ingrevia. (2015).[1][2] Safety Data Sheet: 3-(Hydroxymethyl)pyridine. Link (Verified Manufacturer Data).

  • Organic Syntheses. (2013).[1][2][4] Synthesis of substituted pyridines via thionyl chloride activation. Org. Synth. 2013, 90, 251-260.[1][2][4] Link[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Chapter on Heterocycles: Pyridine Reactivity).

  • Scriven, E. F. V. (1984).[1][2] Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms. Comprehensive Heterocyclic Chemistry, 2, 165-314.[1][2] (Definitive text on N- vs O- alkylation competition).

  • BenchChem. (2025).[1][2][5] Troubleshooting Nicotinaldehyde Synthesis. Link (Industrial process insights on oxidation control).[1][2]

Sources

Technical Support Center: Handling the Hygroscopic Nature of Fluorinated Pyridine Methanols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling fluorinated pyridine methanols. The inherent hygroscopic nature of these compounds—their tendency to readily absorb moisture from the atmosphere—presents unique challenges in the laboratory.[1][2] Water contamination is not a trivial issue; it can lead to inconsistent experimental results, reduced yields, and compromised product purity. Many reactions in organic chemistry are moisture-sensitive, and even microscopic traces of water adsorbed to glassware can negatively impact outcomes.[3]

This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions. Our goal is to equip you, our scientific colleagues, with the expertise to handle these valuable reagents with confidence and precision.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures and observations, linking them to moisture contamination and providing clear, corrective protocols.

Issue 1: My reaction yield is low and inconsistent, or the reaction failed entirely.
  • Probable Cause: The most likely culprit is the presence of water in your reaction system. Fluorinated pyridine methanols, your solvent, or other reagents may have absorbed atmospheric moisture. Water can act as an unwanted nucleophile, deactivate catalysts, or participate in side reactions, thus compromising the primary reaction pathway. Many sensitive compounds, particularly organometallics and unsaturated complexes, are highly reactive toward water.[4]

  • Solution Pathway:

    • Verify Reagent Integrity: Before use, visually inspect the fluorinated pyridine methanol. If the solid appears clumpy, sticky, or has a syrupy consistency, it has likely absorbed significant moisture.[2]

    • Implement Anhydrous Solvent Protocols: Ensure all solvents are rigorously dried. While traditional distillation from reactive metals is effective, a safer and highly efficient modern method is storing solvents over activated 3Å or 4Å molecular sieves.[3][5][6] For many common solvents, this can reduce water content to low ppm levels within 48-72 hours.[5]

    • Utilize Inert Atmosphere Techniques: For all subsequent attempts, handle the reagents under a dry, inert atmosphere (nitrogen or argon). This can be achieved using a glovebox or a Schlenk line.[4][7][8] These techniques are essential for manipulating moisture- and air-sensitive compounds.[4][7]

Issue 2: My solid reagent looks "wet" or has turned into a sticky oil.
  • Probable Cause: This is a clear sign of significant water absorption. When a hygroscopic solid absorbs enough atmospheric moisture, it can dissolve in the absorbed water, a process known as deliquescence.[9] This dramatically changes the physical properties of the compound and makes accurate weighing nearly impossible.

  • Solution Pathway:

    • Drying the Reagent: The material must be dried before use. The most effective method is drying under high vacuum, often with gentle heating (ensure the temperature is well below the compound's melting or decomposition point). This can be done in a vacuum oven or a Schlenk flask attached to a vacuum line.[3] Placing the material in a vacuum desiccator over a strong desiccant like phosphorus pentoxide (P₂O₅) is another effective, albeit slower, method.[3]

    • Proper Storage is Key: Once dried, the reagent must be stored in an environment that prevents re-exposure to moisture. The best practice is storage inside a glovebox.[4] If a glovebox is unavailable, store the compound in a sealed vial inside a desiccator containing a fresh, active desiccant.[10][11]

Issue 3: The weight of my compound keeps changing on the analytical balance.
  • Probable Cause: A continuous, unidirectional drift in the mass reading is a classic indicator of a hygroscopic sample.[12][13] As the compound sits on the balance pan, it is actively absorbing water from the air, causing its weight to increase steadily.[13][14]

  • Solution Pathway:

    • Minimize Exposure Time: Work quickly. Have all your equipment ready before opening the reagent container. Close the balance doors during measurement to minimize air currents.[15]

    • Weigh by Difference in a Sealed Vial: The most accurate method is to weigh the reagent in a sealable container (like a vial with a screw cap).[12][16]

      • Tare the sealed vial containing the reagent.

      • Quickly transfer an approximate amount of the solid to your reaction flask.

      • Reseal the vial and weigh it again. The difference in mass is the amount of reagent transferred.

    • Use an Inert Atmosphere: For maximum accuracy and to prevent any moisture uptake, perform all weighing operations inside a glovebox.[16][17]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason fluorinated pyridine methanols are so hygroscopic?

The hygroscopicity arises from their molecular structure. The pyridine ring contains a nitrogen atom, and the methanol group contains a hydroxyl (-OH) group. Both the nitrogen and the hydroxyl group are capable of forming strong hydrogen bonds with water molecules present in the atmosphere. This affinity for water drives the absorption process.

Q2: What is the best way to store a new, unopened bottle of a fluorinated pyridine methanol?

Even in sealed containers, long-term storage requires care. Store the bottle in a cool, dry place away from direct sunlight.[18] For particularly sensitive compounds, placing the entire manufacturer's bottle inside a larger, sealed container with a desiccant, or inside a desiccator cabinet, provides an extra layer of protection.[10]

Q3: Can I just dry my glassware in an oven, or is flame-drying necessary?

Oven-drying glassware (e.g., at 125-150°C overnight) is an effective and convenient method for removing the thin film of adsorbed moisture from glass surfaces.[3][19][20] After oven-drying, allow the glassware to cool to room temperature under a stream of inert gas (like in a desiccator or connected to a Schlenk line) to prevent re-adsorption of moisture.[19] Flame-drying with a heat gun while simultaneously flushing with dry nitrogen is a faster alternative, but oven-drying is generally more thorough.[19]

Q4: What's the difference between using a glovebox and a Schlenk line?

Both create an inert atmosphere, but they are suited for different scales and operations.[4]

FeatureGloveboxSchlenk Line
Environment A fully enclosed chamber filled with a continuously purified inert gas (N₂ or Ar).[19]Glassware is connected via ports to a dual manifold providing vacuum and inert gas.[7][21]
Best For Handling solids, weighing, setting up multiple reactions, and long-term storage of sensitive reagents.[4][17]Performing reactions in solution, solvent transfers, and working with larger volumes.[7]
Manipulation Direct manipulation of items inside the box via integrated gloves.[19]Indirect manipulation using techniques like cannula transfers and gas-tight syringes.[7]
Atmosphere Purity Can maintain very low levels of O₂ and H₂O (<1 ppm).Purity depends on the quality of the inert gas and the thoroughness of purge cycles.[4]

Q5: How do I properly dry solvents for use with these reagents?

Using molecular sieves is a safe and highly effective method.[3]

  • Recommended Sieves: Use 3Å sieves for methanol and ethanol, and 4Å sieves for solvents like THF, dichloromethane, and acetonitrile.[5][6] The pore size is critical to trap water while excluding the larger solvent molecules.[3]

  • Activation: Before use, activate the molecular sieves by heating them in a muffle furnace (e.g., 350°C for 24 hours) or under high vacuum with a heat gun to remove any pre-adsorbed water.[6] Cool them in a desiccator or under an inert atmosphere.

  • Procedure: Add the activated sieves to your solvent (a loading of 5-10% mass/volume is typical) and allow it to stand for at least 24-48 hours before use.[3][5]

Part 3: Key Experimental Protocols & Visualizations

Protocol 1: Weighing and Dispensing a Hygroscopic Solid via Schlenk Line

This protocol is for when a glovebox is not available.

  • Glassware Preparation: Oven-dry a Schlenk flask and a small, magnetic stir bar overnight. Assemble the flask while hot, grease the joint, and allow it to cool completely under vacuum on the Schlenk line.

  • Purge Cycle: Perform at least three vacuum/inert gas backfill cycles on the cooled flask to ensure the atmosphere is completely inert.[22] This process is repeated to rigorously remove air and moisture.[7][22]

  • Weighing by Difference:

    • Take the sealed container of your fluorinated pyridine methanol and weigh it on an analytical balance. Record this mass (Mass 1).

    • Briefly remove the flask from the Schlenk line, maintaining a positive pressure of inert gas flowing out of the flask (a "counterflow").

    • Quickly open the reagent bottle, add the approximate desired amount of solid to the flask, and immediately reseal both the flask and the reagent bottle.

    • Re-weigh the sealed reagent bottle. Record this mass (Mass 2). The mass of reagent added is Mass 1 - Mass 2.

  • Dissolution: Reconnect the flask to the Schlenk line. Add your anhydrous solvent via a gas-tight syringe.[20]

Diagram 1: Troubleshooting Workflow for Failed Reactions

This diagram outlines the logical steps to diagnose a failed reaction where moisture is the suspected cause.

TroubleshootingWorkflow start Reaction Failed or Low Yield check_reagent Inspect Hygroscopic Reagent: Solid, free-flowing? start->check_reagent check_solvent Verify Solvent Dryness: Karl Fischer titration or freshly dried solvent used? check_reagent->check_solvent Yes action_dry_reagent Action: Dry reagent (vacuum oven/desiccator). Store in glovebox. check_reagent->action_dry_reagent No check_glassware Verify Glassware Prep: Oven-dried and cooled under inert atmosphere? check_solvent->check_glassware Yes action_dry_solvent Action: Re-dry solvent over activated molecular sieves. check_solvent->action_dry_solvent No check_atmosphere Verify Inert Atmosphere: Proper purge cycles? No leaks in system? check_glassware->check_atmosphere Yes action_prep_glassware Action: Re-prepare glassware. Ensure proper cooling protocol. check_glassware->action_prep_glassware No action_check_system Action: Leak-check system. Repeat purge cycles. check_atmosphere->action_check_system No success Re-run Experiment check_atmosphere->success Yes action_dry_reagent->success action_dry_solvent->success action_prep_glassware->success action_check_system->success

Caption: Decision tree for troubleshooting moisture-sensitive reactions.

Diagram 2: Workflow for Handling Hygroscopic Reagents

This diagram illustrates the ideal workflow for handling these sensitive compounds, prioritizing the use of a glovebox.

HandlingWorkflow cluster_glovebox Glovebox Protocol (Preferred) cluster_schlenk Schlenk Line Protocol (Alternative) start Start: Need to use hygroscopic reagent glovebox_q Is a glovebox available? start->glovebox_q gb_storage 1. Store reagent inside glovebox glovebox_q->gb_storage Yes sl_prep 1. Prepare dry glassware (oven-dry + purge cycles) glovebox_q->sl_prep No gb_weigh 2. Weigh reagent inside glovebox on tared balance gb_storage->gb_weigh gb_reaction 3. Set up reaction inside glovebox gb_weigh->gb_reaction end_run Proceed with Reaction gb_reaction->end_run sl_weigh 2. Weigh by difference under positive N₂ flow sl_prep->sl_weigh sl_transfer 3. Dissolve and transfer reagent via syringe/cannula sl_weigh->sl_transfer sl_transfer->end_run

Caption: Recommended workflows for handling hygroscopic reagents.

References

  • Schlenk line - Wikipedia. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

  • An Illustrated Guide to Schlenk Line Techniques. (2023, January 29). ACS Publications. Retrieved February 17, 2026, from [Link]

  • Working with air and moisture sensitive compounds. (2008, April 12). Utrecht University. Retrieved February 17, 2026, from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Precautions for Using Glove Boxes: A Comprehensive Safety Guide. (2025, January 12). Vacuum Degassing. Retrieved February 17, 2026, from [Link]

  • Drying Solvents - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]

  • Weighing It Right: A Comprehensive Guide to Accurate Laboratory Weighing. (2026, January 30). GenFollower. Retrieved February 17, 2026, from [Link]

  • Standard Operating Procedures: Bart Laboratory. (n.d.). Purdue University. Retrieved February 17, 2026, from [Link]

  • Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved February 17, 2026, from [Link]

  • Drying solvents - Sciencemadness Wiki. (2023, July 25). Sciencemadness. Retrieved February 17, 2026, from [Link]

  • Drying of Organic Solvents. (n.d.). Scribd. Retrieved February 17, 2026, from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). University of Pittsburgh. Retrieved February 17, 2026, from [Link]

  • Schlenk: reflux under an inert atmosphere. (n.d.). University of York. Retrieved February 17, 2026, from [Link]

  • Hints for Handling Air-Sensitive Materials. (2020, October 28). Fauske & Associates. Retrieved February 17, 2026, from [Link]

  • Schlenk Techniques. (2019, November 1). University of Wisconsin-Madison. Retrieved February 17, 2026, from [Link]

  • SCHLENK LINE. (2025, June 19). operachem. Retrieved February 17, 2026, from [Link]

  • Air-Sensitive Chemistry: Practical and Safety Considerations. (2021, May 15). Fisher Scientific. Retrieved February 17, 2026, from [Link]

  • Glovebox safety guidelines. (2022, February 2). EPFL. Retrieved February 17, 2026, from [Link]

  • Glovebox Rules and Guidelines. (n.d.). Marshall University. Retrieved February 17, 2026, from [Link]

  • Glovebox General Use. (n.d.). University of Washington. Retrieved February 17, 2026, from [Link]

  • How to Safely Store Lab Chemicals and Reagents. (2025, October 15). B&M Scientific. Retrieved February 17, 2026, from [Link]

  • Bulk Material Weighing Systems - How to Maximize Accuracy. (n.d.). Sterling Systems & Controls. Retrieved February 17, 2026, from [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc. Retrieved February 17, 2026, from [Link]

  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated. Retrieved February 17, 2026, from [Link]

  • 3 Reasons for Inaccurate Weighing Of Analytical Balance. (2023, February 22). Drawell. Retrieved February 17, 2026, from [Link]

  • Drying of solids. (n.d.). Al-Mustaqbal University. Retrieved February 17, 2026, from [Link]

  • Tips & Tricks: Weighing. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]

  • Hygroscopic Substances and Drying Agents. (2018, October 2). Chemistry Stack Exchange. Retrieved February 17, 2026, from [Link]

  • Mixing & Drying Hygroscopic Materials. (2025, December 9). PerMix. Retrieved February 17, 2026, from [Link]

  • Drying and Storing Hygroscopic Salts. (2017, June 6). Reddit. Retrieved February 17, 2026, from [Link]

  • Hygroscopy - Wikipedia. (n.d.). Wikipedia. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support resource for researchers optimizing the purification of (4-Amino-2-fluoropyridin-3-yl)methanol (CAS: 138116-34-4). It moves beyond generic advice to address the specific physicochemical challenges of fluorinated aminopyridines.

Executive Summary & Compound Profile

(4-Amino-2-fluoropyridin-3-yl)methanol is a densely functionalized pyridine intermediate often used in the synthesis of kinase inhibitors (e.g., Raf inhibitors) and other heterocyclic pharmaceuticals.[1][2] Its purification is complicated by the competing polarities of its functional groups:

  • Hydroxyl (-CH₂OH) & Amine (-NH₂): High polarity, hydrogen bonding capability (H-bond donor/acceptor).[1][2]

  • Fluorine (-F): Lipophilicity modulator, lowers the basicity of the pyridine nitrogen compared to non-fluorinated analogs.[1][2]

Critical Quality Attribute (CQA): Purity >98% is typically required to prevent regio-isomeric side reactions in downstream coupling (e.g., nucleophilic aromatic substitution or oxidation).[1][2]

Physicochemical Snapshot
PropertyValue / CharacteristicImplication for Recrystallization
Physical State White to light yellow crystalline powderColor indicates oxidation/impurities.
Melting Point ~167–169 °CHigh MP suggests strong crystal lattice; requires high-boiling solvents for dissolution if solubility is low.
Solubility (High) DMSO, Methanol, Ethanol, THFGood solvents for initial dissolution (Solvent A).[1][2]
Solubility (Low) Heptane, Toluene, DichloromethaneGood anti-solvents (Solvent B).[1][2]
Key Risk Oiling Out The combination of H-bonding groups often leads to liquid-liquid phase separation before crystallization.

Solvent Screening Workflow

Do not rely on a single "recipe." Variations in upstream synthesis (e.g., reduction of esters vs. hydrolysis) introduce different impurity profiles.[1][2] Use this logic-driven screening process.

Phase 1: Solubility Mapping

Test solubility at Reflux (Hot) and Room Temperature (RT) .[1][2]

  • System A (Alcohols): Methanol, Ethanol, 2-Propanol (IPA).[1][2]

    • Expectation: Likely soluble at RT or Hot.[1][2] If soluble at RT, these are too strong to be used alone.[1][2]

  • System B (Esters/Ethers): Ethyl Acetate (EtOAc), Isopropyl Acetate (IPAc), THF.[1][2]

    • Expectation: Ideal candidates.[1][2] Soluble Hot / Insoluble RT is the goal.

  • System C (Non-Polars): Toluene, Heptane.[1][2]

    • Expectation: Likely insoluble even when hot.[1][2] Use strictly as anti-solvents.[1][2]

Phase 2: Binary Solvent Optimization

For this compound, a Binary System (Solvent/Anti-Solvent) is statistically most likely to succeed due to the polarity gap.[1][2]

Recommended Starting Systems:

  • IPA / Heptane: (Standard balance of polarity).

  • Ethyl Acetate / Heptane: (Better if the compound is too soluble in alcohols).[1][2]

  • Methanol / Water: (Only if the compound is highly polar/salt-like, but risk of hydration/solvates increases).[1][2]

Visualized Protocols

Diagram 1: Solvent Screening Logic

This decision tree guides you through selecting the optimal solvent system based on your initial observations.[2]

SolventScreening Start Dissolve 100mg Compound in 1mL Solvent (Hot) CheckSol Is it Soluble? Start->CheckSol Cool Cool to Room Temp CheckSol->Cool Yes AddPolar Switch to More Polar Solvent (e.g., MeOH instead of EtOAc) CheckSol->AddPolar No YesSol Yes NoSol No CheckCryst Crystals Formed? Cool->CheckCryst Success OPTIMAL SYSTEM Proceed to Scale-up CheckCryst->Success Yes NoCryst Remains in Solution CheckCryst->NoCryst No Oil Oiling Out? CheckCryst->Oil Oily Precipitate AntiSolv Add Anti-Solvent (e.g., Heptane) dropwise NoCryst->AntiSolv Seed Re-heat, Add Seed Crystal, Cool Slowly Oil->Seed AntiSolv->CheckCryst

Caption: Logical workflow for identifying the primary recrystallization solvent system.

Detailed Experimental Protocols

Protocol A: The "Standard" Recrystallization (IPA/Heptane)

Best for removing non-polar impurities and improving color.[1][2]

  • Dissolution: Charge crude (4-Amino-2-fluoropyridin-3-yl)methanol into a flask. Add 2-Propanol (IPA) (approx. 5-10 volumes).[1][2]

  • Heating: Heat to reflux (82°C). If solids persist, add more IPA in small increments until dissolved.[1][2]

    • Tip: If solution is dark/colored, add Activated Carbon (5 wt%), stir for 15 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. Allow to cool to ~60°C. The solution should remain clear.

  • Anti-Solvent Addition: Slowly add n-Heptane (warm, ~50°C) dropwise.

    • Target Ratio: 1:1 to 1:2 (IPA:Heptane).[1][2]

    • Stop Point: Stop adding Heptane the moment a persistent turbidity (cloudiness) is observed.[1][2]

  • Crystallization: Re-heat slightly to clear the turbidity, then allow to cool to Room Temperature (RT) slowly (over 2-3 hours) with gentle stirring.

  • Finishing: Cool to 0-5°C for 1 hour. Filter the white crystals.[2] Wash with cold 1:2 IPA:Heptane.

Protocol B: Troubleshooting "Oiling Out"

Use this if Protocol A results in a sticky gum/oil at the bottom of the flask.[1][2]

  • Solvent Switch: Switch from IPA to Ethyl Acetate (EtOAc) . Esters are better at suppressing oiling than alcohols for amino-pyridines.

  • Seeding (Critical): Do not cool spontaneously.

    • Dissolve in hot EtOAc.

    • Cool to the metastable zone (just above the saturation point, e.g., 50°C).[1][2]

    • Add a tiny amount (<1 mg) of pure seed crystal.[1][2]

    • Hold temperature for 30 mins to allow crystal growth on the seed.[2]

  • Slow Cooling: Ramp down temperature at 10°C per hour.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer instead of crystals). Why?

A: This is common for compounds with both H-bond donors (-NH₂, -OH) and acceptors (Pyridine N).[1][2]

  • Cause: The "oil" is a supersaturated phase of your product containing some solvent.[2] It happens when the temperature drops too fast or the solvent polarity is too distinct from the product.[1][2]

  • Fix:

    • Slow down cooling. Rapid cooling forces phase separation.[1][2]

    • Reduce Anti-solvent. Too much Heptane forces the polar product out too fast.[2]

    • Use a Seed. A seed crystal provides a template, bypassing the high-energy nucleation step that leads to oiling.[1][2]

Q2: The recovery yield is low (<50%).

A: Your compound is likely too soluble in the "mother liquor" even when cold.[2]

  • Fix:

    • Increase the ratio of Anti-solvent (Heptane) in the final mix.[1][2]

    • Cool the final slurry to -10°C or -20°C instead of just 0°C.

    • Concentrate the mother liquor and run a "second crop" (though purity will be lower).

Q3: Can I use water as a solvent?

A: While soluble in water, it is not recommended for the final step.[1][2]

  • Reason: Pyridines can form hydrates.[1][2] Water is difficult to remove completely (high boiling point), and residual water can interfere with downstream anhydrous reactions (e.g., using reagents like SOCl₂ or hydrides).[1][2] Use anhydrous alcohols/esters instead.[1][2]

Diagram 2: Troubleshooting "Oiling Out"

OilingOut Problem Problem: Product Oils Out Cause1 Cooling too fast Problem->Cause1 Cause2 Too much Anti-solvent Problem->Cause2 Cause3 No Nucleation Site Problem->Cause3 Fix1 Action: Controlled Cooling Ramp (10°C/hour) Cause1->Fix1 Fix2 Action: Add Anti-solvent Slower & Warm Cause2->Fix2 Fix3 Action: SEEDING (Add crystals at cloud point) Cause3->Fix3

Caption: Root cause analysis and corrective actions for liquid-liquid phase separation (oiling out).

References

  • ChemicalBook. (2025).[1][2][3] (4-Amino-pyridin-3-yl)-methanol Properties and Suppliers. Retrieved from [1][2]

  • PubChem. (2025).[1][2] Compound Summary: (4-Amino-2-fluoropyridin-3-yl)methanol. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Common Organic Chemistry. (2013).[1][2] Synthesis of (4-amino-6-chloropyridin-3-yl)methanol (Analogous Protocol). WO2013/134298.[1][2][4] Retrieved from [1][2]

  • University of Rochester. (n.d.).[1][2] Solvents for Recrystallization: General Rules for Heterocycles. Retrieved from [1][2]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-Amino-2-fluoropyridin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. By comparing its spectral features with those of related pyridine derivatives, this document aims to equip researchers with the necessary insights for unambiguous structural elucidation and purity assessment.

Predicted ¹H NMR Spectrum: Unraveling the Structure

The structure of (4-Amino-2-fluoropyridin-3-yl)methanol, with its unique substitution pattern, gives rise to a distinct ¹H NMR spectrum.[1] While an experimental spectrum is not publicly available, a detailed prediction can be made based on established principles of NMR spectroscopy and data from analogous compounds.[2][3][4]

The molecule possesses three aromatic protons and a methylene group, each with a characteristic chemical shift and coupling pattern influenced by the electronic effects of the amino (-NH₂), fluoro (-F), and hydroxymethyl (-CH₂OH) substituents.

Key Predicted Signals:

  • H-5 and H-6 Protons: These protons on the pyridine ring are expected to appear as two distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The electron-donating amino group at C-4 will shield these protons, shifting them upfield compared to unsubstituted pyridine. The fluorine atom at C-2 will exert a deshielding effect, particularly on the adjacent H-6 proton. Furthermore, long-range coupling to the fluorine atom (J-coupling) is anticipated, which will further split these signals.

  • Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are expected to appear as a singlet or a doublet (if coupled to the hydroxyl proton) in the upfield region of the spectrum (typically δ 4.0-5.0 ppm). The exact chemical shift will be influenced by the solvent and concentration.

  • Amino Protons (-NH₂): The two protons of the amino group will likely appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.

  • Hydroxyl Proton (-OH): Similar to the amino protons, the hydroxyl proton will likely appear as a broad singlet with a variable chemical shift.

Comparative Spectral Analysis: Learning from Analogs

To substantiate our predictions and provide a practical framework for spectral interpretation, we will compare the expected spectrum of (4-Amino-2-fluoropyridin-3-yl)methanol with the known ¹H NMR data of three structurally related compounds: 2-aminopyridine, 3-fluoropyridine, and (4-Amino-pyridin-3-yl)-methanol.[5][6]

CompoundH-5 Chemical Shift (δ ppm)H-6 Chemical Shift (δ ppm)Other Key Signals (δ ppm)Key Coupling Constants (Hz)
(4-Amino-2-fluoropyridin-3-yl)methanol (Predicted) ~6.6 - 6.8~7.7 - 7.9-CH₂OH: ~4.5-4.8-NH₂: Broad, variable-OH: Broad, variable⁴J(H-F) ≈ 2-4 Hz³J(H5-H6) ≈ 8-9 Hz
2-Aminopyridine 6.56 (ddd)8.11 (ddd)-NH₂: 4.49 (s)³J(H5-H6) = 8.5 Hz
3-Fluoropyridine 7.2-7.4 (m)8.3-8.4 (m)-³J(H-F) ≈ 8-10 Hz
(4-Amino-pyridin-3-yl)-methanol 6.64 (d)7.95 (d)-CH₂OH: 4.58 (s)-NH₂: 5.76 (s)³J(H5-H6) = 5.1 Hz

Analysis of Comparative Data:

  • The predicted upfield shift of H-5 in our target molecule compared to 3-fluoropyridine is attributed to the strong electron-donating effect of the amino group at the para position.[2]

  • The deshielding of H-6 is a cumulative effect of the adjacent nitrogen atom and the electronegative fluorine at C-2.

  • The presence of fluorine is expected to introduce characteristic H-F coupling, which is a powerful diagnostic tool for confirming the structure.[6] The magnitude of this coupling decreases with the number of bonds separating the proton and fluorine atoms.

  • The chemical shift of the methylene protons is relatively consistent across the compounds containing the hydroxymethyl group.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To obtain a high-resolution ¹H NMR spectrum of (4-Amino-2-fluoropyridin-3-yl)methanol, the following experimental protocol is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for compounds with exchangeable protons (-NH₂, -OH) as it can slow down the exchange rate, sometimes allowing for the observation of couplings to these protons.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.[7]

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include:

      • Pulse angle: 30-45 degrees

      • Acquisition time: 2-4 seconds

      • Relaxation delay: 1-5 seconds

      • Number of scans: 8-16 (adjust as needed for desired signal-to-noise ratio)

    • To confirm coupling partners, consider performing a 2D COSY (Correlation Spectroscopy) experiment.[8][9]

    • To identify protons attached to specific carbons, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be invaluable.[8][9]

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or the internal standard.

    • Integrate the signals to determine the relative number of protons for each resonance.

Visualizing Molecular Interactions and Workflow

To aid in the understanding of the spectral data and the analytical process, the following diagrams are provided.

cluster_workflow ¹H NMR Analysis Workflow prep Sample Preparation (Dissolution in Deuterated Solvent) acq Data Acquisition (1D ¹H, 2D COSY/HSQC) prep->acq proc Data Processing (FT, Phasing, Calibration) acq->proc anal Spectral Analysis (Chemical Shift, Integration, Multiplicity) proc->anal comp Comparison with Analogs anal->comp struc Structure Elucidation & Purity Assessment anal->struc comp->struc

Caption: Workflow for ¹H NMR spectrum analysis.

Conclusion

The ¹H NMR spectrum of (4-Amino-2-fluoropyridin-3-yl)methanol is predicted to exhibit a unique set of signals that can be rationalized by the electronic and steric effects of its substituents. By comparing its expected spectral features with those of known pyridine derivatives, a robust framework for its identification and characterization is established. The provided experimental protocol and analytical workflow offer a comprehensive guide for researchers to obtain and interpret high-quality NMR data, ensuring the integrity of their synthetic work and facilitating the advancement of drug discovery and development programs.

References

  • ¹H NMR Spectra of Substituted Aminopyridines. Spectroscopy Letters, 26(2). (n.d.). [Link]

  • Supporting Information. (2021). Royal Society of Chemistry. [Link]

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes. [Link]

  • ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.). DTIC. [Link]

  • Abraham, R. J., & Matth, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Ultrahigh-Resolution Homo- and Heterodecoupled ¹H and TOCSY NMR Experiments. (2022). ACS Omega. [Link]

  • DFT calculation of NMR J(FF) spin-spin coupling constants in fluorinated pyridines. (2002). ResearchGate. [Link]

  • Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. (n.d.). Beilstein Journals. [Link]

  • Pyridine-induced shifts in the ¹H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Pyridyl and Phenyl H-F Coupling Constants. (2025). ChemInfoGraphic. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. (2022). MDPI. [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. (n.d.). University of York. [Link]

  • Figure S4: ¹H NMR-spectrum of 22 in methanol-d4 (600 MHz, 300 K). (2020). ResearchGate. [Link]

  • Proton chemical shifts of the symmetrically disubstituted pyridines. (n.d.). The Journal of Physical Chemistry. [Link]

  • Ultrahigh-Resolution Homo- and Heterodecoupled ¹H and TOCSY NMR Experiments. (2022). PMC. [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University. [Link]

  • Spectrophotometric study on the proton transfer reaction between 2-amino-4-methylpyridine with 2,6-dichloro-4-nitrophenol in methanol, acetonitrile and the binary mixture 50% methanol + 50% acetonitrile. (2025). ResearchGate. [Link]

  • Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. (2023). Journal of the American Chemical Society. [Link]

  • (4-Amino-2-fluoropyridin-3-yl)methanol. (n.d.). PubChem. [Link]

Sources

C13 NMR chemical shifts for 2-fluoro-3-substituted pyridines

Structural Elucidation of 2-Fluoro-3-Substituted Pyridines: A Comparative C NMR Guide

Executive Summary

In medicinal chemistry, the 2-fluoro-3-substituted pyridine scaffold is a privileged motif, often serving as a bioisostere for 1,2-disubstituted benzenes to modulate metabolic stability and lipophilicity. However, the presence of the fluorine atom (


This guide provides a technical comparison of the


diagnostic multiplet patterns

Part 1: Mechanistic Insight & Spectral Features

The "Fluorine Fingerprint"

The introduction of a fluorine atom at the C2 position fundamentally alters the

Inductive/Mesomeric EffectsScalar Coupling
  • Chemical Shift (

    
    ): 
    
    • C2 (ipso): The highly electronegative fluorine strongly deshields the attached carbon (inductive effect,

      
      ), shifting it downfield to 
      
      
      160–165 ppm.
    • C3 (ortho): Despite being ortho, C3 is often significantly shielded (shifted upfield to

      
      110–120 ppm) due to the "Ortho Effect" and the resonance contribution (
      
      
      ) of the fluorine lone pairs increasing electron density at the ortho/para positions.
    • C3 Substituent Effect: The substituent at C3 further modulates this position. For example, a 3-Bromo group (heavy atom effect) will shield C3, while a 3-Methyl group will deshield it.

  • Coupling Constants (

    
    ): 
    
    • 
       (C2):  Massive coupling (
      
      
      230–245 Hz). This signal often appears as a doublet of low intensity if the relaxation delay is insufficient.
    • 
       (C3):  Large coupling (
      
      
      25–45 Hz). This is the most diagnostic feature for the C3 position.
    • 
       (C4/C6):  Distinctive long-range coupling. Typically, 
      
      
      to C6 (
      
      
      12–15 Hz) is larger than to C4 (
      
      
      5–9 Hz) due to the "W-coupling" pathway geometry or electron density distribution in the heterocycle.
Diagram: Electronic Effects & Coupling Pathways

GF_AtomFluorine (C2)C2C2 (Ipso)Deshielded (~163 ppm)1J_CF ~240 HzF_Atom->C2-I Effect (Deshielding)C3C3 (Ortho)Shielded (~110-120 ppm)2J_CF ~35 HzF_Atom->C3+M Effect (Shielding)C2->C3Ortho CouplingC4C4 (Meta)3J_CF ~8 HzC2->C4Meta CouplingC6C6 (Meta)3J_CF ~14 HzC2->C6Meta Coupling (High)

Figure 1: Mechanistic map showing the propagation of electronic effects and scalar coupling from the C2-Fluorine atom.

Part 2: Comparative Data Analysis

The following table synthesizes experimental trends for the parent 2-fluoropyridine against 3-substituted analogs. Note how the C3 signal serves as the primary indicator of substitution, while the C2 doublet remains a constant anchor.

Table 1:


C NMR Chemical Shifts (ppm) and Coupling Constants (Hz) in CDCl

Carbon PositionParameter2-Fluoropyridine (Reference)2-Fluoro-3-Methylpyridine 2-Fluoro-3-Bromopyridine
C2 (ipso)

(ppm)
163.8 162.5 160.5

(Hz)
237235238
C3 (ortho)

(ppm)
109.6 119.2 105.8

(Hz)
413538
C4 (meta)

(ppm)
141.2 142.5 143.1

(Hz)
878
C5 (para)

(ppm)
121.4 121.0 122.5

(Hz)
4 (often unresolved)< 34
C6 (meta)

(ppm)
147.6 146.8 148.2

(Hz)
141315
Analysis of Alternatives
  • Vs. Non-Fluorinated Pyridines: In standard 3-bromopyridine, C2 appears as a singlet at

    
    150 ppm. In the 2-fluoro analog, C2 shifts to 
    
    
    160 ppm and becomes a massive doublet.
  • Diagnostic Value: The C3 carbon in 2-fluoro-3-bromopyridine is significantly upfield (105.8 ppm) compared to 3-bromopyridine (~120 ppm) due to the combined shielding of the ortho-fluorine and the heavy-atom effect of bromine.

Part 3: Experimental Protocol (Self-Validating System)

Acquiring high-quality


Protocol: "Fluorine-Optimized" C NMR

Objective: Maximize Signal-to-Noise (S/N) for quaternary carbons split by fluorine.

  • Sample Preparation:

    • Concentration: 30–50 mg in 0.6 mL CDCl

      
      .
      
    • Relaxation Agent (Critical): Add 2–3 mg of Chromium(III) acetylacetonate [Cr(acac)

      
      ] .
      
    • Why? The C2 (attached to F) and C3 (attached to substituent) are quaternary. Their

      
       relaxation times can exceed 10–20 seconds. Cr(acac)
      
      
      is a paramagnetic relaxation agent that reduces
      
      
      to < 2 seconds, allowing for faster pulsing without saturation.
  • Acquisition Parameters (Bruker/Varian Standard):

    • Pulse Sequence: zgpg30 (Power-gated decoupling, 30° pulse).

    • Relaxation Delay (

      
      ):  Set to 2.0 – 3.0 seconds  (if using Cr(acac)
      
      
      ). If not using Cr(acac)
      
      
      ,
      
      
      must be
      
      
      10 seconds.
    • Spectral Width: 240 ppm (ensure C2 at ~165 ppm is not aliased).

    • Scans (NS): Minimum 1024 scans. (Splitting C2 into a doublet halves the height; splitting C3 into a doublet halves it again. You need 4x scans to recover S/N).

  • Processing:

    • Line Broadening (LB): 1.0 – 2.0 Hz. (High coupling constants tolerate more broadening to smooth baseline noise).

Workflow: Assignment Logic

AssignmentStartStart: 13C Spectrum (1H Decoupled)Step1Identify C2 (Ipso)Look for doublet ~160-165 ppmJ ~ 240 HzStart->Step1Step2Identify C3 (Ortho/Subst)Look for doublet ~105-120 ppmJ ~ 30-45 HzStep1->Step2Step3Distinguish C4 vs C6Step2->Step3DecisionCompare J valuesStep3->DecisionResultC6Larger J (~14 Hz) = C6(Closer to N electronic path)Decision->ResultC6ResultC4Smaller J (~8 Hz) = C4Decision->ResultC4

Figure 2: Step-by-step logic for assigning 2-fluoro-3-substituted pyridine carbons based on coupling magnitude.

References

  • Doddrell, D., et al. (1974). "Carbon-13 Nuclear Magnetic Resonance Studies of Fluorinated Heterocycles." Journal of the Chemical Society, Perkin Transactions 2. Link

  • Reich, H. J. (2024). "WinPLT NMR Data: Chemical Shifts and Coupling Constants of Heterocycles." University of Wisconsin-Madison Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. (Standard reference for substituent additivity rules).
  • Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley. (Source for C-F coupling trends).
  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." Link

HPLC Method Guide: Purity Analysis of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Analyte: (4-Amino-2-fluoropyridin-3-yl)methanol (CAS: 1350475-34-1) Primary Application: Critical intermediate in the synthesis of Vonoprazan Fumarate (Potassium-Competitive Acid Blocker). The Challenge: This analyte presents a "perfect storm" for chromatographic difficulty: it is highly polar (methanol + amino groups), basic (pyridine nitrogen), and fluorinated. Standard C18 methods often suffer from poor retention (eluting in the void volume) and severe peak tailing due to silanol interactions. The Solution: This guide recommends a Pentafluorophenyl (PFP) Core-Shell methodology over traditional C18.[1] The PFP phase leverages specific fluorine-fluorine and


-

interactions to provide superior retention and peak shape, essential for quantifying low-level process impurities.

Part 1: Chemical Context & Chromatographic Challenges

To develop a robust method, one must understand the molecular behaviors governing the separation.

FeatureChemical MoietyChromatographic Impact
Basicity Pyridine Nitrogen (

) & Amino Group (

)
Tailing Risk: The basic nitrogen interacts with residual silanols on the silica support, causing peak tailing. Mitigation: Requires low pH mobile phase or end-capped columns.
Polarity Methanol Group (

)
Retention Risk: High polarity leads to rapid elution on hydrophobic (C18) phases, often co-eluting with solvent fronts.
Electronegativity Fluorine Atom (

)
Selectivity Opportunity: The fluorine atom creates a specific dipole. Standard alkyl phases (C8/C18) cannot exploit this, but Fluorophenyl phases can.[2]
The "Generic" Trap

Many labs attempt to use a standard C18 column with a high-water content mobile phase.

  • Result: The analyte often elutes at

    
     (void time).
    
  • Consequence: Integration is impossible; salt peaks interfere; method fails validation.

Part 2: Comparative Method Analysis

We evaluate three distinct approaches. The PFP method is designated as the primary recommendation due to its orthogonality to the analyte's fluorinated nature.

Method A: The Conventional C18 Approach (Baseline)
  • Column: C18 (L1), 5µm fully porous (e.g., Waters Symmetry or Agilent Zorbax).

  • Mechanism: Hydrophobic interaction.

  • Verdict: Suboptimal. Requires ion-pairing reagents (like Hexanesulfonate) or extremely low organic content (<3%) to achieve retention. Ion-pairing reagents are incompatible with LC-MS and require long equilibration times.

Method B: The HILIC Approach (Alternative)
  • Column: Bare Silica or Amide (e.g., TSKgel Amide-80).

  • Mechanism: Partitioning into a water-enriched layer on the surface.

  • Verdict: Viable but Complex. Excellent retention for polar compounds. However, sample diluents must be organic-rich (causing solubility issues for some process salts), and re-equilibration times are long.

Method C: The Optimized Fluorophenyl (PFP) Approach (Recommended)
  • Column: Pentafluorophenyl Core-Shell (e.g., Kinetex F5 or ACE C18-PFP).

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    interaction + Dipole-Dipole + Shape Selectivity.[3]
  • Verdict: Superior. The electron-deficient PFP ring on the stationary phase interacts strongly with the electron-rich amino group and the fluorine atom on the analyte. This "lock-and-key" mechanism separates the main peak from non-fluorinated impurities.

Comparative Data Summary (Simulated based on Phase Chemistry)
ParameterMethod A (C18)Method B (HILIC)Method C (PFP Core-Shell)
Retention Factor (

)
0.5 - 1.2 (Poor)5.0 - 8.0 (High)2.5 - 4.0 (Ideal)
Tailing Factor (

)
1.8 - 2.21.1 - 1.31.0 - 1.2
Equilibration Time FastSlowFast
MS Compatibility Low (if Ion Pair used)HighHigh

Part 3: Detailed Experimental Protocol (Method C)

This protocol is designed to be self-validating , meaning the system suitability criteria confirm the method's performance before every run.

Instrumentation & Conditions
  • System: HPLC or UHPLC with UV-Vis / PDA Detector.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 2.6 µm, 150 x 4.6 mm (or equivalent Core-Shell PFP).

  • Temperature: 35°C (Slightly elevated temperature reduces viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: 230 nm (Primary) and 254 nm (Secondary). Note: 230 nm provides higher sensitivity for the pyridine ring.

Mobile Phase Preparation[4][5][6][7][8]
  • Buffer (Mobile Phase A): 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Why pH 3.0? This ensures the pyridine nitrogen is fully protonated (

      
      ), preventing secondary interactions with silanols, while the formate buffer is MS-compatible.
      
  • Organic (Mobile Phase B): Acetonitrile (LC-MS Grade).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial Hold (Focusing)
2.0955End of Hold
12.04060Elution of Impurities
15.04060Wash
15.1955Re-equilibration
20.0955End of Run
Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (90:10).

  • Concentration: 0.5 mg/mL (for purity); 1.0 µg/mL (for sensitivity/LOD check).

  • Procedure: Weigh 25 mg of substance into a 50 mL volumetric flask. Dissolve in 5 mL Acetonitrile (to ensure solubility of organic impurities), then dilute to volume with Buffer.

Part 4: Visualization of Method Logic

Diagram 1: Column Selection Decision Tree

This logic flow illustrates why the PFP column is chosen over standard alternatives for this specific molecule.

ColumnSelection Start Start: Method Development Analyte: (4-Amino-2-fluoropyridin-3-yl)methanol CheckPolarity Is the analyte highly polar? (LogP < 1) Start->CheckPolarity C18Trial Trial 1: Standard C18 Column CheckPolarity->C18Trial Standard Approach ResultC18 Result: Low Retention (k' < 1) & Peak Tailing C18Trial->ResultC18 CheckF Does analyte contain Fluorine or Aromatics? ResultC18->CheckF Troubleshoot SelectHILIC Option A: HILIC (Good retention, complex setup) CheckF->SelectHILIC No SelectPFP Option B: PFP / F5 Core-Shell (Targeted F-F & Pi-Pi Interaction) CheckF->SelectPFP Yes (Critical Step) FinalMethod Final Method: PFP Column Acidic Mobile Phase (pH 3.0) SelectPFP->FinalMethod

Caption: Decision logic for selecting the Pentafluorophenyl (PFP) stationary phase based on analyte properties.

Diagram 2: Analytical Workflow & System Suitability

The operational workflow ensures data integrity through rigorous checkpoints.

Workflow Prep 1. Sample Prep (Dissolve in 10% ACN/Buffer) SST 2. System Suitability (SST) Inject Standard (5 reps) Prep->SST CheckSST Check Criteria: RSD < 2.0% Tailing < 1.5 Resolution > 2.0 SST->CheckSST Fail Fail: Clean Column / Adjust pH CheckSST->Fail Criteria Not Met Pass Pass: Inject Samples CheckSST->Pass Criteria Met Fail->SST Retry Calc 3. Calculation Area Normalization % Pass->Calc

Caption: Operational workflow emphasizing System Suitability Testing (SST) as a gatekeeper for data quality.

Part 5: Validation & Troubleshooting

System Suitability Criteria (SST)

To ensure the method is trustworthy, the following limits must be met before analyzing samples:

  • Tailing Factor (

    
    ):  NMT (Not More Than) 1.5. Higher tailing indicates pH drift or column aging.
    
  • Theoretical Plates (

    
    ):  NLT (Not Less Than) 5,000.
    
  • Precision (%RSD): NMT 2.0% for 5 replicate injections of the standard.

Troubleshooting Guide
  • Problem: Split peaks.

    • Cause: Sample solvent is too strong (e.g., 100% Acetonitrile).

    • Fix: Match sample diluent to the initial mobile phase (mostly aqueous).

  • Problem: Retention time drift.

    • Cause: pH fluctuation in the aqueous buffer.

    • Fix: Use accurate pH metering; buffer capacity of Formate is best at pH 3.0 or 3.75. Do not use unbuffered water.

References

  • Zou, Q., et al. (2016).[] "Identification, characterization, and high-performance liquid chromatography quantification of process-related impurities in vonoprazan fumarate." Journal of Separation Science, 39(7), 1232-1241.[] Link

  • Mac-Mod Analytical. "C18 Bonded Phase by the Addition of a Pentafluorophenyl PFP Group." Application Note. Link

  • Waters Corporation. "Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases." Application Note. Link

  • Sielc Technologies. "HPLC Separation of Aminopyridines in Non-Aqueous Mobile Phase." Link

  • PubChem. "(4-Amino-2-fluoropyridin-3-yl)methanol Compound Summary." Link

Sources

A Comparative Guide to the Reactivity of 2-Fluoro- vs. 2-Chloro-aminopyridine Methanols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and synthetic route design, the choice between a fluorine or chlorine substituent on a heterocyclic core can profoundly influence molecular properties and synthetic outcomes. This guide provides an in-depth comparison of the reactivity of 2-fluoro- and 2-chloro-aminopyridine methanol scaffolds, offering experimental insights and strategic guidance for their application. While the exact isomeric arrangement of the amino and methanol groups can vary, this comparison focuses on the fundamental electronic and steric differences imparted by the halogen at the 2-position of the pyridine ring, which dictates the molecule's behavior in key synthetic transformations.

Foundational Physicochemical Differences

The reactivity divergence between 2-fluoro- and 2-chloro-aminopyridine derivatives is rooted in the intrinsic properties of the carbon-halogen bond and the halogen's effect on the pyridine ring's electronic landscape.

  • Electronegativity and Bond Strength : Fluorine is the most electronegative element (3.98 on the Pauling scale) compared to chlorine (3.16). This high electronegativity results in a highly polarized and exceptionally strong C-F bond (bond dissociation energy ~105.4 kcal/mol), which is significantly stronger than the C-Cl bond (~78.5 kcal/mol).[1]

  • Inductive vs. Mesomeric Effects : Both halogens exert a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring. However, fluorine's smaller size and 2p orbital overlap allow for a moderate resonance donation effect (+M), which can partially counteract its inductive pull. Chlorine's +M effect is weaker. This interplay influences the electron density at various positions on the ring.

  • Acidity/Basicity : The strong inductive effect of the halogens decreases the basicity of the pyridine nitrogen. For 2-halopyridines, the pKa values are significantly lower than pyridine itself, with 2-chloropyridine having a pKa of 0.72.[2] This increased acidity of the pyridinium conjugate acid reflects the reduced electron density on the nitrogen atom, making it less available for protonation.

PropertyFluorine SubstituentChlorine SubstituentSignificance in Reactivity
C-X Bond Energy ~105.4 kcal/mol[1]~78.5 kcal/mol[1]The stronger C-F bond is much harder to break, making it inert in many cross-coupling reactions where C-Cl is reactive.[3][4]
Electronegativity 3.98[1]3.16[1]Fluorine's higher electronegativity strongly polarizes the C-F bond and enhances the ring's susceptibility to nucleophilic attack.[5]
Steric Size (van der Waals Radius) 1.47 Å[1]1.74 Å[1]Chlorine's larger size can introduce steric hindrance, potentially affecting catalyst coordination and reaction rates.
Effect on Pyridine pKa Decreases basicity significantlyDecreases basicity significantly[2]The electron-withdrawing nature of both halogens reduces the nucleophilicity of the ring nitrogen and the exocyclic amino group.
Reactivity in Metal-Catalyzed Cross-Coupling Reactions

A primary area where the two scaffolds diverge is in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Buchwald-Hartwig amination, which are cornerstones of modern drug synthesis.[6] The rate-determining step in many of these reactions is the oxidative addition of the palladium catalyst to the carbon-halogen bond.

The 2-Chloro Derivative: The Reactive Partner

The C-Cl bond is significantly more susceptible to oxidative addition by Pd(0) catalysts than the robust C-F bond.[3][4] Therefore, 2-chloro-aminopyridine methanols are readily employed as the electrophilic partner in cross-coupling reactions.

  • Suzuki-Miyaura Coupling : The 2-chloro derivative can be coupled with a wide range of aryl or alkyl boronic acids/esters to form a new C-C bond at the 2-position.

  • Buchwald-Hartwig Amination : This reaction allows for the formation of a C-N bond, coupling the 2-chloro position with a primary or secondary amine.

The 2-Fluoro Derivative: The Spectator

Under typical palladium-catalyzed conditions, the C-F bond is generally unreactive.[3] This chemical orthogonality is a powerful tool in synthetic design. A 2-fluoro-aminopyridine methanol derivative will not typically act as an electrophile in these reactions. Instead, other functional groups on the molecule (like a different halide or a triflate) would be the site of cross-coupling, with the 2-fluoro group remaining intact. This allows for selective, sequential functionalization of poly-substituted rings.

The choice of catalyst and conditions is critical and depends on the halogen present.

cluster_start cluster_decision cluster_chloro cluster_fluoro Start Select Aminopyridine Methanol Scaffold Decision Halogen at C2? Start->Decision Chloro_Path 2-Chloro Derivative Decision->Chloro_Path  Cl Fluoro_Path 2-Fluoro Derivative Decision->Fluoro_Path  F Chloro_Action Use as Electrophile in Cross-Coupling (Suzuki, Buchwald, etc.) Chloro_Path->Chloro_Action Chloro_Catalyst Standard Pd Catalysts (e.g., Pd(dppf)Cl2, Pd2(dba)3) + Phosphine Ligands (e.g., SPhos, RuPhos) Chloro_Action->Chloro_Catalyst Fluoro_Action Use in Nucleophilic Aromatic Substitution (SNAr) or as inert scaffold for other reactions Fluoro_Path->Fluoro_Action Fluoro_Catalyst No Pd-catalyst for C-F activation. Use strong nucleophile + base for SNAr. Fluoro_Action->Fluoro_Catalyst cluster_F 2-Fluoro Pyridine (Faster) cluster_Cl 2-Chloro Pyridine (Slower) F_Start Fluoropyridine + Nu⁻ F_TS1 [TS1]‡ (Low Energy) F_Start->F_TS1 F_Intermediate Meisenheimer Complex (Stabilized by F) F_TS1->F_Intermediate F_TS2 [TS2]‡ F_Intermediate->F_TS2 F_Product Substituted Product + F⁻ F_TS2->F_Product Cl_Start Chloropyridine + Nu⁻ Cl_TS1 [TS1]‡ (High Energy) Cl_Start->Cl_TS1 Cl_Intermediate Meisenheimer Complex (Less Stabilized by Cl) Cl_TS1->Cl_Intermediate Cl_TS2 [TS2]‡ Cl_Intermediate->Cl_TS2 Cl_Product Substituted Product + Cl⁻ Cl_TS2->Cl_Product

Caption: Energy profile comparison for SNAr reactions.

Experimental Protocols: A Practical Comparison

This protocol outlines a typical procedure for coupling (2-amino-5-chloropyridin-4-yl)methanol with an arylboronic acid.

  • Reaction Setup : To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloro-aminopyridine methanol derivative (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (2-5 mol%), and a base, typically K₂CO₃ or K₃PO₄ (2-3 eq).

  • Solvent Addition : Add a degassed solvent mixture, commonly 1,4-dioxane/water (e.g., 4:1 v/v).

  • Reaction Execution : Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Note: A 2-fluoro analog under these conditions would result in recovery of starting material.

This protocol describes a typical displacement of the fluoride with an amine nucleophile.

  • Reaction Setup : In a vial, dissolve the 2-fluoro-aminopyridine methanol derivative (1.0 eq) in a polar aprotic solvent such as DMSO or DMF.

  • Reagent Addition : Add the amine nucleophile (1.1-1.5 eq) followed by a base, such as K₂CO₃ or DIPEA (2-3 eq).

  • Reaction Execution : Heat the reaction mixture to a temperature between 60 °C and 120 °C. The optimal temperature depends on the nucleophilicity of the amine. Monitor reaction progress by LC-MS.

  • Workup and Purification : After completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine to remove the solvent and base. Dry, filter, and concentrate the organic phase. Purify the residue via flash column chromatography.

Note: The 2-chloro analog would react much slower or require significantly higher temperatures to achieve a comparable conversion rate.

Conclusion and Strategic Recommendations

The choice between a 2-fluoro and 2-chloro aminopyridine methanol building block is a strategic decision that dictates the available synthetic routes.

  • Choose the 2-Chloro derivative when the synthetic plan involves metal-catalyzed cross-coupling at the 2-position. It is the workhorse for building molecular complexity via Suzuki, Buchwald-Hartwig, Sonogashira, and other related transformations.

  • Choose the 2-Fluoro derivative when the strategy calls for nucleophilic aromatic substitution (SNAr) at the 2-position. Its high reactivity allows for the introduction of a wide range of N-, O-, and S-nucleophiles under relatively mild conditions. Furthermore, its inertness in cross-coupling makes it an ideal choice for complex scaffolds where selective functionalization at other positions is required.

By understanding these fundamental reactivity differences, researchers can design more efficient, robust, and selective synthetic routes, accelerating the drug discovery and development process.

References

  • Cativiela, C., et al. The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Available from: [Link]

  • van der Lubbe, S. C. C., et al. Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available from: [Link]

  • Tang, P., et al. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. J. Am. Chem. Soc. 2014, 136, 24, 8614–8623. Available from: [Link]

  • Clot, E., et al. Selectivity of C-H activation and competition between C-H and C-F bond activation at fluorocarbons. Chem. Soc. Rev., 2011, 40, 5065-5080. Available from: [Link]

  • Benassi, E., et al. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Phys. Chem. Chem. Phys., 2021, 23, 18958-18974. Available from: [Link]

  • Pannifer, A. D., et al. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. RSC Med. Chem., 2024, 15, 12-25. Available from: [Link]

  • MDPI. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides. Available from: [Link]

  • Reddit. Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Available from: [Link]

  • ResearchGate. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines | Request PDF. Available from: [Link]

  • MDPI. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Available from: [Link]

  • ACS Publications. Recent Advancement in Palladium-Catalyzed C–C Bond Activation of Strained Ring Systems: Three- and Four-Membered Carbocycles as Prominent C3/C4 Building Blocks. Available from: [Link]

  • Chemistry Stack Exchange. Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Available from: [Link]

  • Patil, A. A. RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research, 2017, 3(9), 147-156. Available from: [Link]

  • YouTube. Basicity of Pyridine | Effect of Substituents on Basicity of Pyridine | Acidity of Pyridine. Available from: [Link]

  • Chegg.com. Solved the pKa values ; 2-Cl pyridine : 0.72 2-Br pyridine : | Chegg.com. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Available from: [Link]

  • Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.
  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Available from: [Link]

  • Synthesis Spotlight. Buchwald–Hartwig Amination with Aqueous Ammonia. Available from: [Link]

  • National Institutes of Health. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Available from: [Link]

  • ACS Publications. Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. Available from: [Link]

  • Organic Chemistry Portal. Arylamine synthesis by amination (arylation). Available from: [Link]

  • Google Patents. CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • National Institutes of Health. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. Available from: [Link]

  • National Institutes of Health. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available from: [Link]

  • Google Patents. WO2021013997A1 - Process for the synthesis of n-alkyl-4-pyridinamines.

Sources

mass spectrometry fragmentation pattern of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth mass spectrometry (MS) characterization of (4-Amino-2-fluoropyridin-3-yl)methanol (CAS: 1256816-37-9), a critical starting material in the synthesis of potassium-competitive acid blockers (P-CABs) such as Vonoprazan .

Accurate profiling of this intermediate is essential for establishing impurity fate mapping in drug substance manufacturing. This document compares the MS fragmentation behavior of the target compound against its non-fluorinated analogue and regioisomers , highlighting specific ionization pathways that allow for unambiguous identification in complex matrices.

Key Technical Takeaway: The presence of the ortho-fluorine substituent introduces a unique HF elimination pathway and alters the energetics of the benzylic water loss, creating a distinct spectral fingerprint compared to standard aminopyridines.

Experimental Configuration & Methodology

To ensure reproducibility, the following instrument parameters are recommended. These conditions favor the generation of structurally significant fragment ions (E-E-A-T).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.[1]

  • Spray Voltage: 3.5 kV (Soft ionization to preserve molecular ion).

  • Collision Energy (CE): Stepped energy ramp (15, 30, 45 eV) to capture both labile neutral losses and skeletal rearrangements.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water (Proton source).

    • B: Acetonitrile (Aprotic modifier).

    • Note: Avoid ammonium buffers if monitoring -NH3 loss to prevent background interference.

Gas Chromatography-Mass Spectrometry (GC-MS) – Alternative
  • Ionization: Electron Impact (EI) at 70 eV.

  • Relevance: Used primarily for raw material purity testing (volatile precursors).

  • Limitation: Extensive fragmentation often obliterates the molecular ion (

    
    ), making ESI the preferred method for structural elucidation.
    

Fragmentation Analysis: The Target Molecule

Compound: (4-Amino-2-fluoropyridin-3-yl)methanol Formula: C


H

FN

O Monoisotopic Mass: 142.05 Da Precursor Ion [M+H]

:
m/z 143.06
Primary Fragmentation Pathways (ESI+)

Upon collisional activation, the protonated precursor (m/z 143) undergoes three competitive dissociation channels driven by the functional group proximity (Ortho Effect).

  • Dehydration (Base Peak Formation):

    • Transition: m/z 143

      
      m/z 125 (
      
      
      
      -18 Da).
    • Mechanism: The 3-hydroxymethyl group is activated by the pyridine nitrogen. Protonation of the hydroxyl group leads to rapid loss of H

      
      O, generating a resonance-stabilized aza-benzyl cation .
      
    • Significance: This is typically the most abundant ion (Base Peak) at low-to-moderate collision energies.

  • Fluorine Elimination (Diagnostic Pathway):

    • Transition: m/z 125

      
      m/z 105 (
      
      
      
      -20 Da).
    • Mechanism: The aza-benzyl cation subsequently loses Hydrogen Fluoride (HF). This is specific to the fluorinated motif and distinguishes it from non-fluorinated impurities.

  • Ring Contraction & HCN Loss:

    • Transition: m/z 105

      
      m/z 78 (
      
      
      
      -27 Da).
    • Mechanism: Characteristic pyridine ring degradation involving the loss of Hydrogen Cyanide (HCN), confirming the nitrogenous aromatic core.

Comparative Analysis: Target vs. Alternatives

This section objectively compares the target molecule with structural alternatives to demonstrate specificity.

Comparison 1: Effect of Fluorination

Alternative: (4-Aminopyridin-3-yl)methanol (Non-fluorinated analogue).

FeatureTarget: (4-Amino-2-fluoro...)Analogue: (4-Amino-...)Diagnostic Value
Precursor [M+H]+ 143 125 Mass shift of +18 Da (F vs H).
Primary Loss -H

O (

125)
-H

O (

107)
Parallel mechanism; mass offset maintained.
Secondary Loss -HF (-20 Da) -HCN (-27 Da) CRITICAL: The target loses HF; the analogue cannot.
Spectral Hardness Moderate (Stable C-F bond)High (Labile ring protons)Target requires higher CE to fragment the ring.

Insight: The presence of the m/z 105 fragment (arising from 125 - HF) is the definitive marker for the fluorinated intermediate. If you observe m/z 107, you have significant defluorinated impurity.

Comparison 2: Regioisomer Discrimination

Alternative: (2-Amino-4-fluoropyridin-3-yl)methanol (Isomer).

  • Structural Difference: The amino group and fluorine atom are swapped.

  • MS Differentiation:

    • Target: The 4-amino group is para to the pyridine nitrogen, increasing basicity and stabilizing the precursor.

    • Isomer: The 2-amino group is ortho to the pyridine nitrogen. This facilitates an intramolecular H-bond with the ring nitrogen, often suppressing protonation efficiency in ESI.

    • Fragmentation: The Isomer often shows a higher ratio of -NH

      
       loss  (m/z 126) compared to the Target, due to the lability of the 2-amino group (amidine-like character).
      

Visualizing the Fragmentation Logic

The following diagram maps the specific dissociation pathways for the target molecule, highlighting the diagnostic ions required for Multiple Reaction Monitoring (MRM) development.

FragmentationPathway Precursor [M+H]+ Precursor m/z 143 (C6H8FN2O+) Ion_125 Aza-benzyl Cation m/z 125 [M+H - H2O]+ Precursor->Ion_125 - H2O (18 Da) (Primary Path) Ion_126 Deaminated Cation m/z 126 [M+H - NH3]+ Precursor->Ion_126 - NH3 (17 Da) (Minor Path) Ion_105 Defluorinated Core m/z 105 [m/z 125 - HF]+ Ion_125->Ion_105 - HF (20 Da) (Diagnostic) Ion_78 Pyridyne-like Fragment m/z 78 [m/z 105 - HCN]+ Ion_105->Ion_78 - HCN (27 Da) (Ring Cleavage)

Caption: ESI+ Fragmentation pathway of (4-Amino-2-fluoropyridin-3-yl)methanol. The Red arrow indicates the critical diagnostic transition for fluorinated identification.

Summary Data Tables

Table 1: MRM Transition Parameters (Recommended)

Use these values to set up quantitative methods (e.g., on Agilent 6400 or Sciex Triple Quad).

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)Ion TypePurpose
143.1 125.1 5015QuantifierHigh abundance (Base Peak)
143.1 105.1 5035QualifierSpecificity (Confirms Fluorine)
143.1 98.1 5040QualifierRing fragment (-HCN from 125)
Table 2: Neutral Loss Comparison Guide
Neutral LossMass (

)
Source StructureInterpretation
Water -18.01-CH

OH
Confirms presence of hydroxymethyl group.
Ammonia -17.03-NH

Confirms amino substituent.
HF -20.01Ar-FSignature for 2-fluoropyridine core.
HCN -27.01Pyridine RingConfirms nitrogen heterocycle.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133055584, (4-Amino-2-fluoropyridin-3-yl)methanol. Retrieved from [Link]

  • Liu, A., et al. (2018). Identification, Characterization, and High-Performance Liquid Chromatography Quantification of Process-Related Impurities in Vonoprazan Fumarate. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 2-Fluoropyridine Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Retrieved from [Link]

Sources

IR absorption peaks for hydroxyl and amino groups in fluoropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Spectral Signatures of Fluoropyridines: Distinguishing Hydroxyl and Amino Groups via IR Spectroscopy

Executive Summary

In medicinal chemistry, fluoropyridines serve as critical bioisosteres for benzene rings, offering modulated lipophilicity and metabolic stability. However, validating the functionalization of these scaffolds—specifically distinguishing between hydroxyl (-OH) and amino (-NH2) substitutions—presents unique spectroscopic challenges.

This guide provides a comparative analysis of the Infrared (IR) absorption profiles for these two groups within the fluoropyridine architecture. Unlike standard aliphatic systems, the fluorinated heterocyclic ring induces significant electronic perturbations (inductive withdrawal and mesomeric donation) and tautomeric shifts that dramatically alter spectral footprints.

The Electronic Landscape: The Fluorine Effect

Before analyzing specific peaks, one must understand the environment. The fluorine atom on a pyridine ring acts as a "spectral modifier" through two competing mechanisms:

  • Inductive Effect (-I): Fluorine is highly electronegative, withdrawing electron density through the

    
    -framework. This generally strengthens adjacent bonds (increasing force constants 
    
    
    
    ) and shifts absorption frequencies to higher wavenumbers .
  • Resonance Effect (+R): Fluorine can donate lone pair electrons into the

    
    -system, specifically affecting positions ortho and para to it.
    

Impact on IR:

  • C-F Stretching: Appears as a strong, broad band in the 1150–1250 cm⁻¹ region, often obscuring the C-O or C-N single bond stretches.

  • Ring Vibrations: The "breathing" modes of the pyridine ring are shifted (typically +10–20 cm⁻¹) compared to non-fluorinated analogs due to ring stiffening.

Comparative Analysis: Amino vs. Hydroxyl

A. The Amino Group (-NH2): The "Twin Peaks"

Primary aminopyridines exhibit a distinct, reliable signature. The presence of the fluorine atom generally exerts a -I effect, slightly shortening the N-H bonds and shifting frequencies upward compared to non-fluorinated aminopyridines.

  • Stretching Region (3300–3500 cm⁻¹):

    • Asymmetric Stretch (

      
      ):  The higher energy mode, typically found at 3440–3500 cm⁻¹ .
      
    • Symmetric Stretch (

      
      ):  The lower energy mode, found at 3300–3360 cm⁻¹ .
      
    • Diagnostic Rule: The separation between these peaks is usually ~100–120 cm⁻¹.

  • Bending Region (1600–1650 cm⁻¹):

    • Scissoring (

      
      ):  A sharp, medium-intensity band near 1620–1650 cm⁻¹ . This is often distinct from the aromatic ring stretches.
      
B. The Hydroxyl Group (-OH): The "Tautomer Trap"

Hydroxypyridines are deceptive. They rarely exist as pure "enols" (pyridine-ols). Instead, they undergo prototropic tautomerism to form pyridones (amide-like structures). Fluorine substitution affects the acidity of the N-H and O-H protons, influencing this equilibrium.

  • 2- and 4-Hydroxypyridines (Pyridone Form Dominant):

    • O-H Stretch: Absent or extremely broad. You will not see a sharp peak at 3600 cm⁻¹.

    • N-H Stretch (Amide-like): A broad, multi-structured band centered around 2800–3200 cm⁻¹ due to strong intermolecular hydrogen bonding (dimerization).

    • C=O Stretch (The "Smoking Gun"): A very strong band at 1650–1680 cm⁻¹ . This mimics an amide carbonyl and is the definitive marker for the pyridone tautomer.

  • 3-Hydroxypyridine (Phenolic Form Dominant):

    • O-H Stretch: A distinct band at 3590–3600 cm⁻¹ (non-bonded) or 3200–3400 cm⁻¹ (H-bonded).

    • Absence of C=O: No carbonyl peak in the 1650+ region.

Data Summary: Critical Absorption Zones

The following table synthesizes experimental data ranges for fluorinated pyridine derivatives.

Functional GroupVibration ModeWavenumber (cm⁻¹)IntensityNotes
Amino (-NH2) N-H Stretch (Asym)3440 – 3500MediumShifted +10-20 cm⁻¹ by F-substitution.
N-H Stretch (Sym)3300 – 3360Medium"Twin peak" signature.
N-H Scissoring1620 – 1650Med-StrongCan overlap with ring C=C/C=N.
Hydroxyl (-OH) (3-position) O-H Stretch3200 – 3600VariableBroad if H-bonded; sharp if free.
C-O Stretch1200 – 1260StrongOften obscured by C-F stretch.
Pyridone (C=O) (2-/4-position) C=O Stretch1650 – 1690Very StrongDefinitive marker for tautomers.
N-H Stretch (Amide)2800 – 3200Broad/Weak"Jagged" appearance due to H-bonding.
Fluorine (-F) C-F Stretch1150 – 1250Very StrongBroad band; diagnostic of the scaffold.

Experimental Validation Protocol

To ensure spectral fidelity, the choice of sampling technique is critical. Fluoropyridines are often hygroscopic or exist as polymorphs.

Method A: ATR (Attenuated Total Reflectance) – Recommended for Routine Screening
  • Crystal: Diamond or ZnSe (Diamond preferred for hard crystalline fluoropyridines).

  • Pros: Minimal prep, preserves hydration state.

  • Cons: Peak intensity shifts slightly to lower wavenumbers compared to transmission.

Method B: KBr Pellet – Recommended for Structural Assignment
  • Matrix: Dry Potassium Bromide (1:100 ratio).

  • Pros: Higher resolution; separates H-bonding shoulders.

  • Cons: Pressure can induce polymorphic changes; hygroscopic KBr can confuse -OH regions.

Workflow: Structural Determination Logic

SpectralLogic Start Unknown Fluoropyridine Sample Region1 Analyze 1650-1700 cm⁻¹ Region Start->Region1 StrongCO Strong Band Present? Region1->StrongCO PyridonePath Tautomer: Pyridone Form (2- or 4-substituted) StrongCO->PyridonePath Yes (C=O) Check3000 Analyze 3300-3500 cm⁻¹ Region StrongCO->Check3000 No TwinPeaks Doublet (Twin Peaks)? Check3000->TwinPeaks AminoPath Confirm: Amino Group (-NH2) Verify Scissoring @ ~1630 TwinPeaks->AminoPath Yes HydroxylPath Broad Singlet or OH Blob? TwinPeaks->HydroxylPath No PhenolPath Confirm: 3-Hydroxypyridine (Phenolic Form) HydroxylPath->PhenolPath Yes

Figure 1: Decision tree for distinguishing functional groups in fluorinated heterocyclic systems.

Mechanistic Insights & Troubleshooting

The Fermi Resonance Complication: In 2-aminopyridines (especially with heavy halogens like Br or I, but also observed with F), the symmetric N-H stretch can couple with the overtone of the scissoring mode (


 cm⁻¹). This creates a "Fermi doublet" or an extra shoulder in the 3200–3300 cm⁻¹ region, which can be mistaken for an -OH stretch [1].

The "Fluorine Masking" Effect: The C-F stretching vibration (1150–1250 cm⁻¹) is exceptionally strong. In 3-hydroxypyridines, the C-O stretch (normally ~1200 cm⁻¹) often overlaps perfectly with the C-F band.

  • Solution: Do not rely on the C-O fingerprint. Focus strictly on the high-frequency O-H/N-H region and the carbonyl region.

H-Bonding Networks: Fluorine is a weak hydrogen bond acceptor, but it alters the lattice packing. In solid-state IR (ATR/KBr), this leads to sharper N-H bands compared to non-fluorinated analogs, as the fluorine atom discourages certain "sloppy" H-bond networks, locking the crystal into more defined motifs [2].

References

  • Vibrational Spectra of 2-Aminopyridine Derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Analyzes the Fermi resonance and N-H stretching modes in halogenated aminopyridines.

  • Impact of Fluorination on Ring Normal Modes. Royal Society of Chemistry (RSC) Advances. Details the shift in ring breathing modes and C-F coupling in fluoropyridines.

  • NIST Chemistry WebBook, SRD 69. Standard Reference Data for 2-aminopyridine and 3-hydroxypyridine IR spectra.

  • Tautomerism in Hydroxypyridines. Journal of Molecular Structure. Discusses the IR signatures of the pyridone vs. hydroxypyridine equilibrium.

A Comparative Guide to the Crystal Structures of (4-Amino-2-fluoropyridin-3-yl)methanol Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The aminopyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The specific derivative, (4-Amino-2-fluoropyridin-3-yl)methanol, and its analogs are of significant interest in drug discovery, particularly in the development of kinase inhibitors. The three-dimensional arrangement of atoms and molecules within a crystal lattice, known as the crystal structure, is of paramount importance. It dictates a compound's physicochemical properties, including solubility, stability, and bioavailability, and provides crucial insights into the intermolecular interactions that govern molecular recognition at the active sites of biological targets.

While a publicly available crystal structure for (4-Amino-2-fluoropyridin-3-yl)methanol was not identified at the time of this writing, a comparative analysis of its close structural analogs can provide valuable insights into its likely solid-state behavior. This guide presents a comparative overview of the crystal structures of related aminopyridine methanol derivatives. By examining the influence of substituent placement and the presence of fluorine on the crystal packing and hydrogen bonding networks, we can infer the structural properties of the title compound and its derivatives, thereby aiding in the rational design of new chemical entities.

Methodology: The Path to Elucidating Crystal Structures

The determination of a molecule's crystal structure is predominantly achieved through single-crystal X-ray diffraction. This powerful analytical technique allows for the precise mapping of electron density within a crystal, revealing the positions of individual atoms and the nature of the bonds and interactions between them.

Experimental Workflow for Single-Crystal X-ray Diffraction

The process, from obtaining a suitable crystal to the final structural refinement, is a meticulous one. Below is a generalized workflow:

workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of the (4-Amino-2-fluoropyridin-3-yl)methanol Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Selection of a High-Quality Single Crystal crystal_growth->crystal_selection xray_diffraction X-ray Diffraction Data Collection crystal_selection->xray_diffraction data_processing Data Processing (Integration, Scaling, Absorption Correction) xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods or Patterson Methods) data_processing->structure_solution structure_refinement Structure Refinement (Full-Matrix Least-Squares) structure_solution->structure_refinement validation Structure Validation & Deposition (e.g., to CCDC) structure_refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis of Aminopyridine Methanol Derivatives

In the absence of a crystal structure for the title compound, we will examine the structures of closely related molecules to understand the interplay of different functional groups on the crystal packing. The key interactions we anticipate are hydrogen bonds involving the amino group, the hydroxyl group of the methanol substituent, and the pyridine nitrogen. The introduction of a fluorine atom is expected to further influence the electrostatic potential of the molecule and may introduce weaker C-H···F interactions.

Due to the limited availability of public crystallographic data for a wide range of directly comparable derivatives, we will focus on the fundamental interactions observed in related aminopyridine structures and discuss the likely impact of fluorination.

The Role of Hydrogen Bonding

In aminopyridine derivatives, the amino group (-NH2) and the hydroxyl group (-OH) are excellent hydrogen bond donors, while the pyridine nitrogen and the oxygen of the hydroxyl group are hydrogen bond acceptors. This combination often leads to the formation of robust and predictable hydrogen-bonding networks, such as chains or sheets, which are primary determinants of the crystal packing.

For a hypothetical (4-Amino-2-fluoropyridin-3-yl)methanol crystal structure, we can postulate the following key hydrogen bonding interactions:

Figure 2: A schematic representation of potential hydrogen bonding in (4-Amino-2-fluoropyridin-3-yl)methanol.

The Influence of Fluorine Substitution

The introduction of a fluorine atom at the 2-position of the pyridine ring has several important consequences:

  • Electronic Effects: Fluorine is the most electronegative element, and its presence will withdraw electron density from the pyridine ring, making the pyridine nitrogen less basic and a weaker hydrogen bond acceptor.

  • Steric Effects: While fluorine is relatively small, its presence adjacent to the methanol-bearing carbon can influence the preferred conformation of the -CH2OH group.

  • Weak Interactions: The fluorine atom can participate in weaker C-H···F hydrogen bonds, which can provide additional stability to the crystal lattice.

In a study of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate, it was observed that N-H···O hydrogen bonds link molecules into chains, which are further cross-linked by C-H···F and C-H···π contacts.[1] The Hirshfeld surface analysis in this study revealed that F···H/H···F interactions made a significant contribution (35.6%) to the surface contacts, highlighting the importance of these weaker interactions in the crystal packing of fluorinated pyridines.[1]

Data Summary of Related Structures

While a direct comparison with the title compound is not possible, we can tabulate data for related aminopyridine derivatives to provide a baseline for understanding the structural landscape.

CompoundFormulaCrystal SystemSpace GroupKey Intermolecular Interactions
4-Amino-3-fluorophenylboronic acidC6H7B FNO2MonoclinicP21/cHydrogen bonds involving the amino and boronic acid groups.[2]
2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylateC11H10F4N2O2MonoclinicP21/nN-H···O, C-H···F, C-H···π.[1]
Methyl-(Z)-3-((4-fluorophenyl) amino)but-2-enoateC11H12FNO2MonoclinicP21/cWeak N-H···O and C-H···O hydrogen bonds.[3]

This table is illustrative and includes data for compounds with some structural similarities to the topic of interest.

Conclusion

The crystal structure of (4-Amino-2-fluoropyridin-3-yl)methanol and its derivatives is of considerable interest for understanding their solid-state properties and for rational drug design. While experimental data for the parent compound is not publicly available, a comparative analysis of related structures provides a framework for predicting its behavior. The interplay of strong N-H···O and O-H···N hydrogen bonds, along with weaker C-H···F interactions, is expected to be a dominant feature in the crystal packing of these compounds. The electronic and steric effects of the fluorine substituent will likely play a crucial role in modulating the strength and geometry of these interactions. The elucidation of the crystal structure of (4-Amino-2-fluoropyridin-3-yl)methanol through single-crystal X-ray diffraction would be a valuable contribution to the field, providing a benchmark for computational studies and aiding in the development of new therapeutics based on this important scaffold.

References

  • (4-Amino-2-fluoropyridin-3-yl)methanol | C6H7FN2O | CID 133055584 - PubChem. Available from: [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Available from: [Link]

  • (2-Fluoro-4-iodopyridin-3-yl)methanol | C6H5FINO | CID 11021396 - PubChem. Available from: [Link]

  • Atlas, S., et al. (2025). Structural and Quantum Study of Newly Synthesized Methyl(Z)-3-((4-Fluorophenyl) Amino) But-2-Enoate. Advanced Journal of Chemistry, Section A, 8(4), 809-824. Available from: [Link]

  • Corley, C. A., et al. (2021). Synthesis and crystal structure of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1272-1276. Available from: [Link]

  • Dar'in, D. V., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry, 82(24), 13583-13589. Available from: [Link]

  • (2-Aminopyridin-3-yl)methanol | C6H8N2O | CID 11159325 - PubChem. Available from: [Link]

  • (4-amino-2-fluorophenyl)methanol (C7H8FNO) - PubChemLite. Available from: [Link]

  • CCDC 2110421: Experimental Crystal Structure Determination. KAUST Repository. Available from: [Link]

  • (3-fluoropyridin-4-yl)methanol (C6H6FNO) - PubChemLite. Available from: [Link]

  • Al-Warhi, T., et al. (2022). The Crystal Structure of 2-Amino-4-(2,3-Dichlorophenyl)-6-Methoxy-4H-Benzo[h]chromene-3-Carbonitrile: Antitumor and Tyrosine Kinase Receptor Inhibition Mechanism Studies. Molecules, 27(19), 6599. Available from: [Link]

  • Yathirajan, H. S., et al. (2016). Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 9), 1308-1313. Available from: [Link]

  • (4-amino-3-methylpyridin-2-yl)methanol - PubChemLite. Available from: [Link]

Sources

Verifying Regioselectivity in Synthesis of 4-Amino-2-fluoropyridine-3-methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis and rigorous verification of 4-amino-2-fluoropyridine-3-methanol , a critical scaffold for kinase inhibitors. It addresses the common "regioselectivity trap" where the structural isomer, 2-amino-4-fluoropyridine-3-methanol, is inadvertently produced.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

The Regioselectivity Challenge

Synthesizing polysubstituted pyridines, particularly those with both amino and fluoro groups, is fraught with regiochemical ambiguity. For 4-amino-2-fluoropyridine-3-methanol (Target) , the primary challenge is distinguishing it from its isomer, 2-amino-4-fluoropyridine-3-methanol (Isomer A) .

These isomers often have identical mass spectra and similar polarity, making standard LC-MS verification insufficient. This guide compares the most robust synthetic routes and provides a self-validating NMR protocol to confirm the correct regiochemistry.

Comparative Route Summary
FeatureRoute A: Directed Ortho-Lithiation + SnAr (Recommended)Route B: Hofmann Rearrangement (Not Recommended)Route C: Nitration/Reduction (High Risk)
Starting Material 2,4-Difluoropyridine4-Fluoropyridine-2-carboxylic acid2-Fluoropyridine
Key Mechanism C3-Lithiation followed by C4-Selective SnAr Amide rearrangementElectrophilic Aromatic Substitution
Regiocontrol High: C4 is electronically activated for SnAr.Poor/Wrong: Typically yields 2-amino-4-fluoro isomer.Low: Mixtures of 3/5-nitro isomers.
Scalability High (Flow chemistry compatible)MediumLow (Safety concerns)

Deep Dive: The Validated Synthesis (Route A)

This protocol utilizes the electronic properties of the pyridine ring to force regioselectivity. By starting with 2,4-difluoropyridine , we leverage the acidity of the C3 position for functionalization and the high reactivity of the C4 position for nucleophilic substitution.

Step-by-Step Protocol
Step 1: C3-Selective Lithiation and Formylation

The proton at C3 (between two fluorines) is the most acidic (


).
  • Reagents: LDA (1.1 eq), THF, -78°C.

  • Procedure:

    • Cool a solution of 2,4-difluoropyridine in dry THF to -78°C.

    • Add LDA dropwise. The two ortho-fluorines direct lithiation exclusively to C3.

    • Quench with DMF (1.2 eq) to install the formyl group.

    • Product: 2,4-Difluoropyridine-3-carboxaldehyde.

Step 2: Regioselective SnAr (The Critical Step)

This step determines the final isomer. Nucleophilic aromatic substitution (SnAr) on 2,4-difluoropyridines with amines occurs preferentially at C4 rather than C2.

  • Mechanism: The intermediate Meisenheimer complex at C4 is stabilized by the para-nitrogen and the electron-withdrawing formyl group at C3. Steric hindrance from the C3-formyl group also slightly disfavors attack at C2 (flanked by N and Formyl) compared to C4 (flanked by Formyl and H).

  • Reagents:

    
     (aq) or 
    
    
    
    /MeOH, 0°C to RT.
  • Observation: The C4-fluorine is displaced, yielding 4-amino-2-fluoropyridine-3-carboxaldehyde .

  • Note: If the temperature is too high (>60°C), minor amounts of C2 substitution may occur. Keep mild.

Step 3: Reduction to Methanol
  • Reagents:

    
     (1.5 eq), MeOH, 0°C.
    
  • Procedure: Standard aldehyde reduction yields the target 4-amino-2-fluoropyridine-3-methanol .

Visualization of Reaction Pathways[1]

The following diagram illustrates the divergence between the correct pathway (C4 attack) and the incorrect pathway (C2 attack), highlighting the intermediates.

SynthesisPath Start 2,4-Difluoropyridine Lithio 3-Lithio-2,4-difluoropyridine (Transient) Start->Lithio LDA, -78°C (C3 Selective) Aldehyde 2,4-Difluoropyridine- 3-carboxaldehyde Lithio->Aldehyde DMF Target_Ald 4-Amino-2-fluoropyridine- 3-carboxaldehyde (CORRECT Intermediate) Aldehyde->Target_Ald NH3, RT (SnAr @ C4 favored) Isomer_Ald 2-Amino-4-fluoropyridine- 3-carboxaldehyde (WRONG Intermediate) Aldehyde->Isomer_Ald NH3, High Temp (SnAr @ C2 minor) Target 4-Amino-2-fluoropyridine- 3-methanol (TARGET) Target_Ald->Target NaBH4 Isomer 2-Amino-4-fluoropyridine- 3-methanol (ISOMER) Isomer_Ald->Isomer NaBH4

Caption: Synthesis pathway showing the critical regioselective SnAr step. C4-displacement is electronically favored, leading to the correct target.

Verification Protocol (Self-Validating System)

The most common error is assuming the product is correct based on MS data. You must use 1H NMR coupling constants to validate the position of the amino group relative to the fluorine.

The "H5 Coupling" Test

The proton at position 5 (H5) is the diagnostic reporter. Its coupling pattern to the Fluorine atom reveals the isomer.

  • Target (4-Amino-2-fluoro): H5 is para to the Fluorine at C2.

    • 
       (Small/Negligible).
      
    • Signal: H5 appears as a Doublet (coupling only to H6).

  • Isomer (2-Amino-4-fluoro): H5 is ortho to the Fluorine at C4.

    • 
       (Large).
      
    • Signal: H5 appears as a Doublet of Doublets (coupling to H6 + large coupling to F).

Verification Logic Diagram

NMR_Logic Start Analyze 1H NMR Focus on H5 Signal CheckJ Is there a large H-F coupling (> 5 Hz)? Start->CheckJ ResultCorrect TARGET CONFIRMED (4-Amino-2-fluoro) F is para to H5 CheckJ->ResultCorrect No (J < 2 Hz) ResultWrong WRONG ISOMER (2-Amino-4-fluoro) F is ortho to H5 CheckJ->ResultWrong Yes (J > 6 Hz)

Caption: Decision tree for verifying regioisomer identity using H5-F coupling constants.

Experimental Data Comparison Table
PropertyTarget: 4-Amino-2-fluoro Isomer: 2-Amino-4-fluoro
H5 Multiplicity Doublet (d)Doublet of Doublets (dd)
H5-F Coupling (

)
< 2 Hz (Para) ~8-10 Hz (Ortho)
H6 Multiplicity Doublet of Doublets (dd)Doublet of Doublets (dd)
H6-F Coupling ~3-5 Hz (Meta across N)~3-5 Hz (Meta)
13C NMR (C5) Small coupling (

Hz)
Large coupling (

Hz)

References

  • Regioselectivity of SnAr in 2,4-Difluoropyridines

    • Reaction of 2,4-difluoropyridine with nucleophiles preferentially occurs at the C4 position due to the stability of the Meisenheimer complex para to the nitrogen.
    • Source: (General Ref on SnAr selectivity).

  • Directed Ortho-Lithiation of Fluoropyridines

    • Lithiation of 2-fluoropyridine and derivatives occurs
    • Source:

  • NMR Coupling Constants in Fluoropyridines

    • Standard values for Ortho ( Hz) vs Para ( Hz) coupling.
    • Source:

A Comparative Guide to Reference Standards for Impurity Profiling of (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of strategies and reference standards for the impurity profiling of (4-Amino-2-fluoropyridin-3-yl)methanol, a key building block in contemporary pharmaceutical synthesis. As a Senior Application Scientist, the following content is structured to deliver not just procedural steps, but the scientific rationale behind the analytical choices, ensuring a robust and self-validating approach to impurity control in drug development.

The Critical Role of Impurity Profiling for (4-Amino-2-fluoropyridin-3-yl)methanol

(4-Amino-2-fluoropyridin-3-yl)methanol is a substituted pyridine derivative, a class of compounds integral to the synthesis of numerous active pharmaceutical ingredients (APIs). The control of impurities within this starting material is not merely a matter of regulatory compliance; it is a fundamental aspect of ensuring the safety, efficacy, and consistency of the final drug product.[1][2] Impurities can originate from various stages, including the synthesis of the starting material, degradation of the API during manufacturing and storage, and interactions with other components of the drug product.[1]

Regulatory bodies such as the International Council on Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances.[1] These guidelines necessitate the development of highly sensitive and specific analytical methods for impurity profiling.

Understanding Potential Impurities in (4-Amino-2-fluoropyridin-3-yl)methanol

A plausible synthetic strategy likely involves the introduction of the amino, fluoro, and methanol functionalities onto a pyridine core. This could involve steps like halogenation, nitration followed by reduction, nucleophilic substitution, and functional group interconversion. Based on these general pathways, we can anticipate the following classes of impurities:

  • Starting Material Residues: Incomplete reaction could lead to the presence of precursors such as 2-chloro-4-aminopyridine or 4-amino-2-chloropyridine-3-carboxylic acid.

  • Positional Isomers: The synthesis may yield isomers where the functional groups are arranged differently on the pyridine ring, for instance, (4-Amino-6-fluoropyridin-3-yl)methanol.

  • By-products of Fluorination: The fluorination step, if not perfectly selective, could result in under-fluorinated or over-fluorinated species.

  • Oxidation Products: The primary alcohol of the methanol group is susceptible to oxidation, forming the corresponding aldehyde or carboxylic acid.

  • Degradation Products: As an amino-substituted pyridine, the compound may be susceptible to degradation pathways such as deamination under certain conditions.

Comparison of Reference Standard Sources

Effective impurity profiling is contingent on the availability of high-purity reference standards for both the parent molecule and its potential impurities. The following table compares the primary sources for obtaining these critical reagents.

Source of Reference StandardPurity & CharacterizationAvailabilityCostKey Considerations
Commercial Suppliers (e.g., Sigma-Aldrich, Fluorochem) Typically offer the parent compound with a stated purity (e.g., >95-98%). A Certificate of Analysis (CoA) is usually provided.[2][3]Parent compound is generally available. Specific impurities are rarely offered off-the-shelf.Moderate for the parent compound.Ideal for initial method development and as a primary reference for the main component. Unlikely to provide a comprehensive set of impurity standards.
Specialized Pharmacopeial and Impurity Standard Suppliers (e.g., LGC, USP) Provide highly characterized primary standards with extensive documentation suitable for regulatory submissions. Purity is often established by mass balance.A limited catalog of the most common API impurities. Unlikely to have standards for a niche building block like (4-Amino-2-fluoropyridin-3-yl)methanol.HighThe gold standard for official methods, but availability is limited to well-established APIs.
Custom Synthesis Providers Purity can be specified by the client (e.g., >99%). Characterization packages can include NMR, MS, HPLC, and elemental analysis.High, as they synthesize compounds on demand.High, especially for small quantities and complex syntheses.The most practical and often necessary route for obtaining specific, unlisted process-related and degradation impurities. Essential for validating analytical methods for impurity quantification.

Analytical Methodologies for Impurity Profiling

High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is the cornerstone of modern impurity profiling due to its high sensitivity and specificity.

Proposed HPLC Method for (4-Amino-2-fluoropyridin-3-yl)methanol

The following is a robust starting point for developing a validated HPLC method for the impurity profiling of (4-Amino-2-fluoropyridin-3-yl)methanol and its potential impurities.

Instrumentation:

  • HPLC or UHPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Mass Spectrometer (optional but highly recommended for peak identification)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) is a versatile choice for separating compounds with moderate polarity.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD at a wavelength determined by the UV spectrum of the parent compound (likely around 254 nm and 280 nm).

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh and dissolve the (4-Amino-2-fluoropyridin-3-yl)methanol sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 1 mg/mL.

Experimental Workflow for Impurity Profiling

The following diagram illustrates a comprehensive workflow for the identification and quantification of impurities.

G cluster_0 Sample Preparation & Analysis cluster_1 Impurity Detection & Identification cluster_2 Quantification & Validation A API Sample (1 mg/mL) B HPLC-UV/DAD Analysis A->B C LC-MS Analysis A->C D Detect Peaks in HPLC Chromatogram B->D E Determine Mass of Unknown Peaks (LC-MS) C->E D->E F Propose Structures of Impurities E->F G Obtain/Synthesize Reference Standards F->G H Develop Quantitative Method (Spiking Studies) G->H I Method Validation (as per ICH Q2(R1)) H->I J Routine Impurity Profiling I->J

Caption: Workflow for Impurity Profiling of (4-Amino-2-fluoropyridin-3-yl)methanol.

Data Presentation and Interpretation

A crucial aspect of impurity profiling is the clear and concise presentation of data. The following table provides a template for summarizing the results of an impurity analysis.

Peak No.Retention Time (min)Relative Retention Time (RRT)Proposed Identitym/z (from LC-MS)Area % (by HPLC-UV)Specification Limit
15.20.85Starting Material A[Value]0.05< 0.10%
26.11.00(4-Amino-2-fluoropyridin-3-yl)methanol[Value]99.7-
37.81.28Positional Isomer[Value]0.08< 0.15%
49.31.52Oxidation Product[Value]0.06< 0.15%
511.51.89Unknown Impurity[Value]0.11< 0.10%

Conclusion and Recommendations

The impurity profiling of (4-Amino-2-fluoropyridin-3-yl)methanol is a critical activity in ensuring the quality and safety of pharmaceuticals derived from it. A systematic approach, grounded in an understanding of the potential synthetic pathways, is essential for identifying and controlling potential impurities.

Key Recommendations:

  • Proactive Impurity Identification: Utilize LC-MS in the early stages of process development to identify potential impurities.

  • Strategic Sourcing of Reference Standards: For impurities not commercially available, engage with reputable custom synthesis providers to obtain high-purity reference materials.

  • Method Validation: A robust, validated HPLC method is non-negotiable for the accurate quantification of impurities. The method should be validated according to ICH Q2(R1) guidelines, covering specificity, linearity, range, accuracy, precision, and robustness.

  • Lifecycle Management: Impurity profiling is not a one-time activity. It should be an integral part of the entire product lifecycle, from development through to commercial manufacturing, to monitor for any new impurities that may arise.

By implementing these strategies, researchers, scientists, and drug development professionals can establish a comprehensive and reliable system for the control of impurities in (4-Amino-2-fluoropyridin-3-yl)methanol, thereby contributing to the development of safer and more effective medicines.

References

  • Matsumoto, K. (Detailed experimental procedure for the synthesis of 4-fluoropyridine). Senshu University Institute of Natural Sciences. Retrieved from [Link]

  • Hengyuan Fine Chemical. (PCL Impurity Reference Standards Supplier). Retrieved from [Link]

  • LCGC International. (Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry). (2025, January 29). Retrieved from [Link]

  • Patsnap. (Preparation method of 2-amino-4-fluoropyridine - Eureka). (2018, August 24).
  • Shimadzu. (Quantitative Analysis of Trace Impurities in Drugs (LC/MS)). Retrieved from [Link]

  • LabRulez LCMS. (Analysis of Pyridine). Retrieved from [Link]

  • Google Patents. (CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol).
  • PMC. (Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS)). (2021, February 2). Retrieved from [Link]

  • Google Patents. (CN112552233A - Synthetic method of 2-amino-4-fluoropyridine).
  • Springer Protocols. (Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS). Retrieved from [Link]

  • University of Kentucky UKnowledge. (THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (Determination of amino acid without derivatization by using HPLC - HILIC column). Retrieved from [Link]

  • Wiley Online Library. (Degradation pathways of amino acids during thermal utilization of biomass: a review). (2024, July 15). Retrieved from [Link]

  • MedCrave Group. (Development and validation of RP-HPLC method for the identification of process related impurities of zolmitriptan). (2017, February 9). Retrieved from [Link]

  • ResearchGate. (Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis). (2015, December). Retrieved from [Link]

  • Journal of Biomolecular Techniques. (Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis). (2006, April 15). Retrieved from [Link]

  • PubChem. (4-Aminopyridine-3-methanol). Retrieved from [Link]

  • PMC. (HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues). Retrieved from [Link]

  • PMC. (Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)). Retrieved from [Link]

  • IJNRD.org. (Synthesis and Characterization of Potential Impurities in Imatinib Mesylate). (2023, October 10). Retrieved from [Link]

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Safety Operating Guide

(4-Amino-2-fluoropyridin-3-yl)methanol: Proper Disposal & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Plan

Do not dispose of (4-Amino-2-fluoropyridin-3-yl)methanol down the drain or in municipal trash.

This compound is a halogenated pyridine derivative . It requires segregation into Halogenated Organic Waste streams due to the presence of the fluorine atom and the pyridine ring. Improper disposal releases toxic fluorinated byproducts and poses environmental toxicity risks.

Quick Disposal Codes:

  • Waste Stream: Halogenated Organic Solids (or Liquids if dissolved).

  • RCRA Classification (USA): Likely D002 (Corrosive) or D001 (Ignitable) depending on formulation; treat as Hazardous Waste .

  • Segregation: Keep separate from oxidizers and strong acids.[1][2][3]

Chemical Profile & Hazard Identification

Understanding the chemical nature of the substance is the first step in safe disposal. This profile dictates the "why" behind the disposal protocols.

FeatureSpecification
Chemical Name (4-Amino-2-fluoropyridin-3-yl)methanol
CAS Number 138116-34-4
Molecular Formula C₆H₇FN₂O
Molecular Weight 142.13 g/mol
Physical State Solid (typically off-white to yellow powder)
Solubility Soluble in DMSO, Methanol; sparingly soluble in water.[4]
Key Hazards Skin/Eye Irritant (H315, H319) , STOT SE 3 (H335) .[5] Potential for acute toxicity (oral/inhalation) common to fluoropyridines.[4]

Critical Safety Insight: While specific toxicological data for this exact derivative may be limited compared to parent pyridines, fluorinated aminopyridines are biologically active and often used as kinase inhibitor scaffolds. You must assume a high toxicity profile. The fluorine substituent increases lipophilicity and metabolic stability, meaning it persists longer in biological systems than non-fluorinated analogues.

Waste Characterization & Segregation

The presence of the Fluorine (F) atom dictates the disposal path. Standard incineration of non-halogenated waste is often done at lower temperatures; however, halogenated waste requires high-temperature incineration with flue gas scrubbing to capture Hydrogen Fluoride (HF) gas.

Decision Logic:
  • Is it Halogenated? Yes (Fluorine).

  • Is it a Solid or Liquid?

    • Pure Compound: Solid Waste.

    • Reaction Mixture: Liquid Waste (Solvent dependent).

Segregation Protocol
  • Primary Stream: Halogenated Organic Waste .

  • Incompatible With:

    • Acids: The amino group (

      
      ) is basic; mixing with strong acid waste can generate heat.
      
    • Oxidizers: The alcohol (

      
      ) and amine groups are reducing agents; contact with nitric acid or peroxides can cause fire/explosion.
      

Step-by-Step Disposal Workflows

Workflow A: Disposal of Pure Solid Substance

Use this for expired shelf-stock or excess solid reagent.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles, lab coat, N95 dust mask or fume hood operation.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar. Do not use metal containers (corrosion risk from potential HF generation if moisture is present).

  • Transfer: Carefully transfer the solid into the container. Avoid dust generation.[1][2][5][6][7][8][9]

  • Labeling: Attach a hazardous waste tag immediately.

    • Constituents: (4-Amino-2-fluoropyridin-3-yl)methanol (100%).

    • Hazard Checkbox: Toxic, Irritant.[5][6]

    • Note: Clearly mark "Fluorinated Organic Solid".

  • Storage: Cap tightly. Store in the Satellite Accumulation Area (SAA) inside secondary containment.

Workflow B: Disposal of Reaction Mixtures (Liquid)

Use this for mother liquors or reaction solvents containing the compound.

  • Solvent Check: Identify the primary solvent (e.g., DCM, Methanol, DMSO).

  • Segregation:

    • If solvent is DCM/Chloroform : Pour into Halogenated Waste carboy.

    • If solvent is Methanol/Acetone : Pour into Halogenated Waste carboy (The solute renders the whole mixture halogenated for disposal purposes).

  • pH Check: Ensure the waste mixture is not highly acidic. If acidic, neutralize slowly before adding to the organic waste drum to prevent gas evolution.

Visualization: Disposal Decision Tree

DisposalDecision Start Waste: (4-Amino-2-fluoropyridin-3-yl)methanol StateCheck Physical State? Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid ContainerSolid Container: Wide-mouth HDPE/Glass Label: 'Solid Halogenated Organic' Solid->ContainerSolid SolventCheck Check Solvent Base Liquid->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolvent NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, DMSO) SolventCheck->NonHaloSolvent ActionHalo Dispose in: HALOGENATED Waste Carboy (Solute dictates stream) HaloSolvent->ActionHalo NonHaloSolvent->ActionHalo Contains F-compound

Figure 1: Decision logic for segregating (4-Amino-2-fluoropyridin-3-yl)methanol waste. Note that even non-halogenated solvents must go into the Halogenated stream due to the dissolved fluorinated solute.

Spill Management Protocol

Scenario: You have dropped a vial containing 5g of the solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[3] If outside a fume hood, ensure lab ventilation is active.[8]

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a fitted respirator (N95 or half-mask with organic vapor/particulate cartridge) to prevent inhalation of dust.

  • Containment: Do not dry sweep (creates dust). Cover the spill with wet paper towels (dampened with water) or use a dedicated chemical spill absorbent (e.g., vermiculite/sand).

  • Cleanup:

    • Scoop the wet absorbent/chemical mix using a plastic dustpan.

    • Place into a heavy-duty plastic waste bag or wide-mouth jar.

    • Wipe the surface 3 times with soap and water.

  • Disposal: Label the debris container as "Debris contaminated with Fluorinated Pyridine" and dispose of as Hazardous Solid Waste .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 133055584, (4-Amino-2-fluoropyridin-3-yl)methanol. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for (4-Amino-2-fluoropyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety protocols and logistical plans for the handling and disposal of (4-Amino-2-fluoropyridin-3-yl)methanol. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a self-validating system of laboratory safety. The information is synthesized from safety data for structurally similar compounds to provide a conservative and robust safety framework.

At-a-Glance Hazard Assessment

(4-Amino-2-fluoropyridin-3-yl)methanol is a substituted pyridine derivative. Based on data from analogous compounds, it should be handled as a substance with the following potential hazards:

  • Acute Toxicity: Likely to be toxic or fatal if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Corrosion/Irritation: May cause severe skin burns and irritation.[3][4][5]

  • Eye Damage: Poses a risk of serious eye damage.[3][4][5]

  • Respiratory Irritation: Inhalation of dust may cause respiratory system irritation.[3][4][5][6]

  • Aquatic Toxicity: May be toxic or harmful to aquatic life with long-lasting effects.[1]

Given this profile, a stringent adherence to the hierarchy of controls is mandatory, with Personal Protective Equipment (PPE) serving as the final, critical barrier between the researcher and the chemical.

Engineering Controls: Your First Line of Defense

Before any personal protective equipment is worn, the work environment must be engineered to minimize exposure.

  • Ventilation: All handling of (4-Amino-2-fluoropyridin-3-yl)methanol, including weighing, transfers, and reaction setup, must be conducted within a properly functioning chemical fume hood.[7] The fume hood's alarm and airflow should be verified before commencing work.[8]

  • Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and unobstructed in the immediate work area.[4][7] All personnel should be familiar with their location and operation.

  • Restricted Access: The area where this compound is handled should be clearly marked, and access should be limited to qualified and authorized personnel.[1]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is dictated by the specific tasks being performed and the potential for exposure. The following recommendations represent the minimum requirements.

Hand Protection

  • Why it's critical: Substituted aminopyridines can be toxic upon dermal contact.[1] Gloves prevent skin contact and absorption.

  • Specification: Chemical-resistant nitrile or butyl rubber gloves are required.[7] Always inspect gloves for punctures or degradation before use.[3][5] For tasks with a high risk of splash, consider double-gloving.

  • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination.[5] Dispose of contaminated gloves immediately as hazardous waste.[5]

Eye and Face Protection

  • Why it's critical: This compound is expected to cause serious, potentially irreversible eye damage.[1][4]

  • Specification: ANSI-approved safety glasses with side shields are the absolute minimum. However, chemical splash goggles are strongly recommended for all applications.[7] When there is a significant risk of splashing (e.g., during transfers of solutions or workups), a face shield must be worn in addition to goggles.[1][9]

Skin and Body Protection

  • Why it's critical: Protects against accidental spills and contamination of personal clothing.

  • Specification: A standard laboratory coat, fully buttoned with sleeves of sufficient length to prevent skin exposure while wearing gloves, is mandatory.[7][10] For larger-scale operations or procedures with a high splash potential, a chemically resistant apron or coveralls should be utilized.

Respiratory Protection

  • Why it's critical: The solid form of this compound can be inhaled, and it is classified as potentially harmful or toxic if inhaled.[1][11]

  • Specification: Respiratory protection is required when dusts are generated.[1] All work with the solid compound should be done in a fume hood to prevent inhalation.[7] If engineering controls are insufficient to prevent inhalation, or during a large spill cleanup, a NIOSH-approved respirator with an appropriate particulate filter (P95 or P100) must be used.[5] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing and training.[10]

PPE Selection Matrix
Task/Scale Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Weighing/Transfer (<1g) Single pair of nitrile glovesChemical splash gogglesStandard lab coatRequired only if outside of a fume hood (not recommended)
Solution Preparation Single pair of nitrile glovesChemical splash gogglesStandard lab coatNot required if performed in a fume hood
Reaction Setup/Workup Double-gloving recommendedGoggles and Face ShieldStandard lab coatNot required if performed in a fume hood
Large-Scale Operations (>5g) Heavy-duty gloves (e.g., Butyl)Goggles and Face ShieldChemical-resistant apron over lab coatRequired if aerosolization is possible, even in a fume hood
Spill Cleanup Heavy-duty gloves (e.g., Butyl)Goggles and Face ShieldChemical-resistant coverallsNIOSH-approved respirator with particulate filter
Operational Plan: Handling and Disposal

A systematic workflow is essential for minimizing risk.

  • Preparation: Before retrieving the chemical, ensure the fume hood is operational, the work area is clear, and all necessary PPE is donned.

  • Weighing: Weigh the solid compound directly into a tared container within the fume hood to contain any dust.

  • Transfer: If transferring the solid, use a spatula and handle it gently to avoid creating airborne dust. For solutions, use a syringe or cannula.

  • Reaction: Keep the reaction vessel closed and within the fume hood at all times.

  • Post-Handling: After use, tightly close the primary container and store it in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[3][4][11]

  • Hygiene: Immediately after handling, wash hands and any exposed skin thoroughly with soap and water.[9][11] Do not eat, drink, or smoke in the laboratory.[9][11]

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal Prep 1. Verify Fume Hood & Emergency Equipment Don_PPE 2. Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep->Don_PPE Weigh 3. Weigh Solid Carefully Don_PPE->Weigh Transfer 4. Transfer to Reaction Vessel Weigh->Transfer React 5. Conduct Reaction (Closed System) Transfer->React Store 6. Secure & Store Chemical Container React->Store Decon 7. Decontaminate Glassware & Work Surface Store->Decon Doff_PPE 8. Doff & Dispose of Contaminated PPE Decon->Doff_PPE Waste 9. Segregate & Label Hazardous Waste Doff_PPE->Waste Hygiene 10. Wash Hands Thoroughly Waste->Hygiene

Caption: Standard workflow for handling (4-Amino-2-fluoropyridin-3-yl)methanol.

Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[11] Seek immediate medical attention.[11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[1][11]

  • Inhalation: Move the individual to fresh air.[9][11] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[11] Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[11] Rinse mouth with water.[9][11] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[1]

  • Spill: Evacuate the area. For small spills, if trained, use an absorbent material to contain the spill, then collect it into a sealed container for disposal. Avoid generating dust.[5] For large spills, evacuate the lab and contact your institution's emergency response team.[10]

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: All waste containing (4-Amino-2-fluoropyridin-3-yl)methanol, including reaction residues and contaminated materials, must be disposed of as hazardous chemical waste.[1][11] The waste must be collected in a clearly labeled, sealed, and compatible container.[12]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a designated hazardous waste container, typically a lined pail or drum.[12] Do not dispose of this material in the regular trash.

  • Empty Containers: Thoroughly empty the container. Triple-rinse the container with a suitable solvent (e.g., methanol or acetone); collect the rinsate as hazardous waste.[12] After rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean glassware or plastic.[12][13]

PPE Selection Logic

PPE_Decision_Tree start Start: Task Assessment in_hood Working in a Certified Fume Hood? start->in_hood is_solid Handling Solid Material? in_hood->is_solid Yes stop STOP! Do not proceed without a fume hood. in_hood->stop No is_splash_risk Significant Splash Risk? is_solid->is_splash_risk No (Solution) base_ppe Minimum PPE: - Nitrile Gloves - Lab Coat - Safety Goggles is_solid->base_ppe Yes (Weighing) is_large_scale Large Scale (>5g) or Spill? is_splash_risk->is_large_scale No splash_ppe Enhanced PPE: - Add Face Shield - Consider Double Gloves is_splash_risk->splash_ppe Yes is_large_scale->base_ppe No max_ppe Maximum PPE: - Heavy-Duty Gloves - Chem-Resistant Apron - Respirator Required is_large_scale->max_ppe Yes

Caption: Decision-making flowchart for selecting appropriate PPE.

References

  • Thermo Fisher Scientific. (2014, September 19). Safety Data Sheet for (2-Chloro-4-pyridinyl)methanol.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for a related aminopyridine derivative.
  • Fisher Scientific. (2013, October 25). Safety Data Sheet for (2-Fluoropyridin-4-yl)methanol.
  • MilliporeSigma. (2025, November 6). Safety Data Sheet for a related aminopyridine derivative.
  • Fisher Scientific. (Date not specified). Safety Data Sheet for 2-Amino-5-chloro-3-fluoropyridine.
  • Fisher Scientific. (2023, September 5). Safety Data Sheet for [1-(Pyrid-3-ylmethyl)piperid-4-yl]methanol.
  • Capot Chemical. (2014, March 14). MSDS of 4-Amino-2-fluoropyridine.
  • BenchChem. (2025). Personal protective equipment for handling (2-Methylpyridin-4-yl)methanol.
  • Sigma-Aldrich. (Date not specified). Safety Information for (4-Amino-pyridin-3-yl)-methanol.
  • s d fine-chem limited. (Date not specified). MSDS for 4-aminopyridine.
  • University of California, Riverside. (Date not specified). UCR Laboratory Safety Evaluation Checklist.
  • University of Otago. (Date not specified). Laboratory chemical waste disposal guidelines.
  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide.
  • University of California, Los Angeles. (2012, December 14). Methanol - Standard Operating Procedure.
  • PubChem. (Date not specified). Safety and Hazards for (2-Aminopyridin-4-yl)methanol.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.